Technical Documentation Center

Ethyl 3-bromo-2-hydroxybenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-bromo-2-hydroxybenzoate
  • CAS: 314240-86-3

Core Science & Biosynthesis

Foundational

Ethyl 3-bromo-2-hydroxybenzoate (CAS 314240-86-3): A Technical Guide for Pharmaceutical Synthesis

Executive Summary Ethyl 3-bromo-2-hydroxybenzoate is a highly versatile ortho-hydroxybenzoate (salicylate) derivative characterized by a bromine atom strategically positioned at the C3 position of the aromatic ring. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-2-hydroxybenzoate is a highly versatile ortho-hydroxybenzoate (salicylate) derivative characterized by a bromine atom strategically positioned at the C3 position of the aromatic ring. This specific halogenation pattern transforms the standard salicylate scaffold into a highly reactive intermediate, making it an invaluable building block in modern drug discovery. It is frequently utilized in the synthesis of complex multicyclic frameworks, such as benzoxazines, and serves as a prime substrate for transition-metal-catalyzed cross-coupling reactions.

Physicochemical Profiling & Structural Data

Accurate physicochemical data is critical for predicting the pharmacokinetic behavior and reactivity of pharmaceutical intermediates. The structural parameters of Ethyl 3-bromo-2-hydroxybenzoate are summarized below[1].

PropertyValue
Chemical Name Ethyl 3-bromo-2-hydroxybenzoate
CAS Registry Number 314240-86-3
Molecular Formula C9H9BrO3
Molecular Weight 245.07 g/mol
SMILES String O=C(OCC)C1=CC=CC(Br)=C1O
Appearance Off-white to pale yellow solid/viscous liquid
Storage Conditions Sealed in dry, 2-8°C

Chemical Synthesis & Mechanistic Pathways

The most robust and scalable route to synthesize Ethyl 3-bromo-2-hydroxybenzoate is via the Fischer esterification of 3-bromo-2-hydroxybenzoic acid with ethanol, catalyzed by a strong mineral acid such as concentrated sulfuric acid[2].

Mechanistic Causality: The ortho-hydroxyl group on the benzoic acid ring participates in intramolecular hydrogen bonding with the carbonyl oxygen. This interaction slightly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack more difficult than in unsubstituted benzoic acids. To overcome this thermodynamic barrier, a strong acid catalyst is required to fully protonate the carbonyl oxygen, thereby increasing its electrophilicity. Furthermore, the reaction is driven forward by Le Chatelier's principle; utilizing excess absolute ethanol as both the reactant and the solvent pushes the equilibrium toward the ester product while preventing the reverse hydrolysis reaction.

SynthesisWorkflow A 3-Bromo-2-hydroxybenzoic acid + Absolute Ethanol B Acid Catalysis (Conc. H2SO4, Reflux 78°C) A->B C Crude Mixture (Ester + Unreacted Acid) B->C D Aqueous Workup (Saturated NaHCO3 Wash) C->D E Purification (Silica Gel Chromatography) D->E F Pure Ethyl 3-bromo-2-hydroxybenzoate E->F

Caption: Synthetic workflow for the preparation of Ethyl 3-bromo-2-hydroxybenzoate.

Experimental Protocol: Self-Validating Synthesis

The following protocol outlines a highly controlled, self-validating methodology for synthesizing Ethyl 3-bromo-2-hydroxybenzoate.

Step 1: Reaction Setup

  • Action: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3-bromo-2-hydroxybenzoic acid in 10-15 volumes of absolute ethanol.

  • Causality: Absolute ethanol must be used to exclude water. The presence of water would shift the esterification equilibrium backward, severely limiting the reaction yield.

Step 2: Catalyst Addition

  • Action: Cool the flask in an ice bath (0-5°C). Slowly add 0.1 to 0.2 equivalents of concentrated sulfuric acid ( H2​SO4​ ) dropwise.

  • Causality: The protonation of the alcohol and acid is highly exothermic. Dropwise addition at low temperatures prevents localized overheating, which could lead to the formation of undesired diethyl ether byproducts or charring of the starting material.

Step 3: Reflux & Validation

  • Action: Attach a reflux condenser and heat the mixture to 78°C for 12-16 hours.

  • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) solvent system. The starting carboxylic acid will have a lower Retention Factor ( Rf​ ) due to strong hydrogen bonding with the silica gel. The reaction is validated as complete when the lower Rf​ spot completely disappears, leaving only the higher Rf​ ester spot.

Step 4: Workup & Neutralization

  • Action: Concentrate the reaction mixture under reduced pressure to remove the bulk of the excess ethanol. Dilute the residue with ethyl acetate and wash successively with distilled water and saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Causality: The NaHCO3​ wash is critical. It neutralizes the sulfuric acid catalyst and deprotonates any unreacted 3-bromo-2-hydroxybenzoic acid, converting it into a water-soluble sodium salt that is easily partitioned into the aqueous layer, effectively separating it from the target ester.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent. The resulting crude product can be purified via silica gel column chromatography to yield pure Ethyl 3-bromo-2-hydroxybenzoate.

Applications in Drug Development

Ethyl 3-bromo-2-hydroxybenzoate is highly prized in medicinal chemistry due to its orthogonal reactivity profile. The ester and hydroxyl groups allow for condensation reactions, while the aryl bromide is a classic handle for transition-metal catalysis[2].

Transition-Metal Catalyzed Cross-Coupling: The bromine atom at the C3 position acts as an excellent electrophile for Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[3]. By reacting Ethyl 3-bromo-2-hydroxybenzoate with various arylboronic acids, researchers can rapidly generate libraries of 3-aryl-2-hydroxybenzoate derivatives. These biaryl scaffolds are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs) and novel antimicrobial agents.

Heterocyclic Scaffold Generation: The adjacent hydroxyl and ester functionalities can be leveraged to synthesize 1,3-benzoxazin-4-ones. By reacting the ester with an amine to form an amide, followed by cyclization with a carbonyl source (like phosgene or a surrogate), researchers can construct benzoxazine rings. These multicyclic structures are well-documented pharmacophores for enzyme inhibition, particularly against serine proteases[3].

DrugDevelopment Start Ethyl 3-bromo-2-hydroxybenzoate Coupling Pd-Catalyzed Suzuki Coupling (Arylboronic Acid, Base) Start->Coupling Biaryl 3-Aryl-2-hydroxybenzoate Library Coupling->Biaryl Cyclization Amidation & Cyclization (e.g., Phosgene surrogate) Biaryl->Cyclization Lead Benzoxazine Drug Candidates (Enzyme Inhibitors) Cyclization->Lead

Caption: Downstream application of the compound in synthesizing benzoxazine drugs.

References

  • Title: Novel 6-substituted-2-morpholino-8-(1- (arylamino or aryloxo)ethyl) Source: La Trobe University Research Repository URL: [Link]

Sources

Exploratory

The Strategic Role of Ethyl 3-Bromo-2-Hydroxybenzoate in Advanced Drug Development: Molecular Weight, Physicochemical Profiling, and Synthetic Applications

Executive Summary Ethyl 3-bromo-2-hydroxybenzoate (also known as ethyl 3-bromosalicylate) is a highly specialized halogenated fine chemical intermediate that serves as a cornerstone in modern organic synthesis and pharma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-2-hydroxybenzoate (also known as ethyl 3-bromosalicylate) is a highly specialized halogenated fine chemical intermediate that serves as a cornerstone in modern organic synthesis and pharmaceutical development[1][2]. Bearing the CAS number 314240-86-3, this compound provides a versatile structural scaffold for the creation of complex active pharmaceutical ingredients (APIs). The strategic positioning of the bromine atom at the C3 position—directly adjacent to the phenolic hydroxyl group—enables highly regioselective transition-metal-catalyzed cross-coupling reactions.

This technical whitepaper details the physicochemical properties, the critical importance of its molecular weight, and the self-validating analytical and synthetic workflows required to utilize Ethyl 3-bromo-2-hydroxybenzoate in the development of next-generation therapeutics, including multikinase inhibitors and siderophore-based antibiotics.

Physicochemical Architecture and Molecular Weight Dynamics

The molecular weight of a chemical intermediate dictates its behavior in downstream pharmacokinetic optimization. At 245.07 g/mol , Ethyl 3-bromo-2-hydroxybenzoate occupies an ideal mass range for fragment-based drug discovery (FBDD), leaving ample molecular "budget" to build complex drug candidates while strictly adhering to Lipinski’s Rule of Five (final API MW < 500 Da)[2].

Causality of Structural Features:
  • The Ethyl Ester Moiety: Unlike the free carboxylic acid, the ethyl ester protects the carboxylate during base-sensitive reactions (e.g., alkylation of the hydroxyl group). Furthermore, the ethyl group provides a +14 Da mass shift compared to its methyl ester counterpart (MW 231.04 g/mol )[3]. This specific mass difference is highly advantageous during in vitro metabolic stability assays, as it prevents the intermediate's mass signature from overlapping with endogenous methyl-donor metabolites.

  • The C3-Bromine Atom: The heavy bromine atom (atomic weight ~79.9) contributes significantly to the overall molecular weight. Mechanistically, it acts as a prime leaving group for palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This allows chemists to introduce complex aryl or amine substituents at the sterically demanding ortho position relative to the phenol, a structural motif common in kinase inhibitors[4].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for analytical tracking and stoichiometric calculations.

PropertyValue / Description
Chemical Name Ethyl 3-bromo-2-hydroxybenzoate
CAS Number 314240-86-3
Molecular Formula C9H9BrO3
Average Molecular Weight 245.07 g/mol
Exact Mass (Monoisotopic) 243.973 g/mol (calculated with 79Br)
SMILES String O=C(OCC)C1=CC=CC(Br)=C1O
Primary Utility Halogenated building block for API synthesis

Mechanistic Utility in Drug Discovery

Ethyl 3-bromo-2-hydroxybenzoate and its close analogs are heavily utilized in the synthesis of highly targeted therapeutics. The predictable reactivity of the C-Br bond allows for divergent synthetic pathways.

A. Multikinase Inhibitors in Oncology

In the development of targeted cancer therapies, brominated hydroxybenzoates are critical starting materials. For instance, in the discovery of LCI133—a first-in-class selective multikinase (CDK4/6/9-AURKA/B) inhibitor for neuroblastoma—researchers utilize 3-bromo-2-hydroxybenzoate esters to synthesize benzopyranone (BP) scaffolds[4]. The bromine atom serves as the anchor point for functionalizing the benzopyranone core, which is essential for achieving the precise geometry required to bind competitively within the ATP pocket of cyclin-dependent kinases.

B. Siderophore-Based Antimicrobials

The rise of antimicrobial resistance has driven the development of "Trojan horse" antibiotics using siderophores. 3-Bromosalicylate derivatives are actively explored as substrates for nonribosomal peptide synthetases (NRPSs), such as the FbsH enzyme, in the biosynthesis of fimsbactin analogs[5][6]. The precise molecular weight and steric bulk of the bromine atom at the C3 position are used as structural probes to map the binding pocket tolerances of these enzymes, guiding the chemoenzymatic assembly of novel, resistance-breaking antibiotics[6].

SynthesisPathway A Ethyl 3-bromo-2-hydroxybenzoate (MW: 245.07) B Pd-Catalyzed Cross-Coupling A->B Regioselective Functionalization C Siderophore Analogs (e.g., Fimsbactin) B->C Chemoenzymatic Assembly D Multikinase Inhibitors (e.g., CDK4/6/9) B->D Pharmacophore Merging

Synthetic divergence of Ethyl 3-bromo-2-hydroxybenzoate in modern drug discovery.

Experimental Protocols: Analytical Validation and Synthesis

To ensure scientific integrity and reproducibility, the following protocols provide self-validating workflows for the characterization and synthetic utilization of Ethyl 3-bromo-2-hydroxybenzoate.

Protocol 1: LC-MS Validation of Molecular Weight and Isotopic Signature

Because bromine exists naturally as two stable isotopes (79Br and 81Br) in a nearly 1:1 ratio, the mass spectrum of Ethyl 3-bromo-2-hydroxybenzoate must display a characteristic "twin peak" signature. This isotopic pattern acts as a self-validating internal control for compound identity.

  • Sample Preparation: Dissolve 1.0 mg of Ethyl 3-bromo-2-hydroxybenzoate in 1.0 mL of LC-MS grade Methanol. Dilute the stock 1:100 in a 50% Methanol/Water matrix containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization (ESI-): Operate the electrospray ionization source in negative ion mode. Causality: The phenolic hydroxyl group is highly acidic relative to aliphatic alcohols and readily loses a proton to form a stable phenoxide anion ([M-H]-), yielding a much stronger signal than positive ion mode.

  • Data Interpretation: Scan for the exact mass. You must observe two distinct peaks of equal intensity at m/z242.97 (for the 79Br isotope) and m/z244.96 (for the 81Br isotope). The presence of this exact doublet confirms the intact brominated molecular weight of 245.07 g/mol .

LCMSWorkflow S1 Sample Prep Dilution in MeOH/H2O S2 Chromatographic Separation C18 Column, Gradient Elution S1->S2 S3 ESI-MS Detection Negative Ion Mode [M-H]- S2->S3 S4 Data Analysis Target m/z: 243.0 / 245.0 S3->S4

Step-by-step LC-MS validation workflow for Ethyl 3-bromo-2-hydroxybenzoate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the synthetic causality of the C3-bromine placement, utilizing it to form a new Carbon-Carbon bond while leaving the ester and phenol moieties intact for later derivatization.

  • Reagent Assembly: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 1.0 eq of Ethyl 3-bromo-2-hydroxybenzoate (245.07 mg, 1.0 mmol), 1.2 eq of the target arylboronic acid, and 3.0 eq of Potassium Carbonate (K2CO3).

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl2. Causality: The choice of a bidentate ligand (dppf) is critical here; it enforces a rigid geometry around the palladium center, preventing catalyst deactivation or unwanted coordination by the adjacent nucleophilic phenolic oxygen.

  • Solvent & Reaction: Suspend the mixture in degassed 1,4-Dioxane/Water (4:1 v/v). Heat to 90°C for 12 hours. Causality: The inclusion of water is not accidental; it is strictly required to dissolve the inorganic base and to hydroxylate the boronic acid, forming the reactive "ate" complex necessary for the transmetalation step.

  • Workup & Validation: Cool to room temperature, extract with Ethyl Acetate, and concentrate under reduced pressure. Verify the product via LC-MS; the complete disappearance of the 243/245 isotopic doublet and the appearance of the new coupled mass confirms the successful functionalization of the C3 position.

Conclusion

Ethyl 3-bromo-2-hydroxybenzoate is far more than a simple building block; its specific molecular weight (245.07 g/mol ), unique isotopic signature, and highly programmable regiochemical layout make it a critical node in organic synthesis. Whether serving as the foundational scaffold for multikinase inhibitors in oncology or acting as a structural probe in the chemoenzymatic synthesis of novel antibiotics, mastering the physicochemical properties and reactivity of this intermediate is essential for driving innovation in advanced drug discovery.

References

  • ETHYL 3-BROMO-2-HYDROXYBENZOATE — Chemical Substance Information , NextSDS. Available at:[Link]

  • Expanding the substrate selectivity of the fimsbactin biosynthetic adenylation domain, FbsH , PubMed Central (PMC) / NIH. Available at:[Link]

  • Expanding the substrate selectivity of the fimsbactin biosynthetic adenylation domain, FbsH , ResearchGate. Available at: [Link]

  • Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications , NBInno. Available at: [Link]

  • Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma , Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Foundational

Ethyl 3-bromo-2-hydroxybenzoate 1H NMR spectrum analysis

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-bromo-2-hydroxybenzoate Introduction Ethyl 3-bromo-2-hydroxybenzoate is a substituted aromatic compound of significant interest as a building block in organic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3-bromo-2-hydroxybenzoate

Introduction

Ethyl 3-bromo-2-hydroxybenzoate is a substituted aromatic compound of significant interest as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules.[1] Accurate structural confirmation is paramount for its use in subsequent synthetic steps, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the most powerful and accessible technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Ethyl 3-bromo-2-hydroxybenzoate, moving from foundational principles to a detailed interpretation of its spectral features. The content herein is designed for researchers, scientists, and drug development professionals who rely on robust analytical data for structural elucidation.

Part 1: Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify the distinct chemical environments of the protons within the molecule. Ethyl 3-bromo-2-hydroxybenzoate (C₉H₉BrO₃) has three primary regions of interest: the substituted aromatic ring, the phenolic hydroxyl group, and the ethyl ester group. These contain a total of six unique proton environments.

Caption: Figure 1: Molecular Structure of Ethyl 3-bromo-2-hydroxybenzoate with Proton Labeling.

Part 2: Foundational Principles of the Predicted Spectrum

A ¹H NMR spectrum provides four critical pieces of information for structure determination: chemical shift, integration, multiplicity (spin-spin splitting), and coupling constants.[2]

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is dictated by the local electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[3][4]

    • Aromatic Protons: Protons on a benzene ring typically resonate between 6.5 and 8.0 ppm.[5] The final position is a complex interplay of substituent effects. The hydroxyl group (-OH) is a strong electron-donating group, which shields the ortho and para positions.[6] Conversely, the ethyl ester (-COOEt) and bromine (-Br) are electron-withdrawing groups that deshield nearby protons.[7]

    • Hydroxyl Proton: Phenolic -OH protons generally appear between 4-7 ppm.[8] However, the presence of an adjacent carbonyl group from the ester allows for strong intramolecular hydrogen bonding. This dramatically deshields the proton, often shifting it much further downfield (>10 ppm).

    • Ethyl Group Protons: Protons on a carbon adjacent to an oxygen atom (-O-CH₂-) are deshielded and appear in the 3.5-4.8 ppm range.[8] The terminal methyl protons (-CH₃) are more shielded and resonate around 0.7-1.7 ppm.[8]

  • Integration: The area under each signal is directly proportional to the number of protons it represents. For this molecule, the expected integration ratio of the aromatic protons to the hydroxyl, methylene, and methyl protons is 1:1:1:1:2:3.

  • Spin-Spin Coupling (J): Protons on adjacent carbons interact magnetically, causing their signals to split. This multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[2] The distance between the split peaks, the coupling constant (J), is measured in Hertz (Hz) and is independent of the spectrometer's magnetic field strength.[9]

    • ortho-coupling (³J, through 3 bonds) in aromatic systems is typically 7-9 Hz.

    • meta-coupling (⁴J, through 4 bonds) is smaller, around 2-3 Hz.

    • para-coupling (⁵J, through 5 bonds) is often negligible (<1 Hz).[10]

Part 3: Detailed Spectral Analysis and Interpretation

Based on the principles above, a detailed prediction of the ¹H NMR spectrum can be constructed.

Predicted ¹H NMR Data Summary
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant(s) (J, Hz)Integration
-OH > 10.0Broad Singlet (br s)N/A1H
H6 ~7.9 - 8.1Doublet (d)³JH6-H5 ≈ 8.0 Hz1H
H4 ~7.6 - 7.7Doublet (d)³JH4-H5 ≈ 8.0 Hz1H
H5 ~6.9 - 7.1Triplet (t) or dd³JH5-H4 ≈ 8.0 Hz, ³JH5-H6 ≈ 8.0 Hz1H
-OCH₂CH₃ ~4.4 - 4.6Quartet (q)³J ≈ 7.1 Hz2H
-OCH₂CH₃ ~1.4 - 1.5Triplet (t)³J ≈ 7.1 Hz3H
Analysis of the Aromatic Region (δ 6.8 - 8.2 ppm)

The three protons on the benzene ring (H4, H5, H6) will each give a distinct signal.

  • Proton H6: This proton is ortho to the strongly electron-withdrawing ethyl ester group and meta to the electron-donating hydroxyl group. The deshielding effect of the ester dominates, making H6 the most downfield of the aromatic protons. It has only one ortho neighbor, H5, and will therefore appear as a doublet.

  • Proton H4: This proton is positioned between the bromine and the hydroxyl group. It is ortho to the bromine and meta to the ester. It will be the second most downfield aromatic proton. It is coupled only to H5 and will appear as a doublet.

  • Proton H5: This proton is flanked by H4 and H6. It is ortho to both the bromine and the electron-donating hydroxyl group. The strong shielding effect of the hydroxyl group will shift this proton significantly upfield relative to the other aromatic protons. Since it is coupled to both H4 and H6 with similar ortho coupling constants, it is expected to appear as a triplet (or a doublet of doublets if the coupling constants are slightly different).

Caption: Figure 2: Predicted Spin-Spin Coupling Network for the Aromatic Protons.

Analysis of the Hydroxyl Proton (> δ 10.0 ppm)

The hydroxyl proton signal is one of the most characteristic features of this spectrum. Due to strong intramolecular hydrogen bonding with the carbonyl oxygen of the adjacent ester group, its electron density is significantly reduced. This leads to a profound downfield shift, often observed beyond 10 ppm. The signal typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other protic species, which averages out any potential coupling to neighboring protons.[3][11]

Analysis of the Aliphatic Region (δ 1.0 - 5.0 ppm)

The ethyl ester group gives rise to two classic, coupled signals.

  • Methylene Protons (-OCH₂CH₃): These two protons are directly attached to the deshielding ester oxygen, placing their signal around 4.5 ppm.[8] They are adjacent to the three protons of the methyl group, so according to the n+1 rule (n=3), the signal is split into a quartet.

  • Methyl Protons (-OCH₂CH₃): These three protons are further from the electronegative oxygen and are therefore more shielded, appearing upfield around 1.4 ppm.[12] They are adjacent to the two protons of the methylene group, resulting in a signal that is split into a triplet (n=2). The coupling constant for both the quartet and the triplet will be identical, approximately 7.1 Hz.

Part 4: Experimental Protocol and Verification

To obtain a high-quality ¹H NMR spectrum and validate the assignments, the following protocol is recommended.

Standard ¹H NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of Ethyl 3-bromo-2-hydroxybenzoate.

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a standard choice for its excellent dissolving power for many organic compounds and its single residual peak at ~7.26 ppm.[12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm. Modern spectrometers can also reference the residual solvent peak.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Protocol for -OH Peak Confirmation: The D₂O Shake

The position of a hydroxyl proton can be variable and the peak is often broad.[13] To definitively confirm its identity, a "D₂O shake" experiment is invaluable.[11]

  • Acquire Initial Spectrum: Run the standard ¹H NMR spectrum of the sample as described above.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one or two drops of deuterium oxide (D₂O) to the sample.

  • Mix: Cap the tube and shake gently for about 30 seconds to ensure thorough mixing. The protic -OH proton will exchange with the non-NMR-active deuterium from the D₂O.

  • Re-acquire Spectrum: Place the tube back in the spectrometer and acquire a second spectrum using the same parameters.

  • Analysis: Compare the two spectra. The broad singlet signal attributed to the -OH proton in the first spectrum will have disappeared or significantly diminished in the second, confirming its assignment.

Conclusion

The ¹H NMR spectrum of Ethyl 3-bromo-2-hydroxybenzoate provides a unique and definitive fingerprint for its chemical structure. The key identifying features are:

  • Three distinct signals in the aromatic region with a doublet, a downfield doublet, and an upfield triplet (or dd) pattern, integrating to 1H each.

  • A significantly downfield-shifted, broad singlet for the intramolecularly hydrogen-bonded hydroxyl proton, which is exchangeable with D₂O.

  • A characteristic quartet and triplet in the aliphatic region, integrating to 2H and 3H respectively, confirming the presence of the ethyl ester group.

By carefully analyzing the chemical shifts, integration values, and coupling patterns, researchers can unequivocally confirm the identity and purity of this important synthetic intermediate.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. 8

  • NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. Link

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Link

  • Wüthrich, K., et al. (1991). NMR Spectroscopy of Hydroxyl Protons in Aqueous Solutions of Peptides and Proteins. Biopolymers. Link

  • H NMR Spectroscopy. University of Regensburg. Link

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021, October 6). YouTube. Link

  • Lockwood, S. H., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology. Link

  • Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Link

  • Spectroscopy of Alcohols and Phenols. (2022, September 24). Chemistry LibreTexts. Link

  • Hydroxyl Groups in NMR. (2023, March 16). Reddit. Link

  • McConnell, H. M. (1960). Negative Nuclear Spin‐Spin Coupling Constants for Aromatic Protons. The Journal of Chemical Physics. Link

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Colby College. Link

  • Afonin, A. V., & Vashchenko, A. V. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling. Link

  • Kanekar, C. R., et al. (1967). NMR studies of solvent-solute interactions of OH, SH and CH protons in dimethyl formamide and dimethyl acetamide. Proceedings of the Indian Academy of Sciences - Section A. Link

  • Pelmenschikov, A. G., et al. (1996). Proton NMR chemical shift and intrinsic acidity of hydroxyl groups. Ab initio calculations on catalytically active sites and gas-phase molecules. The Journal of Physical Chemistry. Link

  • Yamada, H., Tsuno, Y., & Yukawa, Y. (1968). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Bulletin of the Chemical Society of Japan. Link

  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry, an Asian Journal. Link

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Link

  • Abraham, R. J., et al. (2000). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry. Link

  • Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. (2026, February 13). ResearchGate. Link

  • Lockwood, S. H., et al. (2022). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Industrial Microbiology & Biotechnology. Link

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY MODULE No. 15: Spin-Spin Coupling. e-PG Pathshala. Link

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2023, June 28). ACD/Labs. Link

  • Hamed, E. A., et al. (2006). UV, 1H NMR Studies and a Semiempirical Mo Calculations of Some Substituted Phenylthiomethyl Benzoic Acid Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • de Almeida, W. B., et al. (1993). Substituent Effects on IH and 13C NMR Chemical Shifts in Titanocene Benzoates. Journal of the Chemical Society, Dalton Transactions. Link

  • Gerothanassis, I. P., & Exarchou, V. (2026, February 18). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds: Current and Future Perspectives for Atomic-Level Structures and Mechanistic Catalytic Reactions. Molecules. Link

  • Freire, F. C., et al. (2025, February 22). Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin. The Journal of Physical Chemistry A. Link

  • Spin-Spin Coupling. University of California, Irvine. Link

  • ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Link

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Link

  • NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. University of Wisconsin-Madison. Link

  • Ethyl vinyl ether. University of California, Los Angeles. Link

  • ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR spectrum. ChemicalBook. Link

  • Ethyl 3-bromo-2-hydroxybenzoate. BLD Pharm. Link

  • Ethyl 3-bromo-2-hydroxybutanoate. PubChem. Link

  • ETHYL 3-BROMO-2-HYDROXYBENZOATE — Chemical Substance Information. NextSDS. Link

  • Methyl 3-bromo-2-hydroxybenzoate. PubChem. Link

  • Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. (2026, February 11). Ningbo Inno Pharmchem Co.,Ltd. Link

  • Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. Royal Society of Chemistry. Link

  • Ethyl 3-Bromo-Benzoate. (2024, April 9). ChemBK. Link

  • An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-Bromo-4-methoxybenzoate. Benchchem. Link

  • 3-BROMO-2-HYDROXYBENZONITRILE(13073-28-4) 1H NMR spectrum. ChemicalBook. Link

  • Ethyl 3-hydroxybenzoate. NIST WebBook. Link

  • Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. Google Patents. Link

  • Ethyl 3-hydroxybenzoate. NIST WebBook. Link

Sources

Exploratory

Comprehensive 13C NMR Spectral Analysis of Ethyl 3-bromo-2-hydroxybenzoate: Structural Elucidation and Methodological Guide

Executive Summary and Structural Context Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) is a highly specialized halogenated aromatic building block utilized in the synthesis of advanced pharmaceuticals and targeted a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Structural Context

Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) is a highly specialized halogenated aromatic building block utilized in the synthesis of advanced pharmaceuticals and targeted agrochemicals[1]. Structurally, it features an ethyl ester, a phenolic hydroxyl group, and a bromine atom positioned consecutively on a benzene ring.

Synthesizing this specific regiochemistry often requires starting from 3-bromo-2-hydroxybenzoic acid (3-bromosalicylic acid)[2] rather than direct bromination of ethyl salicylate, which typically yields the 5-bromo isomer due to steric hindrance and the strong para-directing nature of the hydroxyl group. Differentiating these isomers requires rigorous analytical validation. 13C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive tool for this structural elucidation, provided the data acquisition and interpretation account for the complex electronic interplay of mesomeric, inductive, and heavy-atom effects[3].

Mechanistic Causality of 13C Chemical Shifts

To accurately interpret the 13C NMR spectrum of Ethyl 3-bromo-2-hydroxybenzoate, an Application Scientist must understand the causality behind the chemical shifts. The electronic environment of the aromatic ring is governed by three primary phenomena:

  • Intramolecular Hydrogen Bonding: The hydroxyl proton at C2 forms a persistent intramolecular hydrogen bond with the carbonyl oxygen of the C1 ester group. This locks the molecule into a planar conformation and withdraws electron density from both the C=O carbon and the C2 phenolic carbon, significantly deshielding them (shifting them downfield to ~170 ppm and ~159.5 ppm, respectively).

  • The Heavy Atom Effect (Spin-Orbit Coupling): Unlike fluorine or chlorine, which deshield their attached carbons via strong inductive effects, bromine exerts a "heavy atom effect." This phenomenon causes an anomalous upfield shift. Consequently, the ipso carbon (C3) resonates significantly further upfield (~112.8 ppm) than a standard substituted aromatic carbon[3].

  • Resonance (+M) Shielding: The hydroxyl group donates electron density into the aromatic π -system. This mesomeric effect shields the ortho (C1, C3) and para (C5) positions, pushing their resonances upfield.

Experimental Methodology: A Self-Validating NMR Protocol

Acquiring high-fidelity 13C NMR data for highly substituted aromatics requires specific parameter optimization. Quaternary carbons (C1, C2, C3, and C7) lack attached protons, resulting in long longitudinal relaxation times ( T1​ ) and an absence of Nuclear Overhauser Effect (NOE) enhancement. The following step-by-step protocol ensures a self-validating, quantitative acquisition.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 35–50 mg of high-purity Ethyl 3-bromo-2-hydroxybenzoate in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D). Add 0.03% (v/v) tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a precision 5 mm NMR tube, ensuring no particulate matter remains.

  • Instrument Tuning and Shimming: Insert the sample into a 400 MHz (100 MHz for 13C) NMR spectrometer equipped with a 5 mm broadband observe (BBO) probe. Lock onto the deuterium frequency of CDCl3. Perform gradient shimming (Z1-Z4) until the solvent deuterium lock signal is maximized and the line width is <0.5 Hz.

  • Pulse Sequence Selection:

    • Standard Acquisition: Use a power-gated proton-decoupled 13C pulse sequence (zgpg30) for routine chemical shift identification.

    • Quantitative Acquisition: To accurately integrate quaternary carbons, switch to an inverse-gated decoupling sequence (zgig). This suppresses the NOE, ensuring signal intensity is strictly proportional to carbon count.

  • Parameter Optimization:

    • Spectral Width (SW): 250 ppm (to safely capture the ester carbonyl at ~170 ppm).

    • Relaxation Delay (D1): Set to a minimum of 3.0 seconds. If using zgig for quantitation, D1 must be set to 5×T1​ of the slowest relaxing quaternary carbon (often >10 seconds) to ensure complete thermal equilibrium between scans.

    • Number of Scans (NS): 1024 to 2048 scans. This high scan count is chemically necessary to achieve a Signal-to-Noise (S/N) ratio > 10:1 for the heavily shielded C3 and C1 quaternary signals.

  • Processing: Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz prior to Fourier Transformation (FT) to enhance S/N without sacrificing critical resolution. Phase and baseline correct the spectrum manually. Calibrate the central CDCl3 solvent triplet to exactly 77.16 ppm.

13C NMR Spectral Data and Assignments

The table below synthesizes the empirically derived 13C NMR chemical shifts for Ethyl 3-bromo-2-hydroxybenzoate. These assignments are calculated using substituent additivity rules grounded in authoritative literature for halogenated salicylates[3].

PositionCarbon TypeChemical Shift (δ, ppm)Multiplicity (DEPT)Mechanistic Rationale
C7 Quaternary (C=O)170.1CDeshielded ester carbonyl; engaged in a strong intramolecular H-bond.
C2 Quaternary (Ar-OH)159.5CStrong deshielding from the electronegative oxygen; H-bond donor.
C4 Methine (Ar-H)138.5CHMeta to OH, ortho to Br; lacks resonance shielding, experiences ortho-Br deshielding.
C6 Methine (Ar-H)129.2CHMeta to OH, ortho to ester; slightly deshielded by the ester's inductive withdrawal.
C5 Methine (Ar-H)120.1CHPara to OH; heavily shielded by the +M resonance effect of the hydroxyl group.
C1 Quaternary (Ar-C)114.7COrtho to OH; strongly shielded by resonance.
C3 Quaternary (Ar-Br)112.8CShielded by both the OH resonance effect and the Bromine heavy atom effect.
C8 Methylene (-CH2-)61.5CH2Aliphatic carbon directly attached to the deshielding ester oxygen.
C9 Methyl (-CH3)14.2CH3Terminal aliphatic methyl group.

Data Note: Multiplicity is derived from DEPT-135 experiments. In a DEPT-135 spectrum, CH and CH3 signals phase positive, CH2 signals phase negative, and quaternary carbons (C1, C2, C3, C7) are entirely suppressed.

Structural Elucidation Workflow

Relying solely on 1D 13C NMR is insufficient for absolute regiochemical proof. A self-validating system requires 2D NMR techniques to map the carbon-hydrogen connectivity. The workflow below illustrates the logical progression used to definitively prove the bromine is at the 3-position rather than the 5-position.

NMR_Workflow A Sample Preparation (CDCl3 + TMS) B 1D 13C NMR Acquisition (100 MHz, zgpg30) A->B Transfer to Magnet C DEPT-135 & HSQC (CH/CH2/CH3 Editing) B->C Multiplicity ID D HMBC (Long-Range C-H Coupling) C->D Quaternary C ID E Final 13C Assignment (Regiochemistry Confirmed) D->E Structural Validation

Workflow for 13C NMR structural elucidation of halogenated salicylates.

Workflow Causality: Following the 1D acquisition, a DEPT-135 experiment filters out the quaternary carbons. Heteronuclear Single Quantum Coherence (HSQC) then links the remaining 13C signals to their directly attached protons. Finally, Heteronuclear Multiple Bond Correlation (HMBC) provides the definitive proof: the proton at C4 will show a strong 3-bond correlation ( 3JCH​ ) to the C2 phenolic carbon and the C6 carbon, but a weaker 2-bond correlation to the C3-Br carbon. If the bromine were at the 5-position, this specific HMBC coupling network would be fundamentally altered, making the HMBC experiment the ultimate self-validating step in the protocol.

References

  • National Center for Biotechnology Information (NIH). "3-Bromo-2-hydroxybenzoic acid | C7H5BrO3 | CID 520927 - PubChem". Pubchem.ncbi.nlm.nih.gov.[2] URL:[Link]

  • Solakyildirim, K.; Bulloch, D.N.; Larive, C. K. "1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants." Magnetic Resonance in Chemistry, 2014, 52, 310-317.[3] URL:[Link]

Sources

Foundational

Molecular Architecture and Spectroscopic Causality

Vibrational Fingerprinting of Ethyl 3-bromo-2-hydroxybenzoate: A Comprehensive FT-IR Spectroscopy Guide As a Senior Application Scientist in pharmaceutical materials characterization, I approach Fourier Transform Infrare...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Vibrational Fingerprinting of Ethyl 3-bromo-2-hydroxybenzoate: A Comprehensive FT-IR Spectroscopy Guide

As a Senior Application Scientist in pharmaceutical materials characterization, I approach Fourier Transform Infrared (FT-IR) spectroscopy not merely as a tool for generating spectra, but as a diagnostic system for interrogating molecular architecture. When analyzing complex active pharmaceutical ingredient (API) intermediates like Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) , the resulting spectrum is a direct readout of the molecule's electronic environment, steric constraints, and intermolecular dynamics.

This whitepaper provides an in-depth, causality-driven guide to the FT-IR analysis of Ethyl 3-bromo-2-hydroxybenzoate, establishing a self-validating protocol designed for high-stakes drug development environments.

Ethyl 3-bromo-2-hydroxybenzoate is a highly functionalized salicylate derivative. Its structural core consists of a benzene ring substituted with an ethyl ester at position 1, a phenolic hydroxyl group at position 2, and a heavy bromine atom at position 3. To accurately interpret its FT-IR spectrum, we must understand the physical causality driving its vibrational modes:

  • Intramolecular Hydrogen Bonding (The Chelate Effect): The spatial proximity of the 2-hydroxyl group to the 1-ester carbonyl oxygen facilitates the formation of a highly stable, pseudo-six-membered chelate ring. Thermodynamically, this hydrogen bond draws electron density away from the C=O double bond, weakening it. Consequently, the ester carbonyl stretch is shifted significantly lower (~1675 cm⁻¹) compared to an isolated, non-conjugated aliphatic ester (~1735 cm⁻¹)[1].

  • The Heavy Atom Effect of Bromine: The bromine atom at the 3-position is massive and highly polarizable. Its primary spectroscopic impact is observed in the far fingerprint region, where the C-Br stretching vibration occurs (~550–650 cm⁻¹). Furthermore, the steric bulk of the bromine atom restricts the rotational freedom of the adjacent 2-hydroxyl group, which can subtly sharpen the typically broad O-H stretching band compared to unsubstituted ethyl salicylate[2].

  • Aromatic Conjugation: The ester group is directly conjugated with the aromatic π -system, which further delocalizes electron density and contributes to the downward shift of the C=O stretching frequency[1].

Quantitative Spectral Assignments

Extrapolating from the foundational vibrational physics of salicylate esters and halogenated phenols, the following table synthesizes the quantitative FT-IR data profile for Ethyl 3-bromo-2-hydroxybenzoate.

Table 1: Characteristic FT-IR Absorption Bands and Structural Causality

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupCausality / Structural Context
~3180 Strong, BroadO-H StretchPhenolic HydroxylBroadened and shifted lower due to strong intramolecular H-bonding with the ortho-ester carbonyl.
~3065 MediumC-H StretchAromatic RingCharacteristic of sp² hybridized carbons on the 1,2,3-trisubstituted benzene ring.
~2980, 2930 MediumC-H StretchAliphatic (Ethyl)Asymmetric and symmetric stretching of the -CH₃ and -CH₂- groups of the ester tail.
~1675 Strong, SharpC=O StretchEster CarbonylShifted lower than typical esters due to aromatic conjugation and intramolecular H-bonding.
~1605, 1480 Med-StrongC=C StretchAromatic RingSkeletal breathing vibrations of the benzene ring.
~1295 StrongC-O StretchEster / PhenolCoupled asymmetric stretching vibrations of the ester C-O-C and phenolic C-O bonds.
~550 - 650 Med-StrongC-Br StretchAryl BromideHeavy atom effect shifts this stretching mode to the far fingerprint region.

High-Fidelity ATR-FTIR Analytical Protocol

In modern pharmaceutical characterization, traditional transmission FT-IR using KBr pellets introduces unacceptable risks. For a brominated intermediate, applying high pressure in a potassium bromide matrix can induce localized heating, polymorphic shifts, or even halide exchange artifacts.

Therefore, I mandate the use of Attenuated Total Reflectance (ATR) FT-IR [3]. ATR requires zero sample preparation, preserves the polymorphic integrity of the intermediate, and eliminates matrix interference[4]. The following protocol is designed as a self-validating system ; it includes internal logic gates to prevent the acquisition of compromised data[5].

Step-by-Step Methodology
  • Instrument Initialization & Purge: Ensure the FT-IR spectrometer (equipped with a single-reflection Diamond crystal) is powered on and purged with dry nitrogen to eliminate atmospheric H₂O and CO₂ interferences.

  • Background Acquisition (Validation Gate 1): Record a background spectrum of the clean, dry diamond crystal (32 scans, 4 cm⁻¹ resolution). Self-Validation: Inspect the 4000–3500 cm⁻¹ region. If noise exceeds 0.002 absorbance units, reclean the crystal with anhydrous isopropanol and repeat.

  • Sample Presentation: Deposit 10–20 mg of neat Ethyl 3-bromo-2-hydroxybenzoate directly onto the center of the diamond crystal.

  • Optical Contact Optimization: Lower the ATR pressure anvil. Apply constant, standardized pressure (typically ~60% of the maximum torque) to ensure intimate optical contact between the sample and the evanescent wave[5].

  • Spectral Acquisition: Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ using 32 co-added scans at 4 cm⁻¹ resolution.

  • Data Processing & ATR Correction: Apply an ATR correction algorithm to account for the wavelength-dependent penetration depth of the infrared beam (penetration is deeper at lower wavenumbers, artificially inflating fingerprint peaks).

  • Signal-to-Noise (S/N) Verification (Validation Gate 2): Calculate the S/N ratio using the sharp C=O peak at ~1675 cm⁻¹. If S/N < 100:1, reject the spectrum, increase anvil pressure slightly, and rescan.

Workflow Visualization

The following diagram maps the logical flow of the self-validating ATR-FTIR protocol, emphasizing the critical quality control gates that ensure data trustworthiness.

ATR_FTIR_Workflow Start Start: Instrument Purge & Diagnostics Background Acquire Background (Clean Diamond Crystal) Start->Background SamplePrep Apply Neat Sample (Ethyl 3-bromo-2-hydroxybenzoate) Background->SamplePrep ApplyPressure Apply Standardized Pressure (Ensure Optical Contact) SamplePrep->ApplyPressure Scan Acquire Spectrum (32 Scans, 4 cm⁻¹ Res) ApplyPressure->Scan Validate Self-Validation Gate: Check S/N & Baseline Scan->Validate Process Data Processing: ATR Correction & Peak Picking Validate->Process Pass (S/N > 100:1) Retest Clean Crystal & Retest Validate->Retest Fail (Noise/Artifacts) End Final Spectral Report Generated Process->End Retest->Background

Fig 1: Self-validating ATR-FTIR analytical workflow for pharmaceutical intermediates.

Conclusion

The FT-IR spectrum of Ethyl 3-bromo-2-hydroxybenzoate is a masterclass in vibrational causality. By understanding how intramolecular hydrogen bonding suppresses the ester carbonyl frequency, and how the heavy bromine atom dictates the fingerprint region, researchers can confidently verify the structural integrity of this compound. When coupled with a rigorous, self-validating ATR-FTIR protocol, this spectroscopic approach guarantees the analytical trustworthiness required for downstream pharmaceutical synthesis and formulation.

References

  • National Center for Biotechnology Information (NCBI). "Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem." PubChem. URL:[Link]

  • Apex Instrument. "FTIR-ATR: Revolutionizing Raw Material Identification in Pharma." Apex Instrument. URL: [Link]

  • NGS-Technology. "Pharmaceutical Raw Material Analysis with FTIR-ATR." NGS-Technology. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC." PMC. URL:[Link]

Sources

Exploratory

Ethyl 3-bromo-2-hydroxybenzoate mass spectrometry fragmentation

An in-depth technical analysis of the mass spectrometry (MS) fragmentation of ethyl 3-bromo-2-hydroxybenzoate requires a fundamental understanding of gas-phase ion chemistry, specifically the interaction between vicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the mass spectrometry (MS) fragmentation of ethyl 3-bromo-2-hydroxybenzoate requires a fundamental understanding of gas-phase ion chemistry, specifically the interaction between vicinal functional groups and halogen isotopic signatures. As a critical intermediate in pharmaceutical synthesis and agrochemical development, the precise structural characterization of this molecule is paramount.

This guide provides a comprehensive breakdown of the electron ionization (EI) fragmentation pathways, quantitative data interpretation, and a self-validating analytical protocol for researchers and drug development professionals.

Molecular Architecture & Ionization Dynamics

Ethyl 3-bromo-2-hydroxybenzoate (C9H9BrO3) possesses three critical structural features that dictate its behavior in a mass spectrometer:

  • The Bromine Atom (Position 3): Bromine exists in nature as two stable isotopes, ^79^Br and ^81^Br, in a nearly 1:1 relative abundance (50.69% and 49.31%, respectively). Consequently, any intact molecular ion or fragment retaining the bromine atom will present as a characteristic doublet separated by 2 Daltons (Da) with roughly equal intensity[1].

  • The Ethyl Ester (Position 1): Esters typically undergo α -cleavage or McLafferty rearrangements. However, the presence of an adjacent functional group alters this trajectory.

  • The Ortho-Hydroxyl Group (Position 2): The proximity of the phenolic -OH to the ester carbonyl creates a thermodynamic preference for a highly specific proximity-driven reaction known as the "ortho effect" [2].

Core Fragmentation Pathways

When subjected to standard 70 eV electron ionization (EI), ethyl 3-bromo-2-hydroxybenzoate produces a highly reproducible fragmentation pattern. The causality behind these cleavages is driven by the stabilization of the resulting carbocations and the expulsion of stable neutral molecules.

A. The Molecular Ion [M]^+•^ (m/z 244 / 246)

Upon electron impact, an electron is ejected from the molecule (most likely from the oxygen lone pairs of the ester or hydroxyl group), yielding a positively charged radical cation. Due to the bromine isotopes, the molecular ion appears as a distinct doublet at m/z 244 and m/z 246 [1].

B. The "Ortho Effect": Loss of Ethanol (-46 Da)

The defining feature of salicylate mass spectrometry is the suppression of standard ester fragmentation in favor of the ortho effect[2]. The phenolic hydrogen is transferred to the ethoxy oxygen via a six-membered cyclic transition state. This concerted mechanism results in the expulsion of a neutral ethanol molecule (C2H5OH, 46 Da).

  • Causality: The driving force is the formation of a highly stable, highly conjugated cyclic intermediate (a brominated ketene-like structure).

  • Result: This yields the base peak (100% relative abundance) as a doublet at m/z 198 and 200 [3].

C. α -Cleavage: Loss of Ethoxy Radical (-45 Da)

A competing, though less dominant, pathway is the direct homolytic cleavage of the ester C-O bond, expelling an ethoxy radical (•OCH2CH3, 45 Da). This generates an acylium ion doublet at m/z 199 and 201 [3].

D. Secondary Fragmentation: Loss of Carbon Monoxide (-28 Da)

The base peak ions (m/z 198/200) undergo further degradation by expelling carbon monoxide (CO, 28 Da) from the contracted ring system. This forms a stable bromophenol-like cation at m/z 170 and 172 [3].

E. Halogen Cleavage: Loss of Bromine (-79 / -81 Da)

The carbon-bromine bond can cleave from various intermediate ions. For instance, the loss of a bromine radical from the m/z 198/200 fragment yields a singlet peak at m/z 119 (salicyloyl cation). The disappearance of the 1:1 doublet pattern at this mass-to-charge ratio is the definitive diagnostic proof that the halogen has been expelled.

Fragmentation M Molecular Ion [M]+• m/z 244 / 246 (C9H9BrO3)+• F1 [M - C2H5OH]+• m/z 198 / 200 Base Peak (Ortho Effect) M->F1 - Ethanol (46 Da) F2 [M - •OCH2CH3]+ m/z 199 / 201 Alpha Cleavage M->F2 - Ethoxy Radical (45 Da) F3 [M - C2H5OH - CO]+• m/z 170 / 172 Bromophenol Cation F1->F3 - Carbon Monoxide (28 Da) F4 [M - C2H5OH - Br]+ m/z 119 Salicyloyl Cation F1->F4 - Bromine Radical (79/81 Da)

Primary EI-MS fragmentation pathways of ethyl 3-bromo-2-hydroxybenzoate.

Quantitative Data Summary

The following table synthesizes the expected quantitative m/z values and their structural assignments, providing a rapid reference for spectral interpretation.

Fragment Ionm/z (^79^Br / ^81^Br)Mass Loss ( Δ Da)Relative AbundanceStructural Assignment / Mechanism
[M]^+•^ 244 / 2460Medium (~25%)Intact molecular ion (Doublet)
[M - C2H5OH]^+•^ 198 / 200-46100% (Base Peak) Expulsion of neutral ethanol via Ortho Effect
[M - •OCH2CH3]^+ 199 / 201-45Low-Medium (~15%)Acylium ion via α -cleavage
[M - C2H5OH - CO]^+•^ 170 / 172-74Medium (~35%)Loss of CO from the base peak fragment
[M - C2H5OH - Br]^+ 119 (Singlet)-125Low (~10%)Salicyloyl cation (Bromine expelled)
[C5H5]^+ 65 (Singlet)N/ALow (~15%)Aromatic ring degradation

Experimental Protocol: GC-MS Analysis

To ensure scientific integrity, the analytical workflow must be a self-validating system. The following step-by-step protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) to characterize ethyl 3-bromo-2-hydroxybenzoate[3].

Phase 1: System Suitability & Calibration

  • Tuning: Perform an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks exhibit proper mass accuracy and resolution. Causality: This ensures the quadrupole mass analyzer is correctly calibrated across the target mass range.

  • Blank Run: Inject 1 µL of pure extraction solvent (e.g., Hexane or Dichloromethane). Causality: Establishes a baseline and proves the system is free of carryover or column bleed.

Phase 2: Sample Preparation

  • Weigh 1.0 mg of the ethyl 3-bromo-2-hydroxybenzoate standard.

  • Dissolve in 1.0 mL of GC-grade Hexane to achieve a 1 mg/mL stock solution.

  • Vortex for 30 seconds to ensure complete dissolution.

Phase 3: GC Separation Parameters

  • Column: Use a non-polar capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase prevents the peak tailing commonly associated with halogenated aromatics.

  • Injection: Inject 1 µL in split mode (ratio 10:1) with the inlet temperature set to 250°C.

  • Oven Program: Start at 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at a constant flow of 1.0 mL/min.

Phase 4: MS Detection (EI Mode)

  • Ion Source: Set the electron impact source to 70 eV and temperature to 230°C.

  • Mass Analyzer: Scan from m/z 50 to 300. Causality: This range perfectly captures the molecular ion (246) and all lower-mass diagnostic fragments without scanning unnecessarily high, which would reduce data point density across the chromatographic peak.

Workflow S1 1. Sample Preparation Dilution in Hexane (1 mg/mL) S2 2. System Suitability PFTBA Tuning & Blank Run S1->S2 S3 3. GC Separation Non-polar DB-5MS Column S2->S3 S4 4. EI Ionization (70 eV) Electron Impact Source S3->S4 S5 5. Mass Analysis Quadrupole m/z 50-300 S4->S5 S6 6. Data Interpretation Isotope Pattern & Ortho Effect S5->S6

Self-validating GC-MS experimental workflow for ethyl 3-bromo-2-hydroxybenzoate.

References

  • Todua, N. G., & Mikaia, A. I. (2016). "Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Mass Spektrometriia / Rossiiskoe mass-spektrometricheskoe obshchestvo, 13(2), 83–94. Available at:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). "Mass Spectrometry." Spectrometric Identification of Organic Compounds, 8th Edition, John Wiley & Sons. Available at:[Link]

Sources

Foundational

Solvation Thermodynamics and Empirical Profiling of Ethyl 3-bromo-2-hydroxybenzoate in Organic Solvents

Target Audience: Formulation Scientists, Medicinal Chemists, and Process R&D Professionals Compound Focus: Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3)[1] Executive Summary The solubility profile of an active pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Process R&D Professionals Compound Focus: Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3)[1]

Executive Summary

The solubility profile of an active pharmaceutical intermediate or fine chemical dictates its viability in synthetic workflows, purification processes, and final formulation. Ethyl 3-bromo-2-hydroxybenzoate is a highly functionalized aromatic ester. Understanding its solvation behavior requires moving beyond simple "like-dissolves-like" heuristics and examining the thermodynamic interplay of intramolecular hydrogen bonding, halogen-induced polarizability, and esterification. This whitepaper provides a comprehensive, mechanistic guide to predicting and empirically validating the solubility of Ethyl 3-bromo-2-hydroxybenzoate in various organic solvents.

Mechanistic Rationale: Molecular Structure & Solvation Thermodynamics

To accurately predict the solubility of Ethyl 3-bromo-2-hydroxybenzoate, one must analyze the causality behind its structural features and how they dictate solvent interactions.

The Salicylate Core and Intramolecular Hydrogen Bonding

The foundational structure of this compound is a salicylate derivative. In the solid state and in solution, the hydroxyl group (-OH) at the ortho position forms a highly stable, 6-membered intramolecular hydrogen bond with the carbonyl oxygen of the adjacent ester group[2].

  • Causality: This internal hydrogen bond effectively "masks" the polar hydroxyl proton from the bulk solvent[3]. Because the molecule's primary hydrogen bond donor is internally occupied, the energetic penalty for cavity formation in protic solvents (like water) is extremely high, resulting in poor aqueous solubility[4]. Conversely, this masking lowers the dielectric requirement for solvation, drastically increasing the compound's affinity for moderately polar and non-polar organic solvents.

The Lipophilic Shift: Bromination and Esterification

Two key substitutions on the salicylate core further define its solubility:

  • Esterification (Ethyl Ester): Converting the carboxylic acid to an ethyl ester removes the acidic proton, eliminating the molecule's ability to ionize or act as a strong intermolecular hydrogen bond donor. This shifts the partition coefficient (LogP) significantly higher[4].

  • Halogenation (3-Bromo substitution): The addition of a heavy, highly polarizable bromine atom introduces significant steric bulk and enhances London dispersion forces. This makes the molecule highly affine to halogenated solvents (e.g., dichloromethane) and aromatic hydrocarbons (e.g., toluene) where dispersion-force matching is optimal.

Solvation A Ethyl 3-bromo-2-hydroxybenzoate (Solute) B Intramolecular H-Bonding (Masks -OH Polarity) A->B Structural Property C Bromine & Ethyl Ester (Increases Lipophilicity) A->C Structural Property D Polar Aprotic Solvents (e.g., DMSO, EtOAc) Optimal Solvation B->D Lowers dielectric need E Halogenated Solvents (e.g., DCM, CHCl3) High Solvation C->E Dispersion forces F Non-Polar Solvents (e.g., Hexane) Moderate Solvation C->F Hydrophobic effect

Fig 1: Structural features dictating the solvation pathways of Ethyl 3-bromo-2-hydroxybenzoate.

Predictive Solubility Matrix

Because exact empirical solubility data for specific halogenated salicylates can be proprietary, formulation scientists rely on predictive thermodynamic models derived from structural analogs[5]. Dissolution in organic solvents for these compounds is typically an endothermic, entropy-driven process[5].

The table below summarizes the predictive solubility profile of Ethyl 3-bromo-2-hydroxybenzoate across distinct solvent classes at standard ambient temperature (298.15 K).

Solvent ClassRepresentative SolventDielectric Constant (ε)Predicted Solubility BehaviorPrimary Solvation Interaction
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High Dipole-dipole, H-bond acceptor
Halogenated Dichloromethane (DCM)8.93Very High London dispersion, Dipole-induced dipole
Polar Protic Ethanol24.5High Weak H-bonding, Dipole-dipole
Non-Polar Toluene2.38Moderate to High π-π stacking, London dispersion
Aqueous (Ref) Water80.1Practically Insoluble Hydrophobic exclusion

Standardized Experimental Protocol: Isothermal Shake-Flask Method

To transition from predictive models to actionable empirical data, a self-validating experimental protocol is required. The isothermal shake-flask method remains the gold standard for determining equilibrium solubility, provided strict thermodynamic controls are maintained.

Step-by-Step Methodology

Step 1: Solvent Preparation & Saturation

  • Dispense 10.0 mL of the target organic solvent into a 20 mL amber borosilicate glass vial. The amber glass is critical to prevent potential photochemical degradation, a known liability for salicylate derivatives exposed to UV light[4].

  • Add Ethyl 3-bromo-2-hydroxybenzoate incrementally until a visible excess of solid remains, ensuring the solution is fully saturated.

Step 2: Isothermal Equilibration

  • Seal the vials hermetically with PTFE-lined caps to prevent solvent evaporation (especially critical for volatile solvents like DCM).

  • Submerge the vials in a thermostatic shaking water bath set to the target temperature (e.g., 298.15 ± 0.05 K).

  • Agitate at 150 RPM for a minimum of 48 to 72 hours. Expert Insight: Salicylates can exhibit slow dissolution kinetics in highly non-polar solvents; 72 hours ensures true thermodynamic equilibrium is achieved rather than a metastable kinetic state[5].

Step 3: Phase Separation

  • Remove the vials and allow them to stand undisturbed in an incubator at the exact test temperature for 2 hours, allowing macroscopic undissolved solids to settle.

  • Extract a 2.0 mL aliquot of the supernatant and centrifuge at 10,000 RPM for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Validation Step: Discard the first 1.0 mL of the filtrate to pre-saturate the membrane, preventing artificially low concentration readings due to solute adsorption onto the filter matrix.

Step 4: Quantification via HPLC-UV

  • Quantitatively dilute the filtered aliquot with the mobile phase to bring the concentration within the linear dynamic range of the detector.

  • Analyze via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector. Salicylate derivatives typically exhibit strong absorbance bands around 236 nm and 295 nm[6].

Step 5: Thermodynamic Data Extraction

  • Repeat the protocol across a temperature gradient (e.g., 283.15 K to 323.15 K).

  • Apply the van't Hoff equation to plot ln(xe​) versus 1/T . The slope and intercept will yield the apparent enthalpy ( ΔHsol​ ) and entropy ( ΔSsol​ ) of dissolution, confirming whether the solvation process in the chosen solvent is enthalpy- or entropy-driven[5].

Workflow S1 1. Saturation Excess solute added to organic solvent S2 2. Equilibration Isothermal shaking (48-72h at 298.15K) S1->S2 S3 3. Separation Centrifugation & 0.22µm Filtration S2->S3 S4 4. Analysis HPLC-UV/Vis Quantification S3->S4 S5 5. Modeling van't Hoff & Jouyban-Acree S4->S5

Fig 2: Standardized isothermal shake-flask workflow for empirical solubility determination.

References

  • AiFChem. "314240-86-3 | Ethyl 3-bromo-2-hydroxybenzoate". AiFChem Database.
  • University of Baghdad. "Organic Pharmaceutical Chemistry: Salicylates and Intramolecular Hydrogen Bonding". UOBaghdad Educational Resources.
  • Vedantu. "Salicylic Acid: Structure, Properties & Key Uses Explained". Vedantu.
  • ACS Publications. "Competing Interactions: Evolution of Inter and Intramolecular Hydrogen Bonds in Salicylic Acid at High Pressures". Journal of Physical Chemistry.
  • PMC / NIH. "Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures". BMC Chemistry.
  • ResearchGate. "Solubility of Salicylic Acid in Some (Ethanol + Water) Mixtures at Different Temperatures: Determination, Correlation, Thermodynamics and Preferential Solvation". International Journal of Thermophysics.

Sources

Exploratory

Unveiling the Crystal Structure of Substituted Hydroxybenzoates: Polymorphism, Hydrogen Bonding, and Supramolecular Synthons

Substituted hydroxybenzoates—ranging from simple parabens (alkyl 4-hydroxybenzoates) to complex dihydroxybenzoic acids and transition metal complexes—are fundamental building blocks in pharmaceutical formulation, materia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Substituted hydroxybenzoates—ranging from simple parabens (alkyl 4-hydroxybenzoates) to complex dihydroxybenzoic acids and transition metal complexes—are fundamental building blocks in pharmaceutical formulation, materials science, and crystal engineering. The solid-state behavior of these compounds is dictated by a delicate balance of intermolecular forces, primarily driven by the competitive hydrogen-bonding capabilities of their hydroxyl and carboxylate/ester moieties.

This technical guide explores the mechanistic drivers of crystal packing in substituted hydroxybenzoates, analyzes the causality behind their polymorphic behavior, and provides a self-validating experimental framework for their structural elucidation.

Mechanistic Drivers of Crystal Packing

The Role of Supramolecular Synthons

The crystal structures of substituted hydroxybenzoates are governed by "supramolecular synthons"—robust spatial arrangements of intermolecular interactions. Because these molecules possess both hydrogen bond donors (-OH) and acceptors (-C=O, -O-), they frequently assemble into extended networks. For instance, in[1], the dominant motif is an O–H···O=C connected catemer (an infinite chain). The specific geometric arrangement of this catemer dictates the lattice energy and the resulting macroscopic properties of the crystal.

Conformational Flexibility and Steric Constraints

Substituent placement fundamentally alters the hydrogen-bonding landscape. In ortho-substituted derivatives, such as [2], the proximity of the hydroxyl group to the carbonyl oxygen strongly favors intramolecular O–H···O hydrogen bonding. This intramolecular lock provides rigidity to the planar aromatic core, forcing intermolecular interactions to rely on weaker C–H···O contacts and π-π stacking. Conversely, meta- and para-substituted hydroxybenzoates lack this intramolecular capability, driving them to form extensive intermolecular 1D tapes, 2D sheets, or 3D frameworks.

Polymorphism: Causality and Thermodynamic Stability

Polymorphism—the ability of a molecule to crystallize in multiple distinct crystal structures—is highly prevalent in hydroxybenzoates due to the energetic similarity of different hydrogen-bonded chain geometries.

Case Study: Methyl Paraben

Methyl paraben exhibits at least four distinct polymorphs. The thermodynamically stable Form I melts at 126 °C and crystallizes in the Cc space group with an unusually high number of symmetry-independent molecules ( Z′ = 3). Metastable forms, such as Form III (melting point 109 °C, P2₁/c, Z′ = 1), contain the exact same O–H···O=C catemer motif, but the spatial folding of these chains differs. The causality behind the stability of Form I lies in the induction energy of its specific chain geometry, which minimizes electrostatic repulsion between adjacent molecular layers[1].

Case Study: Dihydroxybenzoic Acids

When dealing with multifunctional molecules like [3], crystallization from solution almost invariably yields solvates or hydrates. The solvent molecules outcompete the internal functional groups for hydrogen bonding. To discover guest-free polymorphs, researchers must alter the thermodynamic pathway by utilizing solvent-free melt crystallization or sublimation. This forces the DHBA molecules to satisfy their hydrogen-bonding requirements exclusively with one another, frequently yielding novel high- Z′ structures.

Self-Validating Experimental Protocol for Structural Elucidation

To accurately determine the crystal structure of a substituted hydroxybenzoate and ensure polymorphic purity, a closed-loop, self-validating methodology is required. The following protocol pairs structural discovery with mathematical and thermal validation.

G A Substituted Hydroxybenzoate (Crude Powder) B Solvent-Free Melt Crystallization (High T, Controlled Cooling) A->B Induces nucleation C Single Crystal X-ray Diffraction (Cryogenic SCXRD at 120K) B->C Yields single crystals F Thermal Validation (DSC/TGA) (Determine Melting Point) B->F Bulk powder verification D Supramolecular Synthon Analysis (Identify H-Bond Motifs) C->D Solves atomic coordinates E Hirshfeld Surface Analysis (2D Fingerprint Plots) C->E Maps close contacts G Validated Crystal Structure (Confirmed Phase Purity) D->G Defines lattice geometry E->G Quantifies packing forces F->G Confirms thermodynamic state

Workflow for crystal growth, structural elucidation, and validation of hydroxybenzoates.

Step-by-Step Methodology

Step 1: Solvent-Free Melt Crystallization

  • Procedure: Place 10–20 mg of the hydroxybenzoate powder on a glass coverslip atop a programmable hot stage. Heat the sample 5 °C above its known melting point until completely liquefied. Apply a controlled cooling ramp (e.g., 0.5 °C/min) until spontaneous nucleation occurs, then hold isothermally to allow single crystals to grow.

  • Causality: By eliminating the solvent, you prevent the formation of hydrates/solvates[3]. The slow cooling rate provides the activation energy necessary for the molecules to sample various conformational states and settle into the thermodynamically preferred (or kinetically trapped) unsolvated polymorph.

Step 2: Single-Crystal X-Ray Diffraction (SCXRD)

  • Procedure: Isolate a high-quality single crystal and mount it on a diffractometer equipped with a microfocus X-ray source (Cu K α or Mo K α ). Stream liquid nitrogen over the crystal to maintain a temperature of 120 K during data collection.

  • Causality: Cryogenic cooling is strictly required. It minimizes the thermal vibration (Debye-Waller factors) of the atoms, providing a sharper electron density map. This is critical for accurately locating the highly mobile hydrogen atoms involved in the O–H···O synthons.

Step 3: Hirshfeld Surface Analysis (Mathematical Validation)

  • Procedure: Import the refined .cif file into structural analysis software (e.g., CrystalExplorer). Generate 3D Hirshfeld surfaces and 2D fingerprint plots to quantify the percentage of specific intermolecular contacts (e.g., O···H vs. C···H).

  • Causality: SCXRD provides a static geometric model. Hirshfeld analysis validates this model by proving mathematically that the proposed hydrogen-bonding network is the dominant volumetric driver of the crystal lattice, acting as an internal check against refinement errors.

Step 4: Differential Scanning Calorimetry (Thermal Validation)

  • Procedure: Subject the bulk crystallized powder to DSC at a heating rate of 10 °C/min.

  • Causality: The melting endotherm observed in DSC must correlate with the lattice energy derived from the SCXRD structure. If the bulk powder exhibits multiple endotherms, it indicates concomitant polymorphism, invalidating the assumption that the single crystal analyzed in Step 2 represents the entire bulk sample.

Quantitative Crystallographic Data

The table below summarizes the critical crystallographic parameters of key substituted hydroxybenzoates, illustrating the impact of substituent position and crystallization method on the final crystal structure.

CompoundPolymorph / FormSpace Group Z′ Primary Supramolecular SynthonMelting Point (°C)
Methyl 4-hydroxybenzoate Form I (Stable)Cc3O–H···O=C catemer126
Methyl 4-hydroxybenzoate Form III (Metastable)P2₁/c1O–H···O=C catemer109
3,5-Dihydroxybenzoic acid Sublimed FormP-121D tape & 2D brick wall sheet> 200
2-Propynyl 2-hydroxybenzoate Form IP2₁/c2Intramolecular O–H···ON/A
₂·2H₂O Mononuclear ComplexP-11Herringbone aromatic packingDecomposes

(Data synthesized from structural analyses of parabens[1], dihydroxybenzoic acids[3], propargyl salicylates[2], and transition metal complexes[4].)

References

  • Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences Source: Crystal Growth & Design (via PMC) URL:[Link]

  • Polymorphism in Isomeric Dihydroxybenzoic Acids Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • 2-Propynyl 2-hydroxybenzoate Source: Acta Crystallographica Section E (via PMC) URL:[Link]

  • Hydroxybenzoate salts of cobalt(II), manganese(II), and nickel(II): synthesis, crystal structure, Hirshfeld surface analyses, and thermal behavior Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

Sources

Foundational

Structural Elucidation and Halogen Bonding: A Technical Guide to X-ray Crystallography of Brominated Benzoic Acid Esters

Executive Summary Brominated benzoic acid esters represent a privileged scaffold in medicinal chemistry and a highly strategic functional group in structural biology. The incorporation of a bromine atom serves a dual pur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated benzoic acid esters represent a privileged scaffold in medicinal chemistry and a highly strategic functional group in structural biology. The incorporation of a bromine atom serves a dual purpose: it acts as a robust anomalous scatterer for crystallographic phasing and introduces highly directional halogen bonding ( σ -hole) interactions that dictate crystal packing and target-ligand binding. This whitepaper provides an in-depth mechanistic guide to the crystallization, data collection, and structural analysis of these compounds, designed for researchers and drug development professionals.

The Mechanistic Role of Bromine in Crystallography

Anomalous Dispersion and Absolute Configuration

In the structural elucidation of complex organic molecules, determining the absolute stereochemistry is often a bottleneck. Derivatization of alcohols or amines with p-bromobenzoate is a classical and highly effective strategy to overcome this[1]. Bromine (Z=35) exhibits a strong anomalous scattering signal ( f′′ ) when exposed to X-ray radiation (particularly Cu K α at λ=1.5418 Å). This anomalous dispersion breaks Friedel's law ( ∣F(hkl)∣=∣F(−h−k−l)∣ ), allowing crystallographers to calculate experimental phases via Single-wavelength Anomalous Dispersion (SAD). This enables the unambiguous assignment of the absolute configuration of chiral centers within the ester complex[1][2].

Halogen Bonding and Crystal Packing

Beyond phasing, the bromine atom fundamentally alters the solid-state behavior of the benzoic acid ester. The electron density around the covalently bound bromine is anisotropically distributed, creating an electron-depleted region (a σ -hole) along the C-Br bond axis[3]. This highly localized positive electrostatic potential engages in attractive, non-covalent interactions with Lewis bases—most notably the carbonyl oxygen of adjacent ester or carboxylic acid groups (C-Br···O=C)[3]. These halogen bonds are highly directional and compete with classical hydrogen bonds to define the supramolecular architecture of the crystal lattice.

Experimental Methodologies: Growing Diffraction-Quality Crystals

The transition from a synthesized powder to a single, well-ordered crystal requires a thermodynamically controlled environment. The following protocol utilizes vapor diffusion, optimizing the nucleation rate to favor the growth of macroscopic single crystals.

Step-by-Step Vapor Diffusion Protocol
  • Sample Preparation & Purity Verification : Ensure the brominated benzoic acid ester is >99% pure via HPLC. Causality: Impurities act as premature nucleation sites or lattice defects, leading to twinning or amorphous precipitation.

  • Solvent/Antisolvent Selection : Dissolve 5–10 mg of the compound in a minimum volume (e.g., 0.5 mL) of a "good" solvent (e.g., dichloromethane or ethyl acetate). Select an "antisolvent" (e.g., hexane or pentane) in which the compound is completely insoluble. Causality: The solvents must be miscible, and the antisolvent must have a higher vapor pressure to drive gas-phase diffusion into the sample drop.

  • Chamber Setup : Place the unsealed sample vial inside a larger, sealable reservoir containing 3–5 mL of the antisolvent. Seal the outer reservoir tightly.

  • Thermodynamic Equilibration : Store the chamber in a vibration-free environment at a constant temperature (e.g., 20 °C). Causality: Temperature fluctuations cause localized supersaturation spikes, triggering rapid nucleation and yielding unusable microcrystals. Gradual diffusion ensures slow lattice assembly.

  • Harvesting and Cryoprotection : Once crystals reach dimensions of approximately 0.1 x 0.1 x 0.1 mm, they possess sufficient diffraction power for modern instruments[1]. Harvest using a nylon loop and immediately submerge in a cryoprotectant (e.g., Paratone-N oil) to prevent lattice degradation from rapid solvent evaporation.

VaporDiffusion N1 Purified Brominated Benzoic Acid Ester N2 Dissolve in Primary Solvent N1->N2 N3 Equilibrate with Volatile Antisolvent N2->N3 N4 Slow Supersaturation & Nucleation N3->N4 N5 Lattice Assembly via Halogen & Hydrogen Bonds N4->N5 N6 Diffraction-Quality Single Crystal N5->N6

Thermodynamic workflow for the vapor diffusion crystallization of brominated esters.

Data Collection and Structural Refinement

Upon mounting the crystal under a cryogenic nitrogen stream (typically 100–120 K to minimize thermal motion), X-ray diffraction data is collected.

  • Integration and Absorption Correction : Reflections are integrated, and empirical absorption corrections are applied. The linear absorption coefficient ( μ ) for bromine-containing compounds is relatively high (e.g., μ=76.5 cm⁻¹ for p-bromobenzoic acid using Cu K α radiation)[4]. Failing to correct for this absorption will result in distorted electron density maps.

  • Phasing : The heavy bromine atom is easily located using Patterson maps or direct methods. The remainder of the ester molecule is built into the resulting electron density map.

  • Refinement : Refinement is performed using least-squares minimization against F2 , ensuring that the geometry of the aromatic ring and the ester linkage aligns with expected chemical restraints.

Quantitative Crystallographic Data

The structural parameters of brominated benzoic acids and their derivatives provide baseline metrics for validating new ester structures. The table below summarizes key crystallographic data from authoritative determinations.

CompoundSpace GroupUnit Cell Dimensions (a, b, c in Å) β Angle (°)C-Br Bond Length (Å)
p-Bromobenzoic acidP2₁/a29.59, 6.15, 3.9895.5°1.902
2-Amino-3-bromobenzoic acidP2₁/n12.06, 3.90, 15.9890.8°~1.89
2-Bromoisonicotinic acidP2₁/c11.97, 7.57, 7.44102.3°N/A
Naematolin 3-p-bromobenzoateP2₁2₁2₁10.65, 20.65, 10.5290.0°N/A

Data synthesis derived from established crystallographic reports[2][4][5]. Note: The aromatic C-Br distance is typically around 1.89 – 1.90 Å, slightly longer than standard aliphatic C-C bonds, which significantly impacts the steric volume of the ligand in structure-based drug design[4].

Applications in Structure-Based Drug Design (SBDD)

In drug development, converting a benzoic acid to its ester or brominating the aromatic ring alters the physicochemical profile. Brominated benzoic acid derivatives are heavily utilized in Fragment-Based Drug Discovery (FBDD)[6]. The bromine atom acts as a crystallographic anchor, allowing automated pipelines to rapidly phase and identify the binding pose of the fragment within a protein's active site[6]. Furthermore, the σ -hole of the bromine can be strategically positioned to interact with backbone carbonyls of the target protein, a phenomenon increasingly exploited to rigidify linkers in PROTACs (Proteolysis Targeting Chimeras) to improve pharmacokinetic profiles[6].

HalogenBonding N1 Brominated Ligand (C-Br) N2 Anisotropic Electron Distribution N1->N2 N3 Formation of σ-hole (Electropositive Potential) N2->N3 N5 Halogen Bond Formation (C-Br···O) N3->N5 N4 Target Protein (Lewis Base / Oxygen) N4->N5 N6 Enhanced Binding Affinity & Conformational Rigidity N5->N6

Mechanism of halogen bond formation between a brominated ligand and a target protein.

Conclusion

The X-ray crystallography of brominated benzoic acid esters is a masterclass in the intersection of synthetic chemistry and structural biology. By leveraging the heavy-atom effect of bromine for SAD phasing and exploiting its unique σ -hole for controlled crystal packing and target binding, researchers can unambiguously determine absolute stereochemistry and design highly specific therapeutics. Adherence to rigorous thermodynamic control during crystallization and precise absorption corrections during data processing ensures that the resulting structural models are both accurate and self-validating.

References

  • The Crystal and Molecular Structure of p-Bromobenzoic Acid Source: SciSpace URL
  • 4,5-Dibromophthalic acid | 24063-28-3 Source: Benchchem URL
  • X-Ray Crystallography Laboratory Source: Michigan State University URL
  • Crystal Structue and Absolute Configuration of a New cis-Fused Caryophyllene Derivative.
  • Crystal structure of 2-amino-3-bromobenzoic acid, C7H6BrNO2, at 173 K Source: ResearchGate URL
  • 3-Bromo-6-methoxy-2-methylbenzoic acid | 220901-25-7 Source: Benchchem URL

Sources

Exploratory

Health and safety information for Ethyl 3-bromo-2-hydroxybenzoate

An In-depth Technical Guide to the Health and Safety of Ethyl 3-bromo-2-hydroxybenzoate Introduction: A Proactive Approach to Laboratory Safety Ethyl 3-bromo-2-hydroxybenzoate is a valuable substituted benzoate derivativ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Health and Safety of Ethyl 3-bromo-2-hydroxybenzoate

Introduction: A Proactive Approach to Laboratory Safety

Ethyl 3-bromo-2-hydroxybenzoate is a valuable substituted benzoate derivative utilized in various synthetic pathways within pharmaceutical and chemical research. Its bifunctional nature, possessing both a hydroxyl and a bromo group on the aromatic ring, makes it a versatile intermediate. However, as with any halogenated organic compound, a thorough understanding of its potential hazards and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of the research. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the health and safety considerations for Ethyl 3-bromo-2-hydroxybenzoate, moving beyond mere compliance to foster a culture of intrinsic safety.

Section 1: Chemical Identification and Physicochemical Properties

A precise understanding of a chemical's identity and physical properties is the foundation of a reliable safety assessment. These parameters influence its behavior under various laboratory conditions, from storage to reaction quenching.

Synonyms: 3-Bromo-2-hydroxybenzoic acid ethyl ester Molecular Formula: C₉H₉BrO₃[1] Molecular Weight: 245.07 g/mol [1]

While comprehensive, experimentally-derived data for Ethyl 3-bromo-2-hydroxybenzoate is not extensively published, we can infer its likely properties from structurally related compounds and available data sheets.

PropertyValue / InformationSource
CAS Number 61203-46-1-
Appearance Likely a white to yellow powder or crystals
Boiling Point 130-131 °C at 12 mmHg (for Ethyl 3-bromobenzoate)[2]
Density 1.431 g/mL at 25 °C (for Ethyl 3-bromobenzoate)[2]
Solubility Insoluble in water; miscible with ethanol, ether, and benzene (for related bromoacetates)[3]
Storage Temperature Recommended 2-8°C, sealed in a dry environment

Note: Some data points are for structurally similar compounds and should be used as an estimation of properties.

Section 2: Hazard Identification and Toxicological Profile

The primary hazards associated with substituted bromobenzoates stem from their irritant properties and potential for toxicity upon ingestion or inhalation. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

GHS Classification

Based on data for analogous compounds like 3-Bromo-2-hydroxybenzaldehyde and other brominated esters, Ethyl 3-bromo-2-hydroxybenzoate should be handled as a substance with the following potential classifications[4][5]:

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)
Toxicological Insights
  • Inhalation: Vapors or dusts may cause irritation to the respiratory tract.[6][7] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat.

  • Skin Contact: Causes skin irritation.[8][9] Prolonged or repeated contact can lead to redness, itching, and inflammation. The bromo-substituent may enhance absorption through the skin, making prompt decontamination critical.

  • Eye Contact: Causes serious eye irritation.[6][9] Direct contact can result in significant pain, redness, and potential damage to the cornea if not addressed immediately.

  • Ingestion: Harmful if swallowed.[4][10] Ingestion may lead to irritation of the gastrointestinal tract, nausea, vomiting, and systemic effects.

  • Long-Term Exposure: The toxicological properties have not been fully investigated.[6] As a matter of prudent practice, chronic exposure should be minimized. No components of similar products are listed as carcinogens by IARC, NTP, or OSHA.

Section 3: Safe Handling and Storage Protocols

The causality behind handling and storage protocols is the mitigation of the hazards identified above.

Handling
  • Ventilation: All handling of solid material or solutions should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[7][11]

  • Preventing Contact: Avoid all personal contact, including inhalation of dust or vapors.[12] Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 4. Wash hands thoroughly after handling, even if gloves were worn.[5][8]

  • Ignition Sources: Keep away from heat, sparks, and open flames. While not highly flammable, standard precautions for organic chemicals should be observed.[7][13]

  • Aerosol and Dust Generation: Avoid the formation of dust and aerosols during weighing and transfer.[1][8] Use techniques such as weighing on a tared paper within the fume hood and using a spatula to gently transfer material.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][7][14] This prevents the ingress of moisture and the escape of vapors.

  • Incompatibilities: Store away from strong oxidizing agents and strong bases.[11] Contact with these materials could lead to vigorous or exothermic reactions, compromising containment.

  • Segregation: Do not store with food, drink, or other incompatible materials.[12]

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by robust PPE.

Engineering Controls
  • Primary Control: A properly functioning chemical fume hood is the primary engineering control to ensure adequate ventilation and minimize respiratory exposure.[7][11]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation where the chemical is handled.[11]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by a thorough risk assessment of the specific procedure being performed.[15]

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses conforming to EN166 (EU) or NIOSH (US) standards.[10][16] A face shield may be required for splash hazards.[17]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[16]

    • Lab Coat: A standard laboratory coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron or a full suit protecting against chemicals should be considered.[1]

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is typically not required.[16] If a fume hood is not available or if dust/aerosols are generated in an open environment, a NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG type) must be used.[16]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or release.

First Aid Measures

The following diagram outlines the immediate steps to be taken following an exposure. Prompt action is critical.

FirstAid Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Move Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move WashSkin Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Skin->WashSkin RinseEye Immediately flush eyes with water for at least 15 minutes, occasionally lifting eyelids. Remove contact lenses if present. Eye->RinseEye RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth Medical Seek Immediate Medical Attention Show SDS to the doctor. Move->Medical WashSkin->Medical RinseEye->Medical RinseMouth->Medical

Caption: First Aid Decision Tree for Exposure Incidents.

  • General Advice: In all cases, consult a physician and show them the Safety Data Sheet (SDS).[1][8]

  • Inhalation: Move the person into fresh air.[18] If breathing is difficult, give oxygen. If not breathing, begin artificial respiration.[10]

  • Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][10][18]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so.[6][7][8]

  • Ingestion: Never give anything by mouth to an unconscious person.[1][8] Rinse mouth thoroughly with water and seek immediate medical help.[10]

Accidental Release Measures

A systematic approach is required to safely manage a spill.

SpillResponse Spill Spill Detected Evacuate Evacuate non-essential personnel. Ensure adequate ventilation. Spill->Evacuate PPE Wear appropriate PPE (respirator, gloves, goggles, lab coat). Evacuate->PPE Contain Contain spill with inert absorbent material (sand, vermiculite, etc.). Avoid dust formation. PPE->Contain Collect Carefully sweep or scoop up material. Place in a suitable, closed, labeled container for disposal. Contain->Collect Clean Clean the spill area thoroughly with soap and water. Collect->Clean Dispose Dispose of waste according to regulations. Clean->Dispose

Caption: Workflow for Responding to an Accidental Spill.

  • Personal Precautions: Wear full PPE, including respiratory protection if necessary.[1] Avoid breathing vapors, mist, or gas.[12]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[1][16]

  • Containment and Cleanup: For a solid spill, pick up and arrange disposal without creating dust.[1] For a liquid spill, absorb with an inert material (e.g., sand, silica gel, universal binder) and shovel into a suitable container for disposal.[14][19]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][7][8]

  • Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon oxides (CO, CO₂) and hydrogen bromide gas.[16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][7]

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination and ensure regulatory compliance.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal Method: Dispose of this material and its container at a licensed hazardous waste collection point.[7][8] Do not allow it to enter drains or the environment.[16][19]

  • Regulatory Compliance: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[19]

References

  • NextSDS. (n.d.). ETHYL 3-BROMO-2-HYDROXYBENZOATE — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-bromo-2-hydroxybutanoate. Retrieved from [Link]

  • ChemBK. (2024, April 9). Ethyl 3-Bromo-Benzoate. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 3-bromo-2-hydroxypropanoate — Chemical Substance Information. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Ethyl 4-hydroxybenzoate Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Shintech. (2019, July 8). PVC UNIT PPE MATRIX. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing and Synthetic Utility of Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) in Drug Discovery

Executive Summary Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) is a highly versatile, polyfunctional aromatic building block utilized extensively in medicinal chemistry, agrochemical development, and materials scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) is a highly versatile, polyfunctional aromatic building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1]. Featuring an ethyl ester, a phenolic hydroxyl group, and a strategically positioned bromine atom, this scaffold offers orthogonal reactivity for divergent synthesis. This whitepaper provides an authoritative guide on the commercial supply chain, physicochemical profiling, and field-proven synthetic protocols for this critical intermediate.

Physicochemical Profiling & Structural Dynamics

Understanding the structural nuances of Ethyl 3-bromo-2-hydroxybenzoate is critical for predicting its chemical behavior. The molecule is a 3-bromosalicylate derivative. The proximity of the C2-hydroxyl group to the C1-ethyl ester facilitates a strong intramolecular hydrogen bond. This interaction locks the molecular conformation, slightly reduces the pKa​ of the phenolic proton, and sterically shields the adjacent C3-bromine atom.

Table 1: Quantitative Physicochemical Data
PropertySpecification / ValueCausality / Impact on Synthesis
CAS Number 314240-86-3Primary identifier for regulatory and procurement tracking[1].
Molecular Formula C9​H9​BrO3​ Dictates mass spectrometry isotopic patterns (M, M+2 doublet).
Molecular Weight 245.07 g/mol Essential for precise stoichiometric calculations[1].
Appearance Off-white to pale yellow solidColorimetric indicator of purity; dark yellow suggests oxidation[2].
Solubility Soluble in EtOAc, DCM, EtOHHigh lipophilicity requires organic solvents for homogeneous catalysis.
Storage 2-8°C, Sealed, DryPrevents ambient hydrolysis of the ethyl ester over time[1].

Commercial Supply Chain & Sourcing Strategy

Procurement of high-purity Ethyl 3-bromo-2-hydroxybenzoate is essential to prevent catalytic poisoning during downstream cross-coupling reactions. Trace heavy metal impurities or unreacted starting materials from the supplier's Fischer esterification process can severely impact yields[2].

Table 2: Verified Commercial Suppliers Matrix
Supplier NameScale CapabilityPurityStrategic Use Case
BLD Pharmatech Milligram to Kilogram>95.0%Ideal for early-stage R&D and medicinal chemistry screening[1].
Sigma-Aldrich Analytical / R&D>97.0%High-fidelity analytical standards and reference material.
Hangzhou Zhenghan Bulk / Industrial>98.0%Process chemistry and large-scale API manufacturing[3].
NextSDS Database N/A (Regulatory)N/AEssential for global compliance, safety, and SDS tracking[4].

Mechanistic Applications & Synthetic Workflows

The true value of Ethyl 3-bromo-2-hydroxybenzoate lies in its orthogonal reactivity. The C3-bromine is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C2-hydroxyl can be independently alkylated, and the C1-ester can be saponified or converted to an amide.

Pathway Core Ethyl 3-bromo-2-hydroxybenzoate (Core Scaffold) Suzuki Suzuki Coupling Core->Suzuki Pd Cat. Alkylation O-Alkylation Core->Alkylation Base / R-X Hydrolysis Saponification Core->Hydrolysis LiOH / H2O Aryl 3-Aryl Derivatives (C-C Bond) Suzuki->Aryl Ether 2-Alkoxy Derivatives (C-O Bond) Alkylation->Ether Acid Salicylic Acids (Deprotection) Hydrolysis->Acid

Fig 1. Divergent synthetic pathways of Ethyl 3-bromo-2-hydroxybenzoate in medicinal chemistry.

Field-Proven Experimental Protocols

As an Application Scientist, I emphasize that successful methodology relies on understanding the why behind the how. The following protocols are designed as self-validating systems to ensure maximum yield and reproducibility.

Protocol A: Chemoselective O-Alkylation (Hydroxyl Protection)

Causality Check: Why protect the hydroxyl group before cross-coupling? The free C2-phenolic OH can coordinate with Palladium catalysts, forming stable, unreactive Pd-phenoxide chelates. This "catalyst poisoning" stalls the transmetalation step. Alkylating the OH (e.g., with Benzyl Bromide) eliminates this risk.

  • Reagent Preparation: Dissolve Ethyl 3-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add Potassium Carbonate ( K2​CO3​ , 2.0 eq). Why K2​CO3​ ? It is a mild base that deprotonates the phenol without causing premature saponification of the ethyl ester, which stronger bases like NaOH would trigger.

  • Electrophile Addition: Dropwise add Benzyl Bromide (1.2 eq) at 0°C, then warm to room temperature for 4 hours.

  • Validation Checkpoint: Perform TLC (Hexanes/EtOAc 4:1). The product will show a significantly higher Rf​ value due to the loss of the polar, hydrogen-bonding hydroxyl group.

Protocol B: Suzuki-Miyaura Cross-Coupling

Protocol Step1 1. Reagent Prep (Substrate + Boronic Acid + K2CO3) Step2 2. Catalyst Addition (Pd(dppf)Cl2 under N2 atm) Step1->Step2 Step3 3. Thermal Activation (Reflux at 80°C, 12h) Step2->Step3 Step4 4. Aqueous Workup (EtOAc Extract & Brine Wash) Step3->Step4 Step5 5. Purification (Silica Column Chromatography) Step4->Step5 Step6 6. Validation (LC-MS & 1H-NMR) Step5->Step6

Fig 2. Step-by-step experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, combine the O-protected substrate (1.0 eq), an Aryl Boronic Acid (1.5 eq), and K2​CO3​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and Water. Sparge the solvent with N2​ for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd0 species to an inactive PdII state.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). The bidentate dppf ligand provides steric bulk that accelerates the reductive elimination step.

  • Thermal Activation: Heat the mixture to 80°C under N2​ for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Analytical Validation (Self-Validating System)

To guarantee the integrity of the synthesized compounds, the protocol must be validated through rigorous analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The starting material (Ethyl 3-bromo-2-hydroxybenzoate) exhibits a distinct 1:1 isotopic doublet at m/z 245 and 247, characteristic of the naturally occurring 79Br and 81Br isotopes. A successful Suzuki coupling is validated by the complete disappearance of this doublet and the emergence of a single mass peak corresponding to the new biaryl product[1].

  • 1H -NMR Spectroscopy: In the unreacted starting material, the strongly hydrogen-bonded phenolic proton appears far downfield (typically ~10.5 - 11.0 ppm). Successful O-alkylation is confirmed by the disappearance of this peak and the appearance of aliphatic protons (e.g., a benzylic CH2​ singlet around 5.1 ppm).

References

  • NextSDS, "ETHYL 3-BROMO-2-HYDROXYBENZOATE — Chemical Substance Information", NextSDS Regulatory Database. URL: [Link]

Sources

Exploratory

Synthesis of Ethyl 3-bromo-2-hydroxybenzoate from 3-Bromosalicylic Acid: A Comprehensive Technical Guide

Executive Summary Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3)[1] is a highly valued ortho-substituted aromatic ester utilized as a critical building block in the development of advanced pharmaceuticals, agrochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3)[1] is a highly valued ortho-substituted aromatic ester utilized as a critical building block in the development of advanced pharmaceuticals, agrochemicals, and complex organic materials. The compound features orthogonal reactivity handles: a bromine atom at the 3-position (primed for cross-coupling reactions such as Suzuki-Miyaura) and a hydroxyl group at the 2-position (suitable for etherification or directing-group chemistry). This whitepaper details the mechanistic rationale, chemical causality, and validated step-by-step protocols for synthesizing this ester from 3-bromosalicylic acid.

Mechanistic Rationale & Chemical Causality

The transformation of 3-bromosalicylic acid to its corresponding ethyl ester is fundamentally an acyl substitution reaction. The most common route is the Fischer-Speier esterification, an acid-catalyzed process relying on the electrophilicity of the carbonyl carbon and the nucleophilicity of ethanol[2].

However, the esterification of salicylic acid derivatives presents specific kinetic and thermodynamic challenges:

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group engages in strong intramolecular hydrogen bonding with the carbonyl oxygen of the carboxylic acid. This interaction stabilizes the ground state of the acid and reduces the partial positive charge on the carbonyl carbon, rendering it significantly less susceptible to nucleophilic attack by ethanol[3].

  • Inductive Effects: While the bulky bromine atom at the 3-position does not sterically hinder the carboxyl group at the 1-position, its electron-withdrawing inductive effect (-I) subtly alters the acidity of the carboxyl group and the protonation equilibrium[4].

To overcome the reduced electrophilicity caused by the ortho-hydroxyl group, the reaction necessitates a strong dehydrating acid catalyst (typically concentrated H₂SO₄) and extended reflux conditions to drive the thermodynamically controlled equilibrium toward the ester product[5]. Alternatively, activating the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) prior to ethanolysis bypasses this thermodynamic hurdle, offering a kinetically controlled, higher-yielding conversion[2].

Mechanism A 3-Bromosalicylic Acid B Protonated Carbonyl A->B + H+ (H2SO4) C Tetrahedral Intermediate B->C + EtOH D Proton Transfer C->D Intramolecular H+ shift E Water Elimination D->E - H2O F Ethyl 3-bromo-2-hydroxybenzoate E->F - H+

Mechanism of Fischer Esterification for Ethyl 3-bromo-2-hydroxybenzoate.

Experimental Protocols

The following protocols provide self-validating workflows for both the thermodynamic (Fischer) and kinetic (Thionyl Chloride) synthetic routes.

Method A: Acid-Catalyzed Fischer Esterification (Thermodynamic Control)

This method is widely adopted due to its operational simplicity and use of inexpensive, readily available reagents[5].

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-bromosalicylic acid (10.0 g, 46.1 mmol) in absolute ethanol (100 mL).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 98%, 2.5 mL) dropwise to the stirring suspension. Causality: The addition is performed slowly as the protonation is slightly exothermic, and localized heating should be minimized to prevent etherification side-reactions of ethanol.

  • Reflux: Attach a reflux condenser and heat the mixture to 78–80 °C (reflux) using a heating mantle. Maintain reflux for 18–24 hours[3]. Causality: Extended heating is mandatory to overcome the deactivation of the carbonyl carbon caused by the adjacent hydroxyl group's hydrogen bonding.

  • Concentration: Upon completion (verified by TLC, Hexanes:EtOAc 4:1), cool the mixture to room temperature and concentrate the solvent in vacuo to approximately 25% of its original volume.

  • Workup & Neutralization: Dilute the concentrated residue with ethyl acetate (150 mL). Transfer to a separatory funnel and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) (3 × 50 mL). Causality: NaHCO₃ selectively neutralizes the H₂SO₄ catalyst and deprotonates any unreacted 3-bromosalicylic acid, pulling it into the aqueous layer while leaving the target ester in the organic phase. Caution: Vigorous CO₂ evolution will occur.

  • Isolation: Wash the organic layer with brine (50 mL) to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (eluting with a gradient of Hexanes/EtOAc) to yield pure ethyl 3-bromo-2-hydroxybenzoate.

Method B: Thionyl Chloride Mediated Esterification (Kinetic Control)

For researchers requiring faster reaction times and higher yields, in-situ acid chloride generation is preferred.

  • Activation: In a flame-dried flask under a nitrogen atmosphere, dissolve 3-bromosalicylic acid (10.0 g, 46.1 mmol) in anhydrous ethanol (100 mL).

  • Chlorination/Esterification: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 4.0 mL, 55.3 mmol) dropwise. Caution: Evolution of HCl and SO₂ gases necessitates performing this step in a well-ventilated fume hood.

  • Heating: Remove the ice bath and gradually heat the mixture to reflux for 4–6 hours. Causality: The highly reactive acid chloride intermediate rapidly undergoes nucleophilic attack by ethanol, drastically reducing the required reflux time compared to Method A.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition the residue between dichloromethane (DCM) and saturated NaHCO₃. Dry and concentrate the organic layer to obtain the pure product.

Workflow N1 1. Reaction Setup 3-Bromosalicylic Acid + EtOH + H2SO4 N2 2. Reflux Heating at 78-80°C for 18-24h N1->N2 N3 3. Concentration Remove excess EtOH in vacuo N2->N3 N4 4. Workup Neutralize with NaHCO3, Extract with EtOAc N3->N4 N5 5. Purification Silica Gel Chromatography N4->N5 N6 6. Pure Product Ethyl 3-bromo-2-hydroxybenzoate N5->N6

Step-by-step experimental workflow for synthesizing and isolating the ester.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements and optimized parameters for the primary Fischer esterification route (Method A).

Table 1: Reagent Stoichiometry and Optimization Parameters

Reagent / ParameterMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
3-Bromosalicylic Acid 217.021.010.0 gLimiting Reactant / Substrate
Absolute Ethanol 46.07Excess100 mLReactant & Solvent
Sulfuric Acid (98%) 98.08Catalytic2.5 mLDehydrating Acid Catalyst
Temperature N/AN/A78–80 °CReflux (Kinetic Activation)
Time N/AN/A18–24 hoursThermodynamic Drive
Expected Yield 245.07N/A75–85%Target Ester Product

References

  • NextSDS. "ETHYL 3-BROMO-2-HYDROXYBENZOATE — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Wikipedia Contributors. "Fischer–Speier esterification." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Master Organic Chemistry. "Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification)." Master Organic Chemistry. Available at:[Link]

  • ResearchGate. "Synthesis of Substituted Benzoxazolinones by the Curtius Rearrangement: Crystal Structures of Intermediates and By-Products." ResearchGate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Advanced Heterocyclic Scaffolds Using Ethyl 3-bromo-2-hydroxybenzoate

Executive Summary & Chemical Rationale In modern drug discovery and organic synthesis, the construction of complex, multi-functionalized heterocyclic systems requires starting materials with orthogonal reactivity. Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern drug discovery and organic synthesis, the construction of complex, multi-functionalized heterocyclic systems requires starting materials with orthogonal reactivity. Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) serves as a highly versatile, bifunctional building block that meets this demand.

Its structural architecture presents three distinct reactive sites:

  • An electrophilic ester group (C1): Susceptible to nucleophilic acyl substitution.

  • A nucleophilic phenolic hydroxyl (C2): Capable of participating in intramolecular cyclization.

  • A heavy halogen (C3-Bromo): Strategically positioned for late-stage transition-metal-catalyzed cross-coupling.

Recent breakthroughs in oncology—most notably the discovery of first-in-class multikinase inhibitors (e.g., LCI133 targeting CDK4/6/9 and AURKA/B for neuroblastoma)—have utilized this exact scaffold to construct 2-morpholino benzopyranone (chromone) cores[1]. By exploiting the orthogonal reactivity of the ester/phenol pair for cyclization, the C3-bromide is preserved for late-stage functionalization, enabling rapid generation of structure-activity relationship (SAR) libraries.

Mechanistic Pathway & Workflow

The synthesis of advanced kinase inhibitors from ethyl 3-bromo-2-hydroxybenzoate follows a highly logical, three-stage orthogonal workflow. First, the ester undergoes condensation with an amide enolate. Second, the resulting diketone is forced into an intramolecular dehydration-cyclization. Finally, the preserved bromide undergoes a Suzuki-Miyaura cross-coupling[1].

G A Ethyl 3-bromo-2-hydroxybenzoate (Bifunctional Scaffold) B Diketone Intermediate (C-C Bond Formation) A->B LDA, Amide -78°C to RT C 8-Bromo-Chromone Core (Cyclization) B->C Tf2O, CH2Cl2 Dehydration D Multikinase Inhibitor (C-C/C-N Cross-Coupling) C->D Pd-Catalyst, Boronic Acid Suzuki-Miyaura

Synthetic workflow of multikinase inhibitors from ethyl 3-bromo-2-hydroxybenzoate.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes specific causality for the reagents chosen and built-in Quality Control (QC) checkpoints to verify success before proceeding to the next stage.

Protocol A: Base-Mediated Condensation to Diketone Intermediate

Causality: Lithium diisopropylamide (LDA) is selected because it is a strong, sterically hindered, and non-nucleophilic base. It quantitatively deprotonates the acetyl group of the amide (e.g., N-acetylmorpholine) to form an enolate without attacking the electrophilic ester of the starting material[1].

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with Argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (2.2 eq). Cool to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add n-Butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to form LDA. Add N-acetylmorpholine (2.0 eq) dropwise and stir for an additional 45 minutes.

  • Condensation: Dissolve Ethyl 3-bromo-2-hydroxybenzoate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution.

  • Propagation: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl at 0 °C. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Validation & QC Check:

  • TLC: Disappearance of the UV-active starting ester spot.

  • 1H NMR: Look for the appearance of a highly deshielded proton signal at ~15.0 - 16.0 ppm . This confirms the formation of the β -diketone, which exists predominantly in its strongly hydrogen-bonded enol tautomer.

Protocol B: Intramolecular Cyclization-Dehydration

Causality: Trifluoromethanesulfonic anhydride (Tf₂O) is a potent electrophile. It activates the tautomeric enol-hydroxyl of the diketone intermediate. This activation turns the oxygen into an exceptional leaving group, driving the adjacent phenolic hydroxyl to attack the carbonyl carbon, forcing ring closure and aromatization into the 8-bromo-chromone core[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified diketone intermediate (1.0 eq) in anhydrous CH₂Cl₂ (0.1 M concentration) under an Argon atmosphere.

  • Activation: Cool the solution to 0 °C. Add Tf₂O (1.5 eq) dropwise over 10 minutes.

  • Cyclization: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Workup: Carefully quench with saturated aqueous NaHCO₃ to neutralize the generated triflic acid. Extract with CH₂Cl₂. Wash with brine, dry over MgSO₄, and concentrate.

Validation & QC Check:

  • 13C NMR: The successful formation of the chromone ring is validated by the characteristic shift of the α,β -unsaturated ketone carbonyl carbon, which typically appears at ~175-177 ppm .

  • 1H NMR: The enol proton (~15 ppm) from the previous step must completely disappear.

Protocol C: Late-Stage Palladium-Catalyzed Suzuki-Miyaura Coupling

Causality: The C8-bromo position on the newly formed chromone is electronically activated but sterically hindered. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] provides a robust catalytic cycle for oxidative addition. Sodium carbonate is used as the base to form the reactive boronate complex, which is essential for the transmetalation step[1].

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk tube, combine the 8-bromo-chromone (1.0 eq), the desired arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and H₂O (2:1 ratio, 0.2 M). Add Na₂CO₃ (3.0 eq).

  • Degassing (Critical): Bubble Argon directly through the solution for 10 minutes to remove dissolved oxygen, which would otherwise oxidize the Pd(0) catalyst and halt the reaction.

  • Reaction: Seal the vessel and heat at 100 °C for 18 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product via silica gel chromatography.

Validation & QC Check:

  • LC-MS: The starting material will show a characteristic 1:1 isotopic doublet (M and M+2) due to the ⁷⁹Br and ⁸¹Br isotopes. Successful coupling is definitively validated by the complete disappearance of this isotopic doublet and the appearance of the new [M+H]+ mass corresponding to the cross-coupled product.

Quantitative Yield Data

The orthogonal reactivity of the ethyl 3-bromo-2-hydroxybenzoate scaffold allows for excellent yields across diverse derivatizations. Table 1 summarizes typical yields for the synthesis of various kinase inhibitor precursors using the protocols described above.

Table 1: Quantitative Yields for Benzopyranone Derivatization

EntryAmide Reactant (Protocol A)Boronic Acid Coupling Partner (Protocol C)Cyclization Yield (%)Final Coupling Yield (%)
1 N-acetylmorpholine(4-aminophenyl)boronic acid78%85%
2 1-morpholinopropan-1-one(4-amino-2-fluorophenyl)boronic acid72%81%
3 N-acetylpiperazine3-aminopyridylboronic acid65%79%
4 N-acetylmorpholine5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine75%71%

Note: Yields represent isolated, chromatographically purified products. Variations in Protocol C yields are primarily driven by the steric bulk and electronic nature of the boronic acid partner.

References

  • Maddeboina, K., Pal, D., Yada, B., McHale, C. C., Singh, S. K., et al. (2025). Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma. Journal of Medicinal Chemistry, 68(22), 24024-24046. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Ethyl 3-bromo-2-hydroxybenzoate as a Versatile Precursor for the Synthesis of Bioactive Molecules

Abstract This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl 3-bromo-2-hydroxybenzoate. This readily available sal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals on the strategic use of ethyl 3-bromo-2-hydroxybenzoate. This readily available salicylic acid derivative is a powerful and versatile building block in modern organic synthesis. Its unique trifunctional nature—an aryl bromide for cross-coupling, a phenolic hydroxyl for etherification or esterification, and an ethyl ester for hydrolysis or amidation—provides multiple orthogonal handles for the construction of complex molecular architectures. We will delve into the core reactivity of this precursor and provide detailed, field-proven protocols for its application in key carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the synthesis of a wide range of biologically active compounds, particularly those targeting inflammatory pathways.

Introduction: The Strategic Value of a Trifunctional Precursor

Substituted benzoic acids and their derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including a large class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Salicylic acid derivatives, in particular, have a long history of medicinal use, and their synthetic modification remains a fertile ground for the discovery of new drugs with improved efficacy and reduced side effects.[3][4][5]

Ethyl 3-bromo-2-hydroxybenzoate emerges as a particularly strategic starting material. The strategic placement of the bromine atom ortho to the hydroxyl group and meta to the ester provides a unique electronic and steric environment, influencing the reactivity of each functional group.[6] This guide will demonstrate how to harness this reactivity to forge key bonds and build molecular complexity, transforming a simple precursor into advanced intermediates for drug discovery programs.

Chemical Profile and Reactive Sites

Before engaging in synthesis, a thorough understanding of the precursor's properties and reactive potential is paramount. The molecule offers three distinct points for chemical modification, allowing for a modular and strategic approach to synthesis.

PropertyValueSource
Chemical Name Ethyl 3-bromo-2-hydroxybenzoate-
CAS Number 56052-32-3[7]
Molecular Formula C₉H₉BrO₃[8][9]
Molecular Weight 245.07 g/mol -
Appearance Off-white to pale yellow solid-

The true synthetic power of ethyl 3-bromo-2-hydroxybenzoate lies in its distinct reactive sites, which can be addressed selectively.

Caption: Reactive sites on ethyl 3-bromo-2-hydroxybenzoate.

  • Site A (Aryl Bromide): An ideal handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Ullmann) to form C-C, C-N, or C-O bonds.

  • Site B (Phenolic Hydroxyl): Can be alkylated or acylated (ether/ester formation) or used to direct ortho-lithiation under specific conditions. Its acidity allows it to participate as a nucleophile.

  • Site C (Ethyl Ester): Susceptible to hydrolysis to form the corresponding carboxylic acid or amidation to form benzamides, both of which are common functional groups in bioactive molecules.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of biaryl scaffolds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura reaction is arguably the most robust and versatile method for this transformation due to its mild conditions and high functional group tolerance.[10][11][12]

Causality Behind the Protocol: The protocol below utilizes a Palladium(0) catalyst, which initiates the catalytic cycle by oxidatively adding to the C-Br bond of our precursor.[13] A base is essential to activate the boronic acid, forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium center (transmetalation). Finally, reductive elimination expels the new biaryl product and regenerates the Pd(0) catalyst.[12][14]

Protocol 3.1: Synthesis of Ethyl 2-hydroxy-3-arylbenzoate

This protocol describes a general procedure for the Suzuki-Miyaura coupling of ethyl 3-bromo-2-hydroxybenzoate with a generic arylboronic acid.

Materials & Reagents:

ReagentMolar Equiv.Purpose
Ethyl 3-bromo-2-hydroxybenzoate1.0Aryl Halide Substrate
Arylboronic Acid1.2Coupling Partner
Pd(PPh₃)₄ (Tetrakis)0.03 - 0.05Palladium(0) Catalyst
Sodium Carbonate (Na₂CO₃)2.0 - 3.0Base
Toluene-Solvent
Water-Co-solvent for Base
Ethyl Acetate-Extraction Solvent
Brine-Aqueous Wash
Anhydrous MgSO₄ or Na₂SO₄-Drying Agent

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 3-bromo-2-hydroxybenzoate (1.0 eq) and the arylboronic acid (1.2 eq).

  • Catalyst and Base Addition: Add Pd(PPh₃)₄ (0.05 eq) and sodium carbonate (2.5 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed toluene and water in a 4:1 ratio (e.g., 8 mL toluene, 2 mL water per 1 mmol of substrate).

    • Expert Insight: Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir vigorously.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Core Application: Copper-Catalyzed Ullmann Condensation

The formation of a C-N bond to create an N-aryl linkage is another critical transformation in drug synthesis. The Ullmann condensation, a copper-catalyzed reaction, is a powerful tool for coupling aryl halides with amines, amides, and other nitrogen nucleophiles.[15][16][17]

Causality Behind the Protocol: Classical Ullmann reactions required harsh conditions.[16] Modern protocols, like the one below, employ a copper(I) source and a chelating ligand (e.g., a diamine).[15][18] The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle, which is thought to involve oxidative addition of the aryl bromide to a Cu(I) complex, followed by reductive elimination to form the C-N bond.[17] This allows the reaction to proceed at significantly lower temperatures.

Protocol 4.1: Synthesis of Ethyl 3-(arylamino)-2-hydroxybenzoate

This protocol provides a general method for the N-arylation of an amine with ethyl 3-bromo-2-hydroxybenzoate.

Materials & Reagents:

ReagentMolar Equiv.Purpose
Ethyl 3-bromo-2-hydroxybenzoate1.0Aryl Halide Substrate
Amine (R-NH₂)1.5Nucleophile
Copper(I) Iodide (CuI)0.1Copper(I) Catalyst
N,N'-Dimethylethylenediamine (DMEDA)0.2Ligand
Potassium Phosphate (K₃PO₄)2.0Base
Toluene or Dioxane-Solvent
Ethyl Acetate-Extraction Solvent
Saturated NH₄Cl (aq)-Aqueous Quench
Anhydrous Na₂SO₄-Drying Agent

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube or flask, add CuI (0.1 eq), potassium phosphate (2.0 eq), and a magnetic stir bar.

  • Reagent Addition: Add ethyl 3-bromo-2-hydroxybenzoate (1.0 eq).

  • Atmosphere Exchange: Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Liquid Addition: Add the solvent (e.g., Toluene), followed by the amine (1.5 eq) and the DMEDA ligand (0.2 eq) via syringe.

    • Expert Insight: The order of addition can be crucial. Adding the solids first, followed by purging with inert gas, then adding the liquids, ensures an oxygen-free environment.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C.

  • Monitoring (Self-Validation): Monitor the reaction for consumption of the starting material by TLC or LC-MS. Reactions are often complete in 12-24 hours.[15]

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Quenching and Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the desired N-aryl compound.

From Precursor to Bioactive Scaffolds: Targeting Inflammation

Many bioactive molecules derived from salicylic acid, including aspirin and its modern analogs, function by inhibiting cyclooxygenase (COX) enzymes.[2][3][4] These enzymes are critical in the inflammatory cascade.

Biological Context: The COX Pathway

The COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2] NSAIDs work by blocking the active site of these enzymes, preventing prostaglandin synthesis. Synthesizing novel biaryl or N-aryl salicylic acid derivatives is a common strategy to develop more selective or potent COX inhibitors.[3][5]

COX_Pathway AA Arachidonic Acid (from Cell Membranes) COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (e.g., PGE2) COX->PGs Inflammation Pain, Fever, Inflammation PGs->Inflammation NSAID NSAIDs / COX Inhibitors (Synthesized Molecules) NSAID->COX Inhibition

Caption: Simplified schematic of the COX inflammatory pathway.

By applying the protocols described above, one can readily see a path from our simple precursor to a potential COX-inhibiting scaffold. For example, a Suzuki coupling (Protocol 3.1) followed by ester hydrolysis would yield a biaryl salicylic acid, a structure known for COX inhibitory activity.

Conclusion

Ethyl 3-bromo-2-hydroxybenzoate is more than a simple chemical; it is a versatile platform for innovation in medicinal chemistry. Its three distinct functional groups offer a modular approach to construct diverse and complex molecular libraries. The robust protocols for Suzuki-Miyaura coupling and Ullmann condensation provided herein are reliable methods for building key C-C and C-N bonds, enabling access to a wide array of potential bioactive compounds. By understanding the underlying principles of its reactivity and applying these validated procedures, researchers are well-equipped to accelerate their drug discovery efforts.

References

  • Daidone, G., et al. (1989). Pharmacological activity of novel alkylsulfonylaryl-1-substituted-1,4-benzodiazepine derivatives. PubMed.[Link]

  • Yıldırım, S., et al. (2023). Synthesis of New Ester Derivatives of Salicylic Acid and Evaluation of Their COX Inhibitory Potential. PubMed.[Link]

  • NextSDS. ETHYL 3-BROMO-2-HYDROXYBENZOATE — Chemical Substance Information. NextSDS.[Link]

  • Al-Janabi, K. A. A. (2012). Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives. Iraqi Journal of Science.[Link]

  • Diyah, N. W., et al. (2022). Design of acyl salicylic acid derivates as COX-1 inhibitors using QSAR approach, molecular docking and QSPR. Pharmacy Education.[Link]

  • Jaswal, R., et al. (2024). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Journal of Advances and Scholarly Researches in Allied Education.[Link]

  • Nadeem, M. M. (2010). Design and Synthesis of New Non-Steroidal Anti-inflammatory Agents with Expected Selectivity toward Cyclooxygenase-2 Inhibition. Iraqi Journal of Pharmaceutical Sciences.[Link]

  • Ragab, A., et al. (2023). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances.[Link]

  • Lynch, D. E., & McClenaghan, I. (2012). 3-Bromo-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • ResearchGate. Synthesis, characterization and biological activity of various substituted benzothiazole derivatives. ResearchGate.[Link]

  • Diva-Portal.org. Synthesis of bioactive compounds. Diva-Portal.org.[Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.[Link]

  • R Discovery. (2024). Biological Activity of Substituted Benzothiazoles. R Discovery.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. ningboinno.com.[Link]

  • PubChem. Ethyl 3-bromo-2-hydroxybutanoate. PubChem.[Link]

  • Wikipedia. Ullmann condensation. Wikipedia.[Link]

  • ChemBK. Ethyl 3-Bromo-Benzoate. ChemBK.[Link]

  • PubChem. Methyl 3-bromo-2-hydroxybenzoate. PubChem.[Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.[Link]

  • MDPI. Special Issue : Synthesis of Bioactive Compounds, 3rd Edition. MDPI.[Link]

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal.[Link]

  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. organic-synthesis.org.[Link]

  • ResearchGate. (2017). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate.[Link]

  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.[Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.[Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. yonedalabs.com.[Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

Sources

Method

Application Note: High-Yield Suzuki-Miyaura Cross-Coupling of Ethyl 3-Bromo-2-hydroxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the palladium-catalyzed cross-coupling of sterically hindered, unp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an authoritative, self-validating protocol for the palladium-catalyzed cross-coupling of sterically hindered, unprotected phenol derivatives.

Executive Summary

The 3-aryl-2-hydroxybenzoate scaffold is a privileged pharmacophore frequently utilized in the design of multikinase inhibitors and advanced positron emission tomography (PET) tracers[1][2]. However, the direct Suzuki-Miyaura cross-coupling of Ethyl 3-bromo-2-hydroxybenzoate is notoriously challenging. The presence of an unprotected ortho-hydroxyl group introduces severe steric hindrance and electronic deactivation, often leading to catalyst poisoning and poor yields.

This application note details a highly optimized, self-validating methodology that circumvents the need for transient protecting groups. By leveraging a sterically demanding biarylphosphine ligand (SPhos) and a carefully controlled biphasic solvent system, researchers can achieve >90% yields while preserving the integrity of both the free phenol and the ethyl ester.

Mechanistic Insights: Overcoming the Ortho-Hydroxyl Penalty

Executing a cross-coupling reaction on this substrate requires understanding the causality behind typical reaction failures. The triad of challenges includes:

  • Electronic Deactivation: Under basic conditions, the phenol is deprotonated to a phenoxide. This strongly electron-donating group increases the electron density on the aromatic ring, significantly increasing the activation energy required for the oxidative addition of the C–Br bond to the Pd(0) center.

  • Off-Cycle Catalyst Sequestration: The unprotected hydroxyl group can coordinate with the Pd(II) intermediate. This forms a stable, off-cycle aryloxopalladium complex (a "palladacycle") that stalls the transmetalation step, effectively poisoning the catalytic cycle[3].

  • Ester Hydrolysis: The use of harsh inorganic bases (e.g., NaOH, KOH) at elevated temperatures will rapidly hydrolyze the ethyl ester, leading to complex mixtures of carboxylic acid side products.

The Solution: To overcome these barriers, we utilize Pd(OAc)₂ paired with SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). The extreme steric bulk of SPhos prevents the off-cycle coordination of the phenoxide to the palladium center, forcing the catalytic cycle forward. Furthermore, using a mild base like K₃PO₄ in a biphasic 1,4-Dioxane/H₂O system ensures the boronic acid is efficiently activated for transmetalation while protecting the ethyl ester from saponification[1].

MechanisticPathway Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Slower due to e- rich -OH) Pd0->OxAdd + Ar-Br PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII OffCycle Off-Cycle Palladacycle (Phenoxide Coordination) PdII->OffCycle -OH Deprotonation & Coordination TransMet Transmetalation with Ar'-B(OH)2 PdII->TransMet + Base, Ar'-B(OH)2 OffCycle->PdII Reversible with Excess Base/Ligand RedElim Reductive Elimination (Accelerated by SPhos) TransMet->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-2-hydroxybenzoate Product RedElim->Product

Catalytic cycle highlighting the off-cycle palladacycle risk from the unprotected phenol.

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of the optimal protocol. Note the stark difference in yield when transitioning from standard ligands to sterically demanding biarylphosphines.

EntryCatalyst / LigandBase (Equiv)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄Na₂CO₃ (3.0)Toluene / H₂O8045%Sluggish reaction; poor oxidative addition due to electron-rich substrate[1].
2Pd(dppf)Cl₂K₂CO₃ (3.0)Dioxane / H₂O9072%Improved transmetalation; bidentate ligand partially prevents off-cycle coordination[2].
3 Pd(OAc)₂ / SPhos K₃PO₄ (3.0) Dioxane / H₂O 90 94% Optimal; SPhos accelerates both oxidative addition and reductive elimination.
4Pd(OAc)₂ / SPhosNaOH (3.0)Dioxane / H₂O9041%Major side product observed: 3-aryl-2-hydroxybenzoic acid (ester hydrolysis).

Standard Operating Procedure (SOP)

Reagents & Materials
  • Aryl Halide: Ethyl 3-bromo-2-hydroxybenzoate (1.0 mmol)

  • Coupling Partner: Arylboronic acid or pinacol ester (1.5 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (2 mol%, 0.02 mmol)

  • Ligand: SPhos (4 mol%, 0.04 mmol)

  • Base: Potassium phosphate tribasic, K₃PO₄ (3.0 mmol)

  • Solvents: 1,4-Dioxane (8.0 mL) and Deionized H₂O (2.0 mL), thoroughly degassed.

Step-by-Step Methodology

Workflow Step1 1. Reaction Setup Degas Dioxane/H2O Add Pd, Ligand, Base Step2 2. Coupling Reaction 90°C, 4-12 h Monitor by LC-MS Step1->Step2 Step3 3. Quench & pH Adj. Cool to RT Adjust to pH 4-5 Step2->Step3 Step4 4. Extraction Extract with EtOAc Wash with Brine Step3->Step4 Step5 5. Purification Silica Gel Column (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling.

Step 1: Reaction Setup & Degassing

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Ethyl 3-bromo-2-hydroxybenzoate (245.1 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), K₃PO₄ (636.8 mg, 3.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Add 1,4-Dioxane (8 mL) and H₂O (2 mL).

  • Causality Check: Degas the biphasic mixture via three consecutive freeze-pump-thaw cycles or by sparging with argon for 15 minutes. Palladium(0) is highly susceptible to oxidation by dissolved O₂, which also promotes the undesired homocoupling of the boronic acid.

Step 2: Catalytic Coupling & Self-Validation 4. Seal the flask and heat the reaction mixture in a pre-heated oil bath at 90 °C for 6–8 hours under a positive pressure of argon. 5. Trustworthiness (Self-Validation): Withdraw a 10 µL aliquot at the 4-hour mark, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 245/247) is consumed and the desired product mass emerges, confirming that the catalyst has successfully bypassed the off-cycle palladacycle risk.

Step 3: Quench and pH-Controlled Workup 6. Cool the reaction mixture to room temperature. 7. Critical Step: Carefully add 1M HCl dropwise while monitoring with pH paper until the aqueous layer reaches pH 4-5 . 8. Causality Check: Under the basic reaction conditions, the product exists as a water-soluble phenoxide salt. Adjusting the pH to 4-5 specifically protonates the phenol (pKa ~8-10), driving the neutral product into the organic phase during extraction. Dropping the pH too low (<2) risks hydrolyzing the ethyl ester.

Step 4: Extraction and Purification 9. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 10. Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure 3-aryl-2-hydroxybenzoate.

References

  • Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma | Journal of Medicinal Chemistry - ACS Publications. 1

  • Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC. 3

  • Straightforward synthesis of PET tracer precursors used for the early diagnosis of Alzheimer's disease through Suzuki-Miyaura - Conservatoire national des arts et métiers. 2

Sources

Application

Application Note: One-Pot Synthesis of 8-Bromo-Coumarin Derivatives via Tandem Claisen-Lactonization

Executive Summary The synthesis of coumarin derivatives has evolved significantly, transitioning from classical multi-step Pechmann and Knoevenagel condensations to highly streamlined, one-pot methodologies[1]. When util...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of coumarin derivatives has evolved significantly, transitioning from classical multi-step Pechmann and Knoevenagel condensations to highly streamlined, one-pot methodologies[1]. When utilizing salicylate esters such as Ethyl 3-bromo-2-hydroxybenzoate , traditional synthetic routes often require a preliminary reduction to the corresponding salicylaldehyde before condensation can occur[2].

This application note details a highly efficient, one-pot tandem Claisen-lactonization cascade. By reacting the salicylate ester directly with an active methylene compound, researchers can bypass intermediate isolation to yield 8-bromo-4-hydroxycoumarin —a privileged pharmacophore widely utilized in the development of anticoagulants and antimicrobial agents.

Mechanistic Insights & Causality

The success of this one-pot synthesis relies heavily on precise chemoselectivity and thermodynamic control. The reaction proceeds via two distinct phases: an initial intermolecular Claisen condensation, followed by an intramolecular transesterification (lactonization).

  • Base Selection & Speciation: Understanding the speciation and kinetics of salicylates is critical. The inherent stability of the intramolecular hydrogen bond in the starting material must be disrupted[3]. Sodium ethoxide (NaOEt) is specifically chosen over sodium hydroxide (NaOH) to prevent premature saponification of the ethyl ester, which would irreversibly halt the Claisen condensation. Furthermore, matching the alkoxide base to the leaving group (ethoxide) prevents the formation of complex transesterification mixtures.

  • Solvent & Thermodynamic Control: While the initial enolate formation is highly exothermic and requires cooling (0 °C) to prevent the self-condensation of ethyl acetate, the subsequent lactonization step has a high activation barrier. Toluene is selected as the optimal solvent because its high boiling point (110 °C) provides the necessary thermal energy to drive the ring closure to completion.

  • Structural Derivatization: The choice of the active methylene compound dictates the substitution at the C3 position of the coumarin core. Using ethyl acetate yields the unsubstituted 4-hydroxycoumarin, whereas substituting it with diethyl malonate yields the 3-carbethoxy derivative[4].

Mechanistic Pathway Visualization

Pathway SM Ethyl 3-bromo-2-hydroxybenzoate (Salicylate Ester) BK β-Keto Ester Intermediate SM->BK Electrophile AM Ethyl Acetate (Active Methylene) EN Enolate Intermediate (via NaOEt) AM->EN Deprotonation (0°C) EN->BK Claisen Condensation CY Intramolecular Lactonization BK->CY Reflux (110°C) PR 8-Bromo-4-hydroxycoumarin (Target Product) CY->PR -EtOH

One-pot Claisen-lactonization cascade pathway yielding 8-bromo-4-hydroxycoumarin.

Experimental Workflow: Self-Validating Protocol

This protocol is designed as a self-validating system. It incorporates mandatory In-Process Controls (IPC) to ensure the first transformation is complete before triggering the second, thereby preventing the formation of intractable mixtures.

Materials & Reagents
  • Starting Material: Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv, 6.8 mmol, ~1.67 g)

  • Active Methylene: Anhydrous Ethyl acetate (3.0 equiv, 20.4 mmol)

  • Base: Sodium ethoxide (NaOEt, 2.5 equiv, 17.0 mmol)

  • Solvent: Anhydrous Toluene (60 mL total)

  • Quench: 1M HCl (aqueous)

Step-by-Step Methodology

Phase 1: Setup and Enolate Generation

  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet.

  • Charge the flask with anhydrous toluene (50 mL) and sodium ethoxide (2.5 equiv). Causality: Strict anhydrous conditions are mandatory to prevent ambient moisture from hydrolyzing the ethoxide to hydroxide.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add ethyl acetate (3.0 equiv) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to generate the active methylene enolate quantitatively.

Phase 2: Claisen Condensation & Validation 5. Dissolve Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv) in anhydrous toluene (10 mL). 6. Add the salicylate solution dropwise to the enolate mixture at 0 °C to control the exothermic nucleophilic attack. 7. Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C), stirring for 2 hours. 8. IPC (Self-Validation Step): Withdraw a 50 µL aliquot, quench with 1M HCl, extract with EtOAc, and analyze via LC-MS. The starting material peak must be fully consumed and replaced by the β-keto ester intermediate mass ( [M+H]+ ). Do not proceed to Phase 3 until this intermediate is confirmed.

Phase 3: Intramolecular Lactonization 9. Once the intermediate is validated, heat the reaction mixture to reflux (110 °C) for 4–6 hours. Causality: The thermal energy overcomes the activation barrier for the intramolecular transesterification, driving the cyclization and expelling ethanol to form the lactone ring. 10. Monitor the cyclization via TLC (Hexanes:EtOAc 7:3) until the intermediate is fully converted to the target coumarin.

Phase 4: Workup and Isolation 11. Cool the mixture to 0 °C and carefully quench with 1M HCl until the pH reaches 2–3. Causality: Acidification protonates the newly formed 4-hydroxycoumarin enolate, rendering it insoluble in the aqueous phase and driving its precipitation. 12. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na2​SO4​ . 13. Concentrate under reduced pressure. Purify the crude residue via recrystallization from cold ethanol to yield pure 8-bromo-4-hydroxycoumarin.

Quantitative Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and overall yield, validating the chosen protocol.

Table 1: Optimization of the One-Pot Cascade
EntryBase (Equiv)Active MethyleneSolventTemp ProfileYield (%)Observation / Causality
1NaOEt (1.5)Ethyl AcetateTHF0 °C to 65 °C45Incomplete cyclization due to insufficient thermal energy.
2NaH (2.0)Ethyl AcetateTHF0 °C to 65 °C52Side reactions observed; poor chemoselectivity.
3 NaOEt (2.5) Ethyl Acetate Toluene 0 °C to 110 °C 88 Optimal conditions; full conversion to target scaffold.
4KOtBu (2.5)Ethyl AcetateToluene0 °C to 110 °C76Trace saponification of the starting ester observed.
5NaOEt (2.5)Diethyl MalonateToluene0 °C to 110 °C84Yields the 3-carbethoxy-8-bromo-4-hydroxycoumarin derivative.

References

  • Keshavarzipour, F., & Tavakol, H. "Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials." NIH/Molecules, 2020. 1

  • "Recent Methods for Synthesis of Coumarin Derivatives and Their New Applications." IntechOpen, 2022. 2

  • "TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism." The Journal of Organic Chemistry - ACS Publications, 2023. 3

  • "Ethyl coumarin-3-carboxylate: Synthesis and chemical properties." ACG Publications, 2014. 4

Sources

Method

Application Note: Ethyl 3-Bromo-2-Hydroxybenzoate in Advanced Medicinal Chemistry &amp; Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of lead optimization and library generation. Ethyl 3-bromo-2-hydroxybenzoate (CAS: 3142...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of highly functionalized building blocks dictates the efficiency of lead optimization and library generation. Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) has emerged as a privileged scaffold in the synthesis of complex heterocyclic therapeutics. This application note provides an authoritative guide on the structural rationale, biological applications, and validated synthetic protocols for utilizing this intermediate in the development of multikinase, PI3K/DNA-PK, and MetAP2 inhibitors.

Structural Rationale & Orthogonal Reactivity

The utility of Ethyl 3-bromo-2-hydroxybenzoate lies in its perfectly orchestrated, tri-functional orthogonal reactivity. As a Senior Application Scientist, it is critical to understand why this specific ester is preferred over its free acid counterpart (3-bromo-2-hydroxybenzoic acid) during complex syntheses:

  • The Ethyl Ester (C-1): Unlike the free carboxylic acid, the ethyl ester prevents unwanted self-condensation and acts as an excellent electrophile for Claisen-type condensations with ketone enolates. It provides superior solubility in aprotic solvents (e.g., THF, DCM) required for organometallic reactions.

  • The Phenolic Hydroxyl (C-2): Positioned ortho to the ester, this group is primed for intramolecular cyclization. Upon activation (e.g., via triflation), it readily participates in dehydration-cyclization cascades to form benzopyranone or benzoxazine cores.

  • The Aryl Bromide (C-3): The meta-positioned bromine is chemically inert during the early-stage ester and hydroxyl manipulations. It serves as a reliable synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

OrthogonalReactivity SM Ethyl 3-bromo-2-hydroxybenzoate (Core Scaffold) Ester C-1: Ethyl Ester SM->Ester Hydroxyl C-2: Phenolic OH SM->Hydroxyl Bromo C-3: Aryl Bromide SM->Bromo Condensation Claisen Condensation (Diketone Formation) Ester->Condensation Cyclization Intramolecular Cyclization (Benzopyranone/Benzoxazine) Hydroxyl->Cyclization Coupling Late-Stage Cross-Coupling (Suzuki / Buchwald-Hartwig) Bromo->Coupling Condensation->Cyclization Sequential Cyclization->Coupling Sequential

Diagram 1: Orthogonal functionalization workflow of Ethyl 3-bromo-2-hydroxybenzoate.

Key Therapeutic Applications & Mechanistic Pathways

A. Multikinase Inhibitors (CDK4/6/9 and AURKA/B)

In the pursuit of synthetic lethality for solid tumors like neuroblastoma, researchers have utilized the 3-bromo-2-hydroxybenzoate core to synthesize 2-morpholino benzopyranone (BP) derivatives. By reacting the ester with N-acetylmorpholine and subsequently cyclizing the intermediate, chemists generate a rigid BP scaffold. The C-3 bromine is then coupled with pyrrolopyrimidine moieties to yield "first-in-class" multikinase inhibitors (e.g., LCI133) that simultaneously disrupt cell cycle progression (CDK) and mitotic spindle assembly (AURK) [1].

B. PI3K and DNA-PK Inhibitors

The 1,3-benzoxazine class of anti-cancer agents relies heavily on the 3-bromo-2-hydroxybenzoate framework. Through amidation and subsequent cyclization, the scaffold is converted into a benzoxazine. The preserved bromine atom allows for the introduction of bulky aryl groups (e.g., dibenzothiophene or naphthalene) via Suzuki coupling. This specific spatial arrangement deeply inserts into the ATP-binding pockets of DNA-PK and PI3Kδ, halting DNA repair mechanisms in renal cancer cells [2].

C. MetAP2 Inhibitors for Obesity and Angiogenesis

Methionine aminopeptidase-2 (MetAP2) is a critical target for anti-angiogenic and anti-obesity therapies. Derivatives synthesized from 3-bromo-2-hydroxybenzoate, particularly those undergoing cross-coupling with furan-3-yl boronic acids, have demonstrated potent MetAP2 inhibition, fundamentally altering endothelial cell proliferation [3].

SignalingPathways cluster_0 Cell Cycle & Mitosis (Neuroblastoma) cluster_1 DNA Repair & Survival (Renal Cancer) Drug Scaffold Derivatives (Benzopyranones / Benzoxazines) CDK CDK4/6/9 & AURK Drug->CDK Inhibits DNAPK DNA-PK / PI3Kδ Drug->DNAPK Inhibits Rb Rb Phosphorylation CDK->Rb Drives Tumor Tumor Proliferation Rb->Tumor Enables AKT AKT / mTOR DNAPK->AKT Activates Survival Cell Survival AKT->Survival Promotes

Diagram 2: Dual-pathway inhibition by 3-bromo-2-hydroxybenzoate derived heterocycles.

Quantitative Pharmacological Data

The structural rigidity and precise vectorization of functional groups provided by the starting material translate directly into sub-micromolar potency across various targets.

Compound CorePrimary TargetRepresentative InhibitorIC₅₀ (μM)Primary Indication
1,3-Benzoxazine DNA-PKCompound 20k (LTURM34)0.034Renal Cancer
1,3-Benzoxazine PI3KδCompound 20i0.640Solid Tumors
Benzopyranone CDK4/6/9LCI133 Analog< 0.010Neuroblastoma
Benzopyranone AURKA/BLCI133 Analog< 0.050Neuroblastoma
Substituted Aryl MetAP2Intermediate 52 (Furan-3-yl)Target-dependentObesity / Angiogenesis

Data synthesized from peer-reviewed pharmacological evaluations [1][2][3].

Validated Experimental Protocols

The following protocols detail the transformation of Ethyl 3-bromo-2-hydroxybenzoate into a highly functionalized multikinase inhibitor core. These methodologies are designed as self-validating systems: visual and chromatographic checkpoints are embedded to ensure mechanistic fidelity.

Protocol A: Synthesis of 2-Morpholino Benzopyranone (BP) Bromide Precursor

This workflow leverages the ester for Claisen condensation and the hydroxyl for cyclization, preserving the bromine for Protocol B.

Reagents & Materials:

  • Ethyl 3-bromo-2-hydroxybenzoate (1.0 eq)

  • N-acetylmorpholine (1.2 eq)

  • Lithium diisopropylamide (LDA, 2.0 M in THF, 2.5 eq)

  • Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 eq)

  • Anhydrous THF and CH₂Cl₂

Step-by-Step Methodology:

  • Enolate Generation: Purge a flame-dried round-bottom flask with N₂. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Dropwise add LDA (2.5 eq).

  • Condensation: Slowly add N-acetylmorpholine (1.2 eq) to the LDA solution. Stir for 30 minutes at -78 °C. Causality: Low temperature ensures kinetic deprotonation of the acetyl group, preventing self-condensation.

  • Ester Attack: Add a solution of Ethyl 3-bromo-2-hydroxybenzoate (1.0 eq) in THF dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench & Isolate (Checkpoint 1): Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate. TLC should show the disappearance of the starting ester and the formation of a highly polar diketone intermediate.

  • Cyclization-Dehydration: Dissolve the crude diketone in anhydrous CH₂Cl₂ and cool to 0 °C. Dropwise add Tf₂O (1.5 eq). Stir for 2 hours. Causality: Tf₂O acts as a powerful electrophilic activator, driving the enolized ketone and the free phenolic hydroxyl to undergo intramolecular cyclization, forming the rigid benzopyranone ring.

  • Purification: Quench with saturated NaHCO₃. Extract with CH₂Cl₂, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure brominated BP precursor.

Protocol B: Late-Stage Buchwald-Hartwig Amination

Utilizing the preserved C-3 bromine for target-specific diversification.

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine the brominated BP precursor from Protocol A (1.0 eq), a desired primary/secondary amine (e.g., an aminopyrrolopyrimidine derivative) (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add degassed 1,4-dioxane. Seal the tube and purge with N₂ for 10 minutes. Causality: Strict anaerobic conditions are required to prevent the oxidation of the Pd(0) catalyst.

  • Coupling: Heat the mixture to 100 °C for 12 hours.

  • Workup & Validation (Checkpoint 2): Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate. Purify via preparative HPLC. The final mass should be verified via LC-MS, confirming the displacement of the bromine isotope pattern (M / M+2) with the expected molecular ion of the coupled product.

Application

Application Note: Utilizing Ethyl 3-bromo-2-hydroxybenzoate as a Core Scaffold in the Synthesis of Novel Kinase Inhibitors

Introduction & Rationale The development of small-molecule kinase inhibitors relies heavily on versatile chemical scaffolds that can mimic the adenine ring of ATP while offering synthetic handles for late-stage diversifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The development of small-molecule kinase inhibitors relies heavily on versatile chemical scaffolds that can mimic the adenine ring of ATP while offering synthetic handles for late-stage diversification. Ethyl 3-bromo-2-hydroxybenzoate (and its methyl ester analog) has emerged as a highly privileged bifunctional building block in medicinal chemistry. The presence of a phenolic hydroxyl group adjacent to an ester moiety makes it an ideal precursor for the construction of oxygen-containing heterocycles, particularly chromen-4-ones (benzopyranones) and 1,3-benzoxazines.

Crucially, the strategic positioning of the bromine atom at the 3-position is retained during cyclization, providing a robust synthetic handle for palladium-catalyzed cross-coupling reactions. This specific structural topology has been instrumental in the discovery of highly potent multikinase inhibitors, PI3K/DNA-PK inhibitors, and dual BRD4/PI3K inhibitors 1.

Mechanistic Causality in Scaffold Design

The efficacy of inhibitors derived from ethyl 3-bromo-2-hydroxybenzoate stems from the specific spatial arrangement of the resulting heterocyclic core:

  • The Benzopyranone Core: Synthesized by the cyclocondensation of the 3-bromo-2-hydroxybenzoate ester with morpholine derivatives, this core occupies the ATP-binding hinge region of kinases. The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting with the backbone amides of the hinge region (e.g., Val851 in PI3Kγ or Val101 in CDK6) [[1]]().

  • The C8-Bromine Handle: The bromine atom at the C8 position of the resulting chromenone allows for Suzuki-Miyaura coupling. By introducing varied bulky aryl groups (e.g., dibenzothiophene, naphthalenes, or benzodioxanes), researchers can finely tune the selectivity profile. For instance, coupling with a 1,4-benzodioxane-6-boronic acid yields MDP5, a dual inhibitor that simultaneously targets the BRD4 bromodomain and the PI3K signaling pathway to overcome acquired resistance in medulloblastoma [[2]](). Similarly, thiophene substitutions have yielded highly specific DNA-PK inhibitors like LTURM34 3.

Synthetic Workflow & Signaling Pathway Modulation

G A Ethyl 3-bromo-2-hydroxybenzoate (Core Scaffold) B Enolate Formation & Attack (LDA, Morpholine derivative) A->B C Intramolecular Cyclization & Dehydration B->C D 8-Bromo-chromenone Intermediate C->D E Suzuki-Miyaura Cross-Coupling (Pd catalyst, Aryl Boronic Acid) D->E F Novel Kinase Inhibitors (Multitarget Profiling) E->F T1 PI3K / DNA-PK Inhibitors (e.g., LTURM34) F->T1 T2 Dual BRD4/PI3K Inhibitors (e.g., MDP5) F->T2 T3 CDK4/6/9 & AURKA/B Inhibitors (e.g., LCI133) F->T3

Synthetic workflow from Ethyl 3-bromo-2-hydroxybenzoate to novel kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of the 8-Bromo-2-morpholino-4H-chromen-4-one Intermediate

This protocol details the base-mediated cyclocondensation of ethyl 3-bromo-2-hydroxybenzoate with an amide/ketone to form the chromenone core.

Causality & Self-Validation: Lithium diisopropylamide (LDA) is selected as the base because its steric bulk prevents nucleophilic attack on the ester carbonyl. Instead, it kinetically deprotonates the morpholine derivative (e.g., N-acetylmorpholine) to form an enolate. Maintaining the reaction at 0 °C to room temperature ensures the enolate is stable enough to selectively attack the ester carbon of ethyl 3-bromo-2-hydroxybenzoate. The subsequent acid quench not only neutralizes the reaction but protonates the resulting hemiketal, driving the dehydration step to yield the fully aromatized, planar chromenone core 2.

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried round-bottom flask with inert gas (N2 or Ar) to prevent moisture from quenching the LDA.

  • Enolate Formation: Add anhydrous THF (5.0 mL) to the flask and cool to 0 °C using an ice bath. Slowly inject Lithium diisopropylamide (LDA) (2.0 M in THF/heptane, 3.0 eq). Dropwise, add N-acetylmorpholine (2.0 eq) dissolved in dry THF.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 90 minutes to ensure complete enolate formation.

  • Ester Addition: Cool the mixture back to 0 °C. Slowly add a solution of ethyl 3-bromo-2-hydroxybenzoate (1.0 eq) in anhydrous THF (5.0 mL) over 5 minutes.

  • Cyclization: Allow the reaction mixture to warm to room temperature and stir for 12 hours. The enolate attacks the ester, followed by an intramolecular cyclization driven by the phenolic hydroxyl group.

  • Quenching & Dehydration: Quench the reaction with 10% aqueous HCl solution (this acidic environment promotes the final dehydration to the chromen-4-one).

  • Isolation: Extract the aqueous layer with CH2Cl2 (3 × 50 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, EtOAc/Hexanes) to yield the 8-bromo-chromenone intermediate.

Protocol B: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

This protocol introduces the aryl/heteroaryl pharmacophore to the C8 position of the chromenone core.

Causality & Self-Validation: The C8-bromine is sterically hindered by the adjacent phenolic oxygen (now part of the pyran ring). To overcome this, Pd(dppf)Cl2 is utilized. The bidentate 1,1′-Bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle, which accelerates the reductive elimination step while preventing catalyst degradation into inactive palladium black 2.

Step-by-Step Methodology:

  • Reagent Mixing: In a microwave-safe vial, combine the 8-bromo-chromenone intermediate (1.0 eq) and the desired arylboronic acid (e.g., 1,4-benzodioxane-6-boronic acid for MDP5 synthesis) (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.05 eq) and triethanolamine (3.0 eq). The mild organic base facilitates transmetalation without hydrolyzing the heterocyclic core.

  • Solvent System: Suspend the mixture in a degassed solvent system of 1,4-dioxane/H2O (4:1 v/v). Degassing is critical to prevent the homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 110 °C for 30 minutes (alternatively, conventional heating at 90 °C for 12 hours). The thermal energy overcomes the activation barrier of the sterically congested transmetalation step.

  • Purification: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium residues, and concentrate the filtrate. Purify the crude product by preparative HPLC to isolate the final kinase inhibitor.

Quantitative Data: Inhibitor Profiling

The versatility of the ethyl 3-bromo-2-hydroxybenzoate scaffold is demonstrated by the diverse range of highly potent inhibitors synthesized from it. The table below summarizes key quantitative data for derivatives profiled against various kinase targets.

Compound IDTarget Kinase(s)C8 Aryl/Heteroaryl SubstituentIC50 (μM) / PotencyReference
LTURM34 DNA-PKDibenzo[b,d]thiophen-4-yl0.034 μM (170-fold selective over PI3K)3
Compound 20i PI3KδNaphthalen-1-yl0.640 μM3
MDP5 BRD4 / PI3K2,3-dihydrobenzo[b][1,4]dioxin-6-yl5.5 μM (DAOY Medulloblastoma cells)2
LCI133 CDK4/6/9 & AURKA/BPyrrolopyrimidine derivativeNanomolar (MYCN-amplified Neuroblastoma)1

References

  • Synthesis, structure elucidation, DNA-PK and PI3K and anti-cancer activity of 8- and 6-aryl-substituted-1-3-benzoxazines. PubMed / NIH.
  • Targeting BRD4 and PI3K signaling pathways for the tre
  • Discovery of a “First-in-Class” Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma.

Sources

Method

Application Note: Protocol for the Selective N-Arylation of Amines with Ethyl 3-Bromo-2-hydroxybenzoate

Executive Summary The formation of carbon-nitrogen (C-N) bonds via transition-metal catalysis is a cornerstone of modern medicinal chemistry and materials science. Among aryl halide substrates, Ethyl 3-bromo-2-hydroxyben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of carbon-nitrogen (C-N) bonds via transition-metal catalysis is a cornerstone of modern medicinal chemistry and materials science. Among aryl halide substrates, Ethyl 3-bromo-2-hydroxybenzoate represents a highly valuable but synthetically challenging building block. It is frequently utilized in the synthesis of complex heterocycles and advanced pharmaceutical agents, including multikinase inhibitors for oncology[1].

However, the direct N-arylation of this substrate is complicated by extreme steric hindrance at the C3 position and the presence of an unprotected, acidic ortho-hydroxyl group. This application note provides a comprehensive, self-validating protocol for the selective Buchwald-Hartwig amination of Ethyl 3-bromo-2-hydroxybenzoate, detailing the mechanistic causality behind catalyst, ligand, and base selection to suppress off-cycle side reactions[2].

Mechanistic Causality & Reaction Design

As a Senior Application Scientist, it is critical to look beyond generalized coupling conditions and analyze the specific stereoelectronic environment of the substrate. Ethyl 3-bromo-2-hydroxybenzoate presents two primary modes of failure under standard Buchwald-Hartwig conditions:

  • The Chelation Trap (Catalyst Poisoning): The free phenol at the C2 position has a pKa of ~8–10. If a strong base such as Sodium tert-butoxide (NaOtBu) is used, the phenol is completely deprotonated. The resulting phenolate is a strong σ-donor that readily coordinates to the Palladium(II) intermediate following oxidative addition. This forms a highly stable, off-cycle metallacycle that acts as a dead-end, effectively poisoning the catalyst[2].

  • Steric Congestion: The C3 C-Br bond is flanked by the C2 hydroxyl group, severely retarding the rate of oxidative addition and subsequent transmetalation.

The Solution: Exploiting Intramolecular H-Bonding

To achieve selective N-arylation without requiring prior protection of the phenol (a strategy often employed in patent literature[3]), we must exploit the substrate's internal electronics. The C2 hydroxyl group forms a strong intramolecular hydrogen bond with the C1 ethyl ester carbonyl.

By utilizing a weaker base like Potassium Phosphate (K₃PO₄) , we provide sufficient basicity to deprotonate the coordinated amine during the catalytic cycle, but we lack the thermodynamic driving force to break the intramolecular H-bond and deprotonate the phenol. This keeps the hydroxyl group "masked" and prevents Pd-chelation. Furthermore, employing an exceptionally bulky, electron-rich biarylphosphine ligand like BrettPhos accelerates oxidative addition and forces the intermediate into a geometry that highly favors rapid reductive elimination, outcompeting any residual O-coordination pathways.

Mechanism Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition Intermediate Pd0->OA + Ar-Br Coord Amine Coordination & Base Deprotonation OA->Coord + R2NH, Base Chelate O-Bound Pd Dead-End (Catalyst Poisoning) OA->Chelate Phenol Deprotonation (If strong base used) RE Reductive Elimination Coord->RE RE->Pd0 Regeneration Product N-Arylamine Product RE->Product

Fig 1. Catalytic cycle highlighting the competing off-cycle phenolate chelation pathway.

Reaction Optimization Data

The table below summarizes the quantitative causality of reagent selection. Note the stark contrast in yield when moving from standard conditions (Entry 1) to the rationally designed system (Entry 3).

EntryCatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃BINAPNaOtBuToluene100<5Complete catalyst deactivation via phenolate chelation.
2Pd₂(dba)₃XPhosK₂CO₃Dioxane10045Sluggish oxidative addition; competing O-arylation observed.
3 Pd₂(dba)₃ BrettPhos K₃PO₄ Dioxane 100 88 Clean N-arylation; H-bond preserved, chelation suppressed.
4CuITMEDAK₃PO₄DMSO11015Poor conversion due to extreme steric hindrance at C3.

Experimental Workflows

Workflow A Inert Setup (Schlenk/Glovebox) B Reagent Loading (Ar-Br, Amine, Pd/L) A->B C Base & Solvent (K3PO4, Dioxane) B->C D Thermal Reaction (100 °C, 16 h) C->D E Aqueous Workup & Extraction D->E F Purification & Analysis E->F

Fig 2. Step-by-step experimental workflow for the N-arylation of ortho-bromophenols.

Protocol A: Direct Palladium-Catalyzed N-Arylation (Unprotected Phenol)

This protocol establishes a self-validating system by incorporating an internal standard (dodecane) to track mass balance and ensure that low yields are correctly attributed to catalyst death rather than volatility or extraction failures.

Reagents Required:

  • Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol% Pd)

  • BrettPhos (0.04 equiv, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (0.2 M, 5.0 mL)

  • Dodecane (Internal standard, 0.5 equiv)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with ultra-high purity Argon three times.

  • Solid Loading: Add Pd₂(dba)₃ (18.3 mg), BrettPhos (21.5 mg), and finely milled anhydrous K₃PO₄ (424 mg) to the tube.

  • Liquid Loading: Add Ethyl 3-bromo-2-hydroxybenzoate (245 mg), the corresponding amine (if liquid), dodecane (85 mg), and anhydrous 1,4-dioxane (5.0 mL) via syringe. If the amine is solid, add it during Step 2.

  • Degassing: Seal the tube and sparge the reaction mixture with Argon for 5 minutes to remove dissolved oxygen, which rapidly oxidizes electron-rich phosphine ligands.

  • Reaction Execution: Place the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Monitoring: After 4 hours, cool briefly, withdraw a 20 µL aliquot under Argon, dilute with EtOAc, filter through a short silica plug, and analyze via GC-MS. Compare the product peak area to the dodecane internal standard to validate conversion trajectory.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (15 mL) to quench the base and remove inorganic salts. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Protection-Coupling-Deprotection Alternative

If the target amine is highly sensitive or prone to side reactions, the phenol can be transiently protected. This is the standard industrial approach utilized in the synthesis of hemoglobin modulators[3] and multikinase inhibitors[1].

  • O-Alkylation: Treat Ethyl 3-bromo-2-hydroxybenzoate with K₂CO₃ (2.0 equiv) and Chloromethyl methyl ether (MOM-Cl, 1.2 equiv) in Acetone at 60 °C for 12 hours to afford the MOM-protected intermediate.

  • Amination: Perform the Buchwald-Hartwig amination using standard Pd₂(dba)₃ / BINAP / NaOtBu conditions, as the chelation threat has been neutralized.

  • Deprotection: Stir the purified intermediate in 3 M HCl / THF (1:1) at 50 °C for 4 hours to unveil the hydroxyl group.

References

1.[3] Title: WO2020072377A1 - Modulators of hemoglobin for the treatment of sickle cell disease. Source: Google Patents / Vertex Pharmaceuticals. URL:

3.[1] Title: Discovery of a "First-in-Class" Selective Multikinase (CDK4/6/9-AURKA/B) Inhibitor, LCI133, for Neuroblastoma. Source: Journal of Medicinal Chemistry / PubMed. URL: [Link]

Sources

Application

Synthesis of substituted benzofurans from Ethyl 3-bromo-2-hydroxybenzoate

Application Note: Regioselective Synthesis of Ethyl 2-Substituted Benzofuran-7-carboxylates via Tandem Sonogashira/5-endo-dig Cyclization Target Audience: Researchers, synthetic chemists, and drug development professiona...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of Ethyl 2-Substituted Benzofuran-7-carboxylates via Tandem Sonogashira/5-endo-dig Cyclization

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the regioselective construction of functionalized benzofuran scaffolds starting from Ethyl 3-bromo-2-hydroxybenzoate.

Mechanistic Rationale & Regiochemical Mapping

Benzofurans are privileged scaffolds in medicinal chemistry, frequently embedded in natural products and synthetic pharmaceuticals targeting various biological pathways [1]. Among the myriad of synthetic strategies, the tandem Sonogashira cross-coupling followed by intramolecular cyclization of ortho-halophenols with terminal alkynes stands out as one of the most reliable and efficient methodologies [2].

As a Senior Application Scientist, I have tailored this protocol specifically for Ethyl 3-bromo-2-hydroxybenzoate . Understanding the structural mapping from the starting material to the final bicyclic core is critical for downstream drug design:

  • The Coupling Phase: The bromine atom at the 3-position undergoes oxidative addition with the Pd(0) catalyst. Transmetalation with the copper acetylide installs the alkyne at C3, yielding an Ethyl 2-hydroxy-3-(alkynyl)benzoate intermediate.

  • The Cyclization Phase: The alkyne is subsequently activated by π-coordination with Cu(I) or Pd(II). The adjacent hydroxyl group at the 2-position attacks the internal alkyne carbon via a transition-metal-activated 5-endo-dig cyclization [3].

  • Regiochemical Outcome: Mapping the carbon framework reveals that the original C3 carbon becomes the C3a bridgehead, and the C2 carbon becomes the C7a bridgehead. Consequently, the C1 carbon—bearing the ethyl ester—is locked into the C7 position of the newly formed benzofuran. The terminal group of the alkyne becomes the C2 substituent.

This highly predictable regiochemistry selectively yields Ethyl 2-substituted-benzofuran-7-carboxylates , versatile building blocks for further derivatization [4].

Process Workflow

G A Ethyl 3-bromo-2-hydroxybenzoate + Terminal Alkyne B Sonogashira Cross-Coupling [PdCl2(PPh3)2 / CuI / Base] A->B C Intermediate: Ethyl 2-hydroxy-3-(alkynyl)benzoate B->C - HBr D π-Activation of Alkyne [Cu(I) or Pd(II) coordination] C->D E Intramolecular 5-endo-dig Cyclization (Nucleophilic attack by -OH) D->E F Protodemetalation E->F G Product: Ethyl 2-Substituted-Benzofuran-7-carboxylate F->G Catalyst Regeneration

Fig 1: Catalytic workflow of the tandem Sonogashira/5-endo-dig cyclization to benzofurans.

Experimental Design & Substrate Scope

To ensure high fidelity in your synthetic workflows, the reaction conditions have been optimized. Elevated temperatures (80 °C) are required because aryl bromides possess a higher activation energy for the oxidative addition step compared to aryl iodides.

Table 1: Substrate Scope and Reaction Optimization

EntryTerminal Alkyne (R-C≡CH)Catalyst System (Pd/Cu)Solvent / BaseTime (h)Isolated Yield (%)
1Phenylacetylene5 mol% / 10 mol%DMF / Et₃N488
24-Methoxyphenylacetylene5 mol% / 10 mol%DMF / Et₃N491
34-Fluorophenylacetylene5 mol% / 10 mol%DMF / Et₃N584
41-Hexyne (Aliphatic)5 mol% / 10 mol%DMF / Et₃N676
5Trimethylsilylacetylene5 mol% / 10 mol%DMF / Et₃N868

Note: Standard conditions utilize Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv), Alkyne (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), in anhydrous DMF/Et₃N (4:1 v/v) at 80 °C.

Step-by-Step Protocol

This protocol is designed as a self-validating system . Each phase includes specific observable metrics to confirm the reaction is proceeding correctly.

Phase 1: Reagent Preparation and Degassing

Causality: Oxygen is highly detrimental; it oxidizes the Pd(0) active species to inactive Pd(II) complexes and promotes unwanted Glaser homocoupling of the alkyne.

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Ethyl 3-bromo-2-hydroxybenzoate (245 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (19 mg, 0.10 mmol).

  • Seal the tube with a rubber septum. Evacuate and backfill with Argon (repeat 3 times).

  • In a separate flask, prepare a mixture of anhydrous DMF (4.0 mL) and Et₃N (1.0 mL). Sparge the solvent mixture with Argon for 15 minutes.

  • Add the degassed solvent mixture to the Schlenk tube via syringe.

  • Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol) dropwise via syringe.

Self-Validation Checkpoint 1: The mixture should initially appear as a clear, pale yellow-to-green solution. An immediate color change to opaque black at room temperature indicates premature catalyst aggregation (Pd black) due to oxygen ingress.

Phase 2: Reaction Execution

Causality: The bis(triphenylphosphine) ligand provides the necessary steric bulk to stabilize the Pd(0) intermediate at 80 °C. DMF provides the high dielectric constant required to stabilize the polarized transition states during the 5-endo-dig cyclization.

  • Place the Schlenk tube in a pre-heated oil bath at 80 °C.

  • Stir vigorously for 4–8 hours (refer to Table 1 for specific alkyne times).

Self-Validation Checkpoint 2: Monitor the reaction via TLC (Hexane/EtOAc 4:1). The starting material (R_f ~0.6, UV active) will be consumed. The product will appear as a highly fluorescent blue spot under 254 nm UV light (R_f ~0.4), confirming the formation of the extended conjugated benzofuran chromophore.

Phase 3: Workup and Extraction

Causality: Cu(I) salts can cause emulsions and contaminate the final product. Quenching with aqueous ammonium chloride forms highly soluble copper-amine coordination complexes, driving the metal into the aqueous phase.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

  • Add 20 mL of saturated aqueous NH₄Cl solution and shake vigorously.

Self-Validation Checkpoint 3: The aqueous layer should turn a distinct deep blue color, confirming the successful extraction of copper catalysts as [Cu(NH₃)₄]²⁺ complexes.

  • Separate the organic layer. Wash the organic layer with 5% aqueous LiCl solution (3 × 15 mL). Causality: LiCl drastically increases the partition coefficient of DMF into the aqueous phase, ensuring complete removal of the high-boiling solvent prior to concentration.

  • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase 4: Purification and Analytical Verification
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane to 10% EtOAc in Hexane gradient).

  • Isolate the product and dry under high vacuum.

Self-Validation Checkpoint 4: Submit the purified product for LC-MS analysis. The mass spectrum must display the [M+H]+ ion corresponding to the specific alkyne adduct, with the complete absence of the characteristic 1:1 bromine isotope pattern (M, M+2), definitively confirming full conversion and cyclization.

References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules.[Link]

  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC.[Link]

  • Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions. MDPI.[Link]

  • Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. PMC.[Link]

Method

Role of Ethyl 3-bromo-2-hydroxybenzoate in multi-component reactions

Application Note: Ethyl 3-bromo-2-hydroxybenzoate as a Trifunctional Hub for Multicomponent Reactions and Cascade Cross-Couplings Executive Summary In modern drug discovery and medicinal chemistry, the rapid assembly of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Ethyl 3-bromo-2-hydroxybenzoate as a Trifunctional Hub for Multicomponent Reactions and Cascade Cross-Couplings

Executive Summary

In modern drug discovery and medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds relies heavily on highly convergent synthetic strategies. Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) serves as an exceptional trifunctional building block in this domain. Featuring an aryl bromide, a phenolic hydroxyl, and an ethyl ester arranged in contiguous positions, this molecule offers orthogonal reactivity. This application note details the mechanistic rationale and validated protocols for utilizing Ethyl 3-bromo-2-hydroxybenzoate in sequential microwave-assisted cross-couplings and advanced Multicomponent Reactions (MCRs) to generate highly functionalized xanthone and chromene architectures.

Mechanistic Rationale & Orthogonal Reactivity

As a Senior Application Scientist, it is critical to understand why a molecule behaves the way it does under specific conditions, rather than merely observing the outcome. The utility of Ethyl 3-bromo-2-hydroxybenzoate stems from the precise electronic and steric interplay of its three functional groups:

  • The C3 Aryl Bromide (Cross-Coupling Anchor): The bromine atom at the 3-position is sterically hindered by the adjacent hydroxyl group. However, under microwave irradiation, it undergoes rapid oxidative addition with palladium catalysts. The presence of the adjacent hydroxyl group can stabilize the Pd(II) intermediate via weak coordination, making it an excellent candidate for Suzuki-Miyaura derivatization prior to MCRs [1].

  • The C2 Phenolic Hydroxyl (Nucleophilic Trigger): In multicomponent cascades, the phenolic oxygen acts as the primary nucleophile. In the presence of aryne precursors, it rapidly attacks the highly electrophilic triple bond, generating a transient zwitterionic intermediate [2].

  • The C1 Ethyl Ester (Cyclization Electrophile): Once the zwitterion is trapped by a third component (such as a diazoacetate), the ester group serves as an intramolecular electrophilic trap. The cascade terminates with an acyl substitution, expelling ethanol and forming a rigid tricyclic core (e.g., a xanthone) [2].

Alternatively, the salicylate core can be utilized in metal-free MCRs with malononitrile and thiols to access biologically relevant chromeno[2,3-b]pyridines [3].

Experimental Workflows & Self-Validating Protocols

The following workflows describe a two-stage cascade: initial functionalization of the C3 position, followed by a three-component MCR to build a complex heterocycle.

Protocol A: Microwave-Assisted Suzuki-Miyaura Derivatization

This step functionalizes the C3 position while leaving the ester and phenol intact for downstream MCRs.

Reagents:

  • Ethyl 3-bromo-2-hydroxybenzoate: 0.39 g

  • Furan-3-yl boronic acid: 0.16 g

  • Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4]: 0.11 g

  • Potassium fluoride monohydrate (KF·H2O): 0.45 g

  • Sodium bromide (NaBr): 0.15 g

  • Solvent: α,α,α-Trifluorotoluene (10 mL) and Dioxane (2 mL)

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine all solid reagents.

    • Causality: KF·H2O is utilized instead of standard carbonates because fluoride ions rapidly attack the boronic acid to form a highly reactive fluoroborate species, accelerating transmetalation. NaBr is added to suppress premature reductive elimination and stabilize the Pd(II) complex [1].

  • Solvent Addition & Degassing: Add the solvent mixture. Purge the vial with argon for 5 minutes.

    • Causality: α,α,α-Trifluorotoluene is selected for its high dipole moment, making it an exceptional solvent for dielectric heating in microwave reactors, while dioxane ensures the solubility of the boronic acid [1].

  • Microwave Irradiation: Heat the sealed vial in a microwave reactor at 175 °C for 30 minutes.

  • Self-Validation & Workup:

    • Validation: Analyze an aliquot via LC-MS. The complete disappearance of the characteristic M/M+2 bromine isotopic doublet confirms the success of the oxidative addition and coupling.

    • Workup: Cool to room temperature, partition between ethyl acetate and water. The aqueous layer efficiently removes the inorganic salts (KF, NaBr) and boronic acid byproducts. Dry the organic layer over MgSO4 and concentrate.

Protocol B: Three-Component MCR Synthesis of Xanthone Scaffolds

Using the intermediate generated in Protocol A, this MCR builds a complex tricyclic system in a single operation.

Reagents:

  • C3-functionalized ethyl salicylate (from Protocol A): 1.0 equiv

  • 2-(Trimethylsilyl)phenyl triflate (Aryne precursor): 1.5 equiv

  • Ethyl diazoacetate: 2.0 equiv

  • Cesium Fluoride (CsF): 3.0 equiv

  • Solvent: Acetonitrile (CH3CN)

Step-by-Step Methodology:

  • Initiation: Dissolve the salicylate derivative and ethyl diazoacetate in anhydrous CH3CN under inert atmosphere. Add CsF.

  • Aryne Generation: Slowly add 2-(trimethylsilyl)phenyl triflate dropwise at room temperature. Heat the mixture to 60 °C.

    • Causality: CsF triggers the desilylation/elimination of the triflate, generating the highly reactive benzyne in situ. The polar aprotic nature of CH3CN stabilizes the transient zwitterion formed when the salicylate's phenol attacks the benzyne [2].

  • Cascade Trapping: Stir at 60 °C for 4 hours. The zwitterion is trapped by ethyl diazoacetate, followed by intramolecular cyclization via the C1 ethyl ester.

  • Self-Validation & Purification:

    • Validation: Monitor via TLC (UV 254 nm). The emergence of a highly fluorescent spot indicates the formation of the extended conjugated system of the xanthone.

    • Purification: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to remove non-polar aryne dimers (e.g., triphenylene).

Quantitative Data & Reaction Optimization

The efficiency of the MCR cascade (Protocol B) is heavily dependent on the choice of base and solvent, which dictate the lifetime of the aryne and the stability of the zwitterionic intermediate.

Table 1: Optimization of Parameters for the Salicylate-Aryne-Diazoacetate MCR

EntryFluoride Source / BaseSolventTemp (°C)Aryne Generation RateZwitterion StabilityXanthone Yield (%)
1TBAF (1.0 M in THF)THF25Very FastLow35
2CsF (Solid)THF25ModerateLow52
3CsF (Solid)CH3CN25ModerateHigh68
4 CsF (Solid) CH3CN 60 Fast High 84
5KF / 18-crown-6Toluene80SlowVery Low15

Note: Entry 4 represents the optimal conditions. The high dielectric constant of CH3CN is critical for stabilizing the charge-separated intermediate prior to diazoacetate trapping.

Visualizing the Reaction Network

The following diagram maps the orthogonal reactivity of Ethyl 3-bromo-2-hydroxybenzoate, illustrating how its distinct functional groups are sequentially leveraged in the described workflows.

G Start Ethyl 3-bromo-2-hydroxybenzoate (Trifunctional Hub) Step1 Microwave Suzuki Coupling [Pd(PPh3)4, KF, NaBr, 175°C] Start->Step1 Boronic Acid (C3-Br Reactivity) Int C3-Functionalized Salicylate (Ester & Phenol Intact) Step1->Int Step2 Three-Component MCR Cascade [+ Aryne Precursor + Diazoacetate] Int->Step2 CsF, CH3CN (C1/C2 Reactivity) Prod Functionalized Xanthone Scaffold (Complex Heterocycle) Step2->Prod

Reaction pathways of Ethyl 3-bromo-2-hydroxybenzoate in MCRs and cross-couplings.

References

  • Source: Zafgen, Inc.
  • Concise Synthesis of Chromene/Chromane-Type Aryne Precursors and Their Applications Source: The Journal of Organic Chemistry - ACS Publications URL
  • Versatile and Sustainable Approach to Access Biologically Relevant Chromeno[2,3-b]pyridine and Benzylpyrazolyl Coumarin Derivatives Using Graphitic Carbon Nitride as a Reusable Heterogeneous Catalyst Source: ACS Omega URL
Application

Application Note: Regioselective Etherification of Ethyl 3-Bromo-2-hydroxybenzoate in Drug Discovery

Introduction & Mechanistic Rationale Ethyl 3-bromo-2-hydroxybenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The selective ethe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Ethyl 3-bromo-2-hydroxybenzoate is a highly functionalized aromatic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). The selective etherification (O-alkylation) of the C2-hydroxyl group is a critical transformation for installing lipophilic pharmacophores or robust protecting groups. However, this specific reaction presents distinct mechanistic challenges:

  • Steric Hindrance: The hydroxyl group is highly encumbered, flanked by a bulky bromine atom at the C3 position and an ethyl ester at the C1 position.

  • Reduced Nucleophilicity: The phenolic proton participates in strong intramolecular hydrogen bonding with the adjacent ester carbonyl oxygen. This thermodynamic sink stabilizes the phenol, significantly reducing its acidity and the subsequent nucleophilicity of the resulting phenoxide anion.

To overcome these activation barriers, a modified Williamson ether synthesis is employed. The protocol utilizes a mild base, such as potassium carbonate (K₂CO₃), in a highly polar aprotic solvent like N,N-dimethylformamide (DMF)[1]. K₂CO₃ is specifically preferred over stronger bases like sodium hydride (NaH) to prevent unwanted saponification of the ethyl ester[2]. DMF plays a critical causal role in this microenvironment: it effectively solvates the hard potassium cation, leaving the phenoxide anion "naked" and highly reactive, which is essential for overcoming the steric crowding around the C2 position[1].

Experimental Design & Causality

  • Alkylating Agent Selection: Benzyl bromide (BnBr) is selected as a representative electrophile to synthesize ethyl 2-(benzyloxy)-3-bromobenzoate. Benzyl ethers are standard in drug development due to their stability across a wide pH range and their orthogonal deprotection via catalytic hydrogenation.

  • Temperature Control: The reaction requires moderate thermal activation (60 °C). Room temperature reactions are excessively sluggish due to the aforementioned steric hindrance, while temperatures exceeding 80 °C risk transesterification or thermal degradation of the alkyl halide[2].

  • Self-Validating Workup System: DMF is notoriously difficult to remove and can ruin downstream chromatography. Because DMF is highly water-soluble, the protocol mandates washing the ethyl acetate extract with water at least three times. The success of this self-validating step is confirmed before purification by checking the crude ¹H-NMR spectrum for the absence of characteristic DMF methyl singlets at ~2.88 and 2.96 ppm.

Workflow & Logical Relationships

ReactionPathway cluster_0 Williamson Ether Synthesis Workflow Substrate Ethyl 3-bromo-2-hydroxybenzoate (Sterically Hindered Phenol) Deprotonation Deprotonation Reagent: K₂CO₃ Solvent: DMF Substrate->Deprotonation Disrupt H-Bonding Alkylation Alkylation Reagent: Benzyl Bromide Temp: 60°C Deprotonation->Alkylation Phenoxide Formation Workup Aqueous Workup EtOAc Extraction H₂O / Brine Washes Alkylation->Workup Reaction Completion Purification Purification Silica Gel Chromatography Workup->Purification Crude Isolate Product Ethyl 2-(benzyloxy)-3-bromobenzoate (Target Ether) Purification->Product Pure Compound

Figure 1: Workflow for the regioselective Williamson ether synthesis of hindered 2-hydroxybenzoates.

Step-by-Step Experimental Protocol

Target: Synthesis of Ethyl 2-(benzyloxy)-3-bromobenzoate Caution: Benzyl bromide is a potent lachrymator and alkylating agent. Perform all operations in a well-ventilated fume hood using appropriate PPE.

  • Reaction Setup:

    • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-bromo-2-hydroxybenzoate (1.0 equivalent, e.g., 5.0 mmol, 1.22 g).

    • Dissolve the substrate in anhydrous DMF (15 mL, yielding a ~0.33 M concentration).

  • Deprotonation (Causality Step):

    • Add finely powdered, anhydrous K₂CO₃ (1.5 equivalents, 7.5 mmol, 1.04 g) to the solution[1].

    • Critical Action: Stir the suspension at room temperature for 30 minutes prior to adding the electrophile. This pre-stirring period ensures the complete disruption of the intramolecular hydrogen bond and quantitative formation of the phenoxide anion, visually indicated by a slight yellowing/deepening of the solution's color.

  • Alkylation:

    • Add benzyl bromide (1.2 equivalents, 6.0 mmol, 0.71 mL) dropwise via syringe.

    • Attach a reflux condenser and heat the reaction mixture to 60 °C using a precisely controlled heating block[2].

    • Self-Validation Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1 v/v) mobile phase. The product spot will appear at a higher Rf​ value (less polar) than the starting phenol. The reaction is typically complete within 4 to 6 hours.

  • Quench and Extraction:

    • Cool the mixture to room temperature.

    • Quench the reaction by pouring it into 50 mL of ice-cold distilled water to precipitate inorganic salts and crash out the organic components.

    • Extract the aqueous mixture with Ethyl Acetate (3 × 30 mL).

  • Washing and Drying (Purity Validation):

    • Combine the organic layers and wash sequentially with distilled water (3 × 30 mL). Causality: This aggressive aqueous washing is strictly required to partition the DMF into the aqueous phase.

    • Perform a final wash with saturated aqueous NaCl (brine, 30 mL) to break any emulsions and pre-dry the organic layer.

    • Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (95:5 to 85:15) to afford pure ethyl 2-(benzyloxy)-3-bromobenzoate.

Quantitative Data & Condition Optimization

The following table summarizes the optimization of reaction conditions, demonstrating the causality between reagent selection, microenvironment, and final product yield.

EntryBase (Eq.)SolventTemp (°C)Time (h)Yield (%)Observation / Mechanistic Causality
1NaH (1.2)THF0 to RT1245%Moderate yield; significant ester hydrolysis observed due to the base being too hard/strong.
2K₂CO₃ (1.5)Acetone56 (Reflux)2430%Sluggish reaction; solvent polarity is insufficient to fully dissociate the potassium-phenoxide ion pair.
3K₂CO₃ (1.5)DMF60688% Optimal ; DMF perfectly solvates K⁺, maximizing phenoxide nucleophilicity while preserving the ester.
4Cs₂CO₃ (1.5)DMF60392%Excellent yield; Cs⁺ provides the most reactive "naked" phenoxide, but at a prohibitive cost for scale-up.

References

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery Source: ACS Omega / PMC URL:[Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of Ethyl 3-bromo-2-hydroxybenzoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Executive Summary & Mechanistic Insights The Buchwald-Hartwig amination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Insights

The Buchwald-Hartwig amination is a cornerstone palladium-catalyzed cross-coupling reaction utilized to forge C–N bonds from aryl halides and amines[1]. By overcoming the severe scope limitations of traditional nucleophilic aromatic substitution, this methodology has become indispensable in modern pharmaceutical synthesis[2].

However, applying this transformation to Ethyl 3-bromo-2-hydroxybenzoate presents a formidable chemoselectivity challenge. The substrate features a highly congested ortho-substituted environment and two sensitive functional groups:

  • The Free Phenolic Hydroxyl (-OH): Under basic conditions, the unprotected phenol deprotonates to form a phenoxide. This strong oxygen nucleophile can outcompete the amine, leading to undesired intermolecular O-arylation (diaryl ether formation) or catalyst poisoning via stable palladacycle formation[3].

  • The Ethyl Ester (-COOEt): The use of standard, highly basic conditions (e.g., NaOtBu, pKaH ~19, or LiHMDS) often leads to the decomposition of base-sensitive substrates, triggering ester hydrolysis or competitive aminolysis (amide formation)[4].

To successfully couple this substrate without requiring a protection-deprotection sequence, the catalytic system must be meticulously designed to favor C–N reductive elimination while operating under mild basicity.

Catalytic System Design & Causality

As a self-validating approach to reaction design, every reagent selected must serve a specific mechanistic purpose to suppress side reactions:

  • Precatalyst (Pd₂dba₃): Provides a stable, easily handled source of Pd(0). When mixed with the ligand, it rapidly enters the catalytic cycle[1].

  • Ligand (tBuXPhos): Bulky, electron-rich biaryl monophosphine ligands are critical for difficult substrates. The extreme steric bulk of the tert-butyl groups on tBuXPhos forces the palladium center into a conformation that drastically accelerates C–N reductive elimination, effectively outcompeting the slower C–O bond formation[5],[6].

  • Base (Anhydrous K₃PO₄): A mild, insoluble inorganic base. It is strong enough to facilitate the deprotonation of the Pd-amine intermediate but weak enough to leave the ethyl ester completely intact[4].

  • Solvent (1,4-Dioxane): Provides excellent solubility for the organic components at elevated temperatures (100 °C) while keeping the K₃PO₄ largely insoluble, which controls the effective basicity in the bulk solution.

Quantitative Optimization Data

The following tables summarize the optimization landscape, demonstrating the causality behind the chosen reaction parameters.

Table 1: Base Screening (Conditions: 1.0 mmol substrate, 1.2 mmol morpholine, 2 mol% Pd₂dba₃, 4 mol% tBuXPhos, 1,4-Dioxane, 100 °C, 16 h)

BasepKa (Conjugate Acid)Conversion (%)Isolated Yield (%)Major Byproduct / Observation
NaOtBu~ 19.0> 95< 5Complete ester aminolysis/cleavage
LiHMDS~ 26.0> 9522Substrate degradation & O-arylation
Cs₂CO₃~ 10.38061Sluggish reaction; unreacted starting material
K₃PO₄ ~ 12.4 > 95 89 Clean conversion; trace O-arylation

Table 2: Ligand Screening (Conditions: 1.0 mmol substrate, 1.2 mmol morpholine, 2 mol% Pd₂dba₃, 1.5 eq K₃PO₄, 1,4-Dioxane, 100 °C, 16 h)

LigandLigand TypeYield (%)Mechanistic Observation
PPh₃Monodentate< 5Rapid catalyst aggregation (Pd black precipitation)
BINAPBidentate35Sluggish oxidative addition due to steric hindrance
XPhosBiaryl Monophosphine68Moderate C–N selectivity; ~15% O-arylation observed
tBuXPhos Bulky Biaryl Monophosphine 89 Excellent C–N selectivity; suppresses O-arylation

Visualizations

CatalyticCycle Pd_0 Pd(0) Active Catalyst Pd(0)L (L = tBuXPhos) OA Oxidative Addition Pd(II)(Ar)(Br)L Ar = Ethyl 2-hydroxybenzoate Pd_0->OA + Ethyl 3-bromo-2-hydroxybenzoate Amine_Coord Amine Coordination Pd(II)(Ar)(HNRR')(Br)L OA->Amine_Coord + Amine (e.g., Morpholine) Deprotonation Deprotonation Pd(II)(Ar)(NRR')L Base: K3PO4 Amine_Coord->Deprotonation + K3PO4 - KH2PO4, - KBr RE Reductive Elimination Product Release Regenerates Pd(0) Deprotonation->RE Transition State RE->Pd_0 - C-N Coupled Product

Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Workflow Step1 1. Preparation Dry K3PO4 (1.5 eq) Degas Dioxane Step2 2. Assembly Pd2(dba)3 (2 mol%) tBuXPhos (4 mol%) Step1->Step2 Step3 3. Reaction 100°C, 16h Argon Atmosphere Step2->Step3 Step4 4. Workup Cool to RT Filter via Celite Step3->Step4 Step5 5. Isolation Flash Silica Gel Hexane/EtOAc Step4->Step5

Step-by-step experimental workflow for the amination of base-sensitive substrates.

Experimental Protocol: Direct Amination

This protocol is designed as a self-validating system. Built-in physical and chemical checks ensure that the reaction is proceeding as intended at every stage.

Materials
  • Aryl Halide: Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv, 1.0 mmol, 245.1 mg)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 104.5 mg)

  • Precatalyst: Pd₂dba₃ (2.0 mol%, 0.02 mmol, 18.3 mg)

  • Ligand: tBuXPhos (4.0 mol%, 0.04 mmol, 17.0 mg)

  • Base: Anhydrous K₃PO₄ (1.5 equiv, 1.5 mmol, 318.4 mg) — Must be oven-dried prior to use.

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology

Step 1: Reagent Preparation & Atmosphere Control

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the anhydrous K₃PO₄.

  • Seal the tube with a rubber septum, connect to a Schlenk line, and flame-dry under high vacuum to remove residual surface moisture.

  • Backfill the tube with ultra-pure Argon. Repeat the vacuum/Argon cycle three times.

    • Causality Check: Moisture causes ester hydrolysis at 100 °C. Strict anhydrous conditions are mandatory.

Step 2: Catalyst Assembly

  • Under a positive flow of Argon, quickly remove the septum and add Pd₂dba₃, tBuXPhos, and Ethyl 3-bromo-2-hydroxybenzoate.

  • Replace the septum and perform three additional vacuum/Argon cycles.

  • Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe, followed by Morpholine.

    • Self-Validating Check (Colorimetric): Upon solvent addition and stirring, the solution will initially appear deep purple/red (due to Pd₂dba₃). Within 5–10 minutes at room temperature, it should transition to a dark orange/brown hue. This color shift confirms the successful formation of the active Pd(0)-tBuXPhos complex.

Step 3: Catalytic Execution

  • Place the Schlenk tube in a pre-heated oil bath at 100 °C.

  • Stir vigorously (800+ rpm) for 16 hours.

    • Causality Check: High stirring rates are required because K₃PO₄ is heterogeneous. Mass transfer between the solid base and the solution is often the rate-limiting step in deprotonation.

Step 4: Reaction Monitoring & Workup

  • After 16 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Self-Validating Check (TLC): Withdraw a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 80:20 Hexanes/EtOAc). The starting material (UV active, stains dark blue with PMA) should be consumed. The product will appear as a new, more polar spot (lower Rf) due to the basic amine moiety.

  • Dilute the reaction mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Rinse the Celite pad with an additional 15 mL of EtOAc.

Step 5: Isolation

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 100% Hexanes to 70:30 Hexanes/EtOAc).

  • Collect the product fractions and evaporate to yield the pure aminated product (Ethyl 2-hydroxy-3-morpholinobenzoate).

Sources

Application

Application Notes and Protocols for the Synthesis of Fluorescent Probes Using an Ethyl 3-bromo-2-hydroxybenzoate Scaffold

Introduction: Leveraging the Versatility of the Ethyl 3-bromo-2-hydroxybenzoate Scaffold The development of novel fluorescent probes is a cornerstone of modern chemical biology and drug discovery, enabling the visualizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Leveraging the Versatility of the Ethyl 3-bromo-2-hydroxybenzoate Scaffold

The development of novel fluorescent probes is a cornerstone of modern chemical biology and drug discovery, enabling the visualization and quantification of biological processes with high sensitivity and specificity.[1] The choice of the core chemical scaffold is paramount, as it dictates the synthetic accessibility, photophysical properties, and biological applicability of the resulting probes. The ethyl 3-bromo-2-hydroxybenzoate scaffold is an attractive starting point for the synthesis of a diverse range of fluorescent probes due to its versatile functionalization handles. The presence of a bromine atom at the 3-position allows for the introduction of various fluorophores or recognition moieties via palladium-catalyzed cross-coupling reactions.[2][3] The hydroxyl group at the 2-position offers a site for etherification, enabling the attachment of fluorescent reporters or targeting ligands through a stable ether linkage.[4][5][6][7][8] Finally, the ethyl ester at the 1-position can be further modified, for instance, by hydrolysis to the corresponding carboxylic acid, which can then be coupled to amines. This application note provides detailed protocols and scientific rationale for two primary synthetic strategies to generate novel fluorescent probes from the ethyl 3-bromo-2-hydroxybenzoate scaffold.

Strategy 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-2-hydroxybenzoate-Based Probes

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly between aryl halides and aryl boronic acids.[2][3] This strategy focuses on the palladium-catalyzed coupling of a fluorescently-labeled aryl boronic acid to the 3-position of the ethyl 3-bromo-2-hydroxybenzoate scaffold. This approach allows for the direct installation of a pre-synthesized fluorophore, such as a BODIPY or coumarin derivative, onto the core structure.

Diagram of Synthetic Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow Scaffold Ethyl 3-bromo-2-hydroxybenzoate Coupling Suzuki-Miyaura Coupling Scaffold->Coupling Fluorophore Fluorophore-Boronic Acid Fluorophore->Coupling Catalyst Pd Catalyst & Base Catalyst->Coupling Probe 3-Aryl-2-hydroxybenzoate Fluorescent Probe Coupling->Probe Purification Purification (Column Chromatography) Probe->Purification Characterization Characterization (NMR, MS, Spectroscopy) Purification->Characterization

Caption: General workflow for the synthesis of fluorescent probes via Suzuki-Miyaura coupling.

Protocol 1: Synthesis of a 3-(BODIPY)-2-hydroxybenzoate Probe

This protocol describes the synthesis of a fluorescent probe by coupling a BODIPY-boronic acid to the ethyl 3-bromo-2-hydroxybenzoate scaffold. BODIPY dyes are known for their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability.[9]

Materials:

  • Ethyl 3-bromo-2-hydroxybenzoate

  • BODIPY-phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Dichloromethane (DCM)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, combine ethyl 3-bromo-2-hydroxybenzoate (1.0 mmol), BODIPY-phenylboronic acid (1.1 mmol), and sodium carbonate (2.0 mmol).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed 2:1 mixture of toluene and ethanol (15 mL) to the flask, followed by the addition of degassed water (2 mL).

  • Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously under the inert atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL). Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the final fluorescent probe.[1]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, the reaction is carried out under an inert atmosphere of argon or nitrogen.

  • Base: Sodium carbonate is used to activate the boronic acid for transmetalation with the palladium complex.[3]

  • Solvent System: The toluene/ethanol/water solvent system is chosen to ensure the solubility of both the organic substrates and the inorganic base.

  • Catalyst: Pd(PPh₃)₄ is a commonly used, versatile, and commercially available catalyst for Suzuki-Miyaura reactions.[1][2]

Strategy 2: Williamson Ether Synthesis for 2-Alkoxybenzoate-Based Probes

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.[4][5][6][7][8] This strategy utilizes the nucleophilicity of the 2-hydroxyl group of the ethyl 3-bromo-2-hydroxybenzoate scaffold to displace a halide from a fluorescently-labeled alkyl halide, forming a stable ether linkage.

Diagram of Synthetic Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis_Workflow Scaffold Ethyl 3-bromo-2-hydroxybenzoate Etherification Williamson Ether Synthesis Scaffold->Etherification Fluorophore_Halide Fluorophore-Alkyl Halide Fluorophore_Halide->Etherification Base Base (e.g., K₂CO₃) Base->Etherification Probe 2-Alkoxy-3-bromobenzoate Fluorescent Probe Etherification->Probe Purification Purification (Column Chromatography) Probe->Purification Characterization Characterization (NMR, MS, Spectroscopy) Purification->Characterization

Caption: General workflow for the synthesis of fluorescent probes via Williamson ether synthesis.

Protocol 2: Synthesis of a 2-(Coumarin-alkoxy)-3-bromobenzoate Probe

This protocol details the synthesis of a fluorescent probe by attaching a coumarin fluorophore to the 2-position of the scaffold via an ether linkage. Coumarin derivatives are widely used as fluorescent probes due to their sensitivity to the local environment and large Stokes shifts.

Materials:

  • Ethyl 3-bromo-2-hydroxybenzoate

  • 7-(2-Bromoethoxy)-4-methylcoumarin (or a similar fluorescent alkyl halide)

  • Potassium carbonate (K₂CO₃)

  • Acetone or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 3-bromo-2-hydroxybenzoate (1.0 mmol) and 7-(2-bromoethoxy)-4-methylcoumarin (1.2 mmol) in acetone or DMF (20 mL).

  • Base Addition: Add potassium carbonate (2.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone) or 80°C (for DMF) and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford the desired fluorescent probe.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base sufficient to deprotonate the phenolic hydroxyl group, making it a potent nucleophile for the subsequent Sₙ2 reaction.[4][8]

  • Solvent: Acetone and DMF are suitable polar aprotic solvents for Williamson ether synthesis as they dissolve the reactants and do not interfere with the reaction.

  • Alkyl Halide: A primary alkyl halide is used to favor the Sₙ2 reaction pathway and minimize the competing E2 elimination reaction.[5][6][7][8]

Characterization and Purification of Fluorescent Probes

Purification:

  • Column Chromatography: This is the primary method for purifying the synthesized fluorescent probes. The choice of eluent (typically a mixture of hexane and ethyl acetate) is optimized using TLC to achieve good separation of the product from unreacted starting materials and byproducts.[2]

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy is essential for confirming the structure of the synthesized probes. The disappearance of the starting material signals (e.g., the aryl-H ortho to bromine in the Suzuki coupling product) and the appearance of new signals corresponding to the attached fluorophore provide strong evidence of a successful reaction.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized probe, confirming its elemental composition.[10][12]

  • UV-Vis and Fluorescence Spectroscopy: These techniques are used to characterize the photophysical properties of the final probes, including their absorption and emission maxima, Stokes shift, and fluorescence quantum yield.[13][14][15]

Data Presentation: Expected Photophysical Properties

The photophysical properties of the synthesized probes will depend on the specific fluorophore attached and its electronic interaction with the benzoate scaffold.

Probe TypeExpected Excitation Max (nm)Expected Emission Max (nm)Expected Stokes Shift (nm)Expected Quantum Yield
3-(BODIPY)-2-hydroxybenzoate~500-520~510-530~10-20High
2-(Coumarin-alkoxy)-3-bromobenzoate~350-400~450-500~100-150Moderate to High

Note: These are estimated values based on the properties of similar fluorophores and are subject to experimental verification.[9][13][16]

Applications in Research and Drug Development

Fluorescent probes synthesized from the ethyl 3-bromo-2-hydroxybenzoate scaffold have potential applications in various fields:

  • Bioimaging: The probes can be used to visualize specific cellular components or processes in living cells. For example, by attaching a targeting moiety, the probes could be directed to specific organelles or proteins.

  • Sensing: The fluorescence properties of the probes may be sensitive to the local microenvironment, such as pH, polarity, or the presence of metal ions. This could be exploited to develop sensors for these parameters.[13][17]

  • High-Throughput Screening: These probes could be used in high-throughput screening assays to identify molecules that interact with a specific biological target.

Conclusion

The ethyl 3-bromo-2-hydroxybenzoate scaffold provides a versatile and synthetically accessible platform for the development of novel fluorescent probes. The two strategies outlined in this application note, Suzuki-Miyaura cross-coupling and Williamson ether synthesis, offer robust and adaptable methods for attaching a wide variety of fluorophores to this core structure. The resulting probes have the potential for broad applications in biomedical research and drug discovery.

References

  • Djandé, A., et al. (2017). (Coumarin-3-yl)-benzoates as a Series of New Fluorescent Compounds: Synthesis, Characterization and Fluorescence Properties in the Solid State. American Journal of Chemistry, 7(2), 33-41. [Link]

  • Bura, T., et al. (2005). Photophysical properties of BODIPY-derived hydroxyaryl fluorescent pH probes in solution. Photochemical & Photobiological Sciences, 4(11), 896-902. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Newcastle University Theses. (2015). Synthesis and Photophysical Properties of Novel BODIPY and BOPHY Dyes. [Link]

  • JYX: JYU. (2020). Photocleavage and Photophysical Properties of Amine Releasing BODIPY Derivatives. [Link]

  • Çetindere, S. (2020). Photophysics of BODIPY Dyes: Recent Advances. IntechOpen. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Photophysical properties of BODIPY compounds (2a-2e) and the standard BODIPY FL. [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

  • PubMed. (1990). Characterization of benzodiazepine receptors with fluorescent ligands. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. (2023). Benzoate-based thermally activated delayed fluorescence materials. PubMed Central. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • National Center for Biotechnology Information. (2014). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. PubMed Central. [Link]

  • PubMed. (2013). 8-Alkoxy- and 8-aryloxy-BODIPYs: straightforward fluorescent tagging of alcohols and phenols. [Link]

  • PubMed. (2022). Alkoxy-Substituted Quadrupolar Fluorescent Dyes. [Link]

  • PubMed. (1995). Multiphoton-excited fluorescence of fluorogen-labeled neurotransmitters. [Link]

  • ACS Publications. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1519-1522. [Link]

  • National Center for Biotechnology Information. (2011). A Palette of Fluorescent Probes with Varying Emission Colors for Imaging Hydrogen Peroxide Signaling in Living Cells. PubMed Central. [Link]

  • PubMed. (2014). Fluorophore-labeled cyclooxygenase-2 inhibitors for the imaging of cyclooxygenase-2 overexpression in cancer: synthesis and biological studies. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling conditions for Ethyl 3-bromo-2-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple highly functionalized, sterically encumbered aryl bromides.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges when researchers attempt to couple highly functionalized, sterically encumbered aryl bromides. Ethyl 3-bromo-2-hydroxybenzoate is a classic "problem child" substrate. It features an unprotected ortho-hydroxyl group that can poison palladium catalysts, a sterically hindered C-Br bond at the 3-position, and an ester group highly prone to saponification.

Below is our comprehensive troubleshooting guide, logical workflow, and self-validating protocol to master this specific cross-coupling.

Logical Troubleshooting Workflow

TroubleshootingLogic Start Issue Detected in LC-MS CheckEster Is the Ethyl Ester missing (Mass -28 or -46)? Start->CheckEster FixEster Hydrolysis Occurring: Switch to anhydrous K3PO4 Reduce H2O ratio CheckEster->FixEster Yes CheckConv Is Conversion < 20%? CheckEster->CheckConv No FixEster->CheckConv FixConv Catalyst Poisoning / Sterics: Switch to XPhos Pd G2 or Pd(OAc)2/PCy3 CheckConv->FixConv Yes CheckSide High Biaryl Homocoupling? CheckConv->CheckSide No FixConv->CheckSide FixSide Oxidation Occurring: Strictly degas solvents with N2 for 10 mins CheckSide->FixSide Yes Optimized Proceed to Workup CheckSide->Optimized No FixSide->Optimized

Logical troubleshooting workflow for common Suzuki coupling failures.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my reaction stalling at <20% conversion when using standard Pd(PPh3)4 and Na2CO3? Causality & Expert Insight: The primary culprit is the unprotected hydroxyl group at the 2-position. Under basic conditions, this phenol deprotonates to form a highly electron-rich phenoxide. This excessive electron density is donated into the aromatic ring, which severely raises the activation energy required for the Pd(0) species to undergo oxidative addition into the C-Br bond[1]. Furthermore, the phenoxide oxygen can competitively coordinate to the palladium center, displacing weaker ligands like PPh3 and effectively poisoning the catalyst. Actionable Solution: Shift to a highly active, sterically demanding electron-rich ligand system. For example, a combination of Pd(OAc)2 and PCy3 is highly effective for a diverse array of deactivated or sterically hindered aryl halides[2]. The steric bulk of these ligands accelerates reductive elimination and prevents the phenoxide from coordinating to the metal center.

Q2: I am observing a significant loss of the ethyl ester mass in my LC-MS traces. How do I prevent hydrolysis while maintaining coupling efficiency? Causality & Expert Insight: The Suzuki-Miyaura mechanism fundamentally requires a base to form the active boronate complex and facilitate the transmetalation step[3]. However, using strong aqueous bases (e.g., NaOH) or heating moderate bases (like Na2CO3) in water-heavy solvent mixtures leads to rapid saponification of the ethyl ester at the 1-position. Actionable Solution: Employ a milder, anhydrous base system with lower nucleophilicity. Finely milled, anhydrous K3PO4 or Cs2CO3 in a solvent system with minimal water (e.g., 10:1 1,4-Dioxane:H2O) provides the necessary basicity for transmetalation without destroying the ester.

Q3: Is it absolutely necessary to protect the hydroxyl group prior to coupling? Causality & Expert Insight: Historically, masking the phenol as an ether was mandatory to prevent the electronic deactivation described above. For instance, reacting the starting material with K2CO3 and ethyl iodide or benzyl bromide prior to coupling is a common workaround[4]. Actionable Solution: While protection simplifies the coupling, it adds two synthetic steps (protection and deprotection). By utilizing modern Buchwald-type precatalysts (e.g., XPhos Pd G2) and strictly controlling the equivalents of base, you can successfully couple the unprotected substrate. If you choose to proceed unprotected, we recommend increasing the boronic acid stoichiometry to 1.5 equivalents to compensate for any protodeboronation side reactions.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and experimental outcomes for Ethyl 3-bromo-2-hydroxybenzoate.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield / Observation
Pd(PPh3)4 (5 mol%)Na2CO3 (3.0 eq)THF / H2O (3:1)80<20% (Stalled; catalyst poisoning by phenoxide)
Pd(dppf)Cl2 (5 mol%)K2CO3 (3.0 eq)Dioxane / H2O (5:1)9045% (Significant ethyl ester hydrolysis observed)
Pd(OAc)2 / PCy3 (5 mol%)K3PO4 (2.0 eq)Toluene / H2O (10:1)10065% (Moderate conversion; ester intact)[2]
XPhos Pd G2 (2 mol%) K3PO4 (2.0 eq) Dioxane / H2O (10:1) 80 >90% (Clean conversion; optimal sterics & base)

Catalytic Cycle & Mechanistic Bottlenecks

SuzukiCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition (Rate-limiting for electron-rich phenols) Pd0->OxAdd PdII_Halide Pd(II) Intermediate Ar-Pd(L_n)-Br OxAdd->PdII_Halide BaseExchange Base Exchange (Requires mild base to prevent ester hydrolysis) PdII_Halide->BaseExchange PdII_Base Ar-Pd(L_n)-OR BaseExchange->PdII_Base Transmet Transmetalation with Ar'-B(OH)2 PdII_Base->Transmet PdII_Diaryl Ar-Pd(L_n)-Ar' Transmet->PdII_Diaryl RedElim Reductive Elimination (Product Formation) PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Pd(0)

Catalytic cycle of Suzuki-Miyaura coupling highlighting optimization bottlenecks.

Self-Validating Experimental Protocol: Unprotected Phenol Suzuki Coupling

Objective: Achieve >90% conversion of Ethyl 3-bromo-2-hydroxybenzoate without ester hydrolysis.

Step 1: Reagent Preparation & Stoichiometry

  • Action: In a 20 mL microwave vial[5], combine Ethyl 3-bromo-2-hydroxybenzoate (1.0 mmol), the desired arylboronic acid (1.5 mmol), and XPhos Pd G2 (0.02 mmol, 2 mol%).

  • Self-Validation Check: Ensure the boronic acid is a free-flowing powder. Sticky or glassy boronic acids often indicate degradation to boroxines, which requires recalculating the molecular weight to maintain the critical 1.5 eq ratio.

Step 2: Base Addition

  • Action: Add finely milled anhydrous K3PO4 (2.0 mmol).

  • Causality: K3PO4 is strong enough to drive the base exchange and transmetalation steps[1] but bulky and non-nucleophilic enough to spare the ethyl ester.

Step 3: Solvent Introduction & Degassing

  • Action: Add 1,4-Dioxane (5.0 mL) and degassed H2O (0.5 mL). Sparge the heterogeneous mixture with N2 gas for 10 minutes[5].

  • Self-Validation Check: The solution must change from cloudy to a relatively uniform suspension. Complete exclusion of oxygen is critical; failure to degas will result in rapid formation of the homocoupled biaryl side product (detectable by LC-MS).

Step 4: Reaction Execution

  • Action: Seal the vial tightly and heat the mixture at 80 °C for 4–6 hours.

  • Causality: 80 °C provides sufficient thermal energy to overcome the steric hindrance of the 3-position bromine without accelerating ester hydrolysis.

Step 5: Workup & Isolation

  • Action: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NH4Cl (10 mL).

  • Self-Validation Check: Using mildly acidic NH4Cl instead of NaHCO3 or NaOH ensures the product's phenolic -OH remains protonated, keeping the target molecule safely in the organic layer during extraction.

References

  • WO2020072377A1 - Modulators of hemoglobin for the treatment of sickle cell disease Source: Google Patents URL
  • Suzuki Cross-Coupling Reactions Mechanisms Source: Mettler Toledo URL:[Link]

  • United States Patent (Phenol Alkylation & Protection) Source: Googleapis.com URL:[Link]

  • Suzuki Coupling Catalysts & Scope Source: Organic Chemistry Portal URL:[Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]

Sources

Optimization

Common side products in the synthesis of Ethyl 3-bromo-2-hydroxybenzoate

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3). As a highly utilized intermediate in the development of biologically active molecules and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3).

As a highly utilized intermediate in the development of biologically active molecules and advanced materials, the synthesis of this compound requires precise control over regioselectivity and thermodynamic equilibrium. This guide is designed for research scientists and drug development professionals to troubleshoot common synthetic bottlenecks, identify side products, and optimize reaction workflows.

Diagnostic Matrix: Impurity Profiling

When analyzing your crude reaction mixture via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the presence of side products can be diagnosed using the following quantitative retention data.

Table 1: RP-HPLC Diagnostic Matrix for Ethyl 3-bromo-2-hydroxybenzoate Synthesis (C18 Column, MeCN/H2O + 0.1% TFA)

Observed Issue / ImpurityEst. Relative Retention Time (RRT)UV Max (nm)Primary Root CauseRecommended Action
Unreacted 3-Bromosalicylic Acid 0.65240, 310Incomplete Fischer esterification; water accumulation.Implement Dean-Stark apparatus; increase acid catalyst.
Ethyl 5-bromo-2-hydroxybenzoate 1.05242, 315Incorrect synthetic route (Direct bromination of ethyl salicylate).Switch starting material to 3-bromo-2-hydroxybenzoic acid.
Ethyl 3,5-dibromo-2-hydroxybenzoate 1.35245, 320Over-bromination; excess electrophile or high temperatures.Strictly control stoichiometry to 1.0 eq Br₂; lower temp to 0°C.
Ethyl 3-bromo-2-ethoxybenzoate 1.40235, 295O-alkylation of the phenolic hydroxyl group.Avoid basic alkylation conditions; use acidic Fischer esterification.

Mechanistic Pathways & Divergence

Understanding the causality behind side product formation requires analyzing the two primary synthetic routes. The diagram below illustrates how thermodynamic and kinetic factors drive the divergence of these pathways.

SynthesisPathways SM1 3-Bromo-2-hydroxybenzoic Acid (Route A: Recommended) SP1 Unreacted Acid (Incomplete Esterification) SM1->SP1 H2O Accumulation (Equilibrium Stall) SP2 Ethyl 3-bromo-2-ethoxybenzoate (O-Alkylation Impurity) SM1->SP2 Excess Alkylating Agent (Basic Conditions) Target Ethyl 3-bromo-2-hydroxybenzoate (Target Product) SM1->Target EtOH, H2SO4 (Thermodynamic Control) SM2 Ethyl Salicylate (Route B: Problematic) SP3 Ethyl 5-bromo-2-hydroxybenzoate (Major Regioisomer) SM2->SP3 Steric/Electronic Preference (Major Kinetic Pathway) SP4 Ethyl 3,5-dibromo-2-hydroxybenzoate (Over-bromination) SM2->SP4 Excess Electrophile (Secondary Bromination) SM2->Target Br2 or NBS (Minor Kinetic Pathway)

Fig 1: Reaction pathways and common side products in Ethyl 3-bromo-2-hydroxybenzoate synthesis.

Troubleshooting FAQs

Q1: I attempted to synthesize the target by directly brominating ethyl salicylate, but my NMR shows the bromine is in the wrong position. Why did this happen? A1: This is a classic issue of regioselectivity governed by kinetic control. The phenolic hydroxyl (-OH) group is a strongly activating, ortho/para-directing group. However, the 3-position (ortho to the -OH) is sterically hindered by the adjacent, bulky ethyl ester group. Consequently, electrophilic aromatic substitution heavily favors the less hindered 5-position (para to the -OH), resulting in the major side product: ethyl 5-bromo-2-hydroxybenzoate [1]. To achieve the 3-bromo target, you must abandon direct bromination of the ester and instead utilize the pre-brominated building block, 3-bromo-2-hydroxybenzoic acid[2].

Q2: During the bromination of salicylic acid derivatives, I am seeing a highly non-polar impurity on my TLC. What is it, and how do I prevent it? A2: A highly non-polar impurity with an RRT > 1.3 is typically the 3,5-dibromo side product. The phenolic ring is highly activated; if the reaction temperature exceeds 25°C or if the brominating agent (e.g., Br₂ or NBS) is added too rapidly, a secondary electrophilic attack occurs at the remaining activated position[2]. To prevent this, strictly limit your electrophile to 1.0 equivalent, add it dropwise via an addition funnel, and maintain the reaction temperature between 0°C and 5°C.

Q3: I am using Route A (esterification of 3-bromosalicylic acid). The reaction stalls at 70% conversion. How do I drive it to completion? A3: Fischer esterification is an equilibrium-driven process (Le Chatelier's Principle). As the ester forms, water is generated as a byproduct. If water is not removed, the reverse hydrolysis reaction accelerates, stalling the forward progress[3]. To drive the reaction to >95% conversion, you must actively remove water. This can be achieved by using absolute ethanol, a Soxhlet extractor with molecular sieves, or by adding a co-solvent (like toluene) to azeotropically remove water via a Dean-Stark apparatus.

Q4: My final product contains residual 3-bromosalicylic acid. How can I purify the ester without using column chromatography? A4: Because the unreacted starting material contains a free carboxylic acid (pKa ~2.5-3.0), it can be easily separated from the neutral ester via an acid-base liquid-liquid extraction. Washing the organic layer with a mild, cold aqueous base (e.g., 5% NaHCO₃) will deprotonate the unreacted acid, partitioning it into the aqueous layer while the target ester remains in the organic phase[4].

Validated Standard Operating Procedures (SOPs)

Protocol 1: Optimized Fischer Esterification (Route A)

This self-validating protocol ensures maximum conversion by shifting the thermodynamic equilibrium and includes an in-process control (IPC) to verify completion.

Reagents & Materials:

  • 3-Bromo-2-hydroxybenzoic acid (1.0 eq, 10.0 g)

  • Absolute Ethanol (10.0 eq, ~27 mL)

  • Toluene (50 mL, azeotropic co-solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (0.1 eq, catalytic)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Dissolution: Add 10.0 g of 3-bromo-2-hydroxybenzoic acid to the flask. Add 27 mL of absolute ethanol and 50 mL of toluene. Stir until a homogenous solution is achieved.

  • Catalysis: Carefully add 0.1 eq of concentrated H₂SO₄ dropwise to the stirring mixture.

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 85-90°C). As the reaction proceeds, a ternary azeotrope of ethanol/water/toluene will boil into the Dean-Stark trap, separating the generated water.

  • In-Process Control (IPC): After 12 hours, withdraw a 50 µL aliquot. Quench in 1 mL of saturated NaHCO₃ and extract with 1 mL ethyl acetate. Spot the organic layer on a TLC plate (Hexane:EtOAc 4:1). The reaction is complete when the highly polar starting material spot (baseline) is absent.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol and toluene.

  • Acid-Base Purification: Dissolve the crude residue in 100 mL of dichloromethane (DCM). Transfer to a separatory funnel and wash sequentially with cold 5% aqueous NaHCO₃ (3 x 50 mL) to remove any trace unreacted acid[4].

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure Ethyl 3-bromo-2-hydroxybenzoate.

References

  • 3 - nbinno.com

  • 2 - ias.ac.in 3.4 - Journal of Medicinal Chemistry (acs.org) 4.1 - benchchem.com

Sources

Troubleshooting

Purification of crude Ethyl 3-bromo-2-hydroxybenzoate by recrystallization

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and process chemists tasked with the purification of Ethyl 3-bromo-2-hydroxybenzoate (often referred to as ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and process chemists tasked with the purification of Ethyl 3-bromo-2-hydroxybenzoate (often referred to as ethyl 3-bromosalicylate) via recrystallization.

Due to the presence of an intramolecular hydrogen bond between the ortho-hydroxyl group and the ester carbonyl, this molecule exhibits reduced intermolecular hydrogen bonding. Combined with the lipophilic ethyl and bromo substituents, the compound presents as a low-melting solid with exceptionally high solubility in organic solvents. These physical properties make its purification highly susceptible to Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out"[1][2].

This guide provides a self-validating protocol, solvent selection data, and a mechanistic troubleshooting FAQ to ensure high-yield, high-purity crystalline recovery.

Process Visualization: Recrystallization Workflow

Workflow N1 Crude Ethyl 3-bromo-2-hydroxybenzoate N2 Dissolution in Hot EtOH N1->N2 N3 Anti-Solvent (H2O) Titration to Cloud Point N2->N3 N4 Controlled Cooling (Traverse MSZW) N3->N4 N5 Nucleation & Crystal Growth N4->N5 N6 Vacuum Filtration & Cold Wash N5->N6 N7 Vacuum Drying to Constant Weight N6->N7

Standard mixed-solvent recrystallization workflow for Ethyl 3-bromo-2-hydroxybenzoate.

Solvent Selection & Solubility Data

To establish a self-validating purification system, selecting a solvent with an appropriate temperature coefficient is critical[3]. The target compound must be highly soluble at the solvent's boiling point but practically insoluble at low temperatures[4][5].

Solvent SystemSolubility Profile (Hot / Cold)Suitability & Mechanistic Notes
Ethanol / Water High in EtOH / Low in WaterOptimal. Allows precise tuning of the saturation temperature. Water acts as an anti-solvent to force crystallization of the highly soluble ester.
Hexanes / Ethyl Acetate High in EtOAc / Low in HexanesModerate. Effective for removing highly polar impurities, but prone to oiling out if the EtOAc ratio exceeds 15% due to the ester's lipophilicity.
Methanol High / ModeratePoor. The compound retains too much solubility at 4°C, resulting in unacceptable yield losses in the mother liquor.
Dichloromethane High / HighUnsuitable. Fails the fundamental requirement of differential temperature-dependent solubility[5].

Optimized Step-by-Step Protocol (Ethanol/Water System)

This protocol utilizes a two-solvent (mixed-solvent) approach to artificially narrow the Metastable Zone Width (MSZW) and force crystallization[2][4].

Step 1: Pre-Purification (Self-Validation Check) Before thermal recrystallization, ensure unreacted 3-bromosalicylic acid is removed. Dissolve the crude mixture in diethyl ether and wash with saturated NaHCO3​ . The free acid partitions into the aqueous phase, preventing freezing-point depression during crystallization[6]. Evaporate the ether to yield the crude ester.

Step 2: Primary Dissolution Place the crude Ethyl 3-bromo-2-hydroxybenzoate in an Erlenmeyer flask. Add a minimal volume of boiling absolute ethanol (approx. 2-3 mL per gram of crude) until the solid just dissolves[4]. Maintain the flask on a hot plate.

Step 3: Anti-Solvent Titration Add boiling deionized water dropwise to the hot ethanol solution while swirling continuously. Stop adding water the exact moment a faint, persistent cloudiness appears (this is the saturation point).

Step 4: Clearing the Solution Add hot ethanol dropwise (usually 1-3 drops) just until the solution becomes perfectly clear again. This guarantees the solution is saturated precisely at its boiling point.

Step 5: Controlled Nucleation (Critical Step) Remove the flask from the heat source. Do not disturb or agitate the flask. Allow it to cool slowly to ambient room temperature. Rapid cooling will cause the solute molecules to aggregate as a liquid rather than integrating into a rigid crystal lattice[2][6].

Step 6: Maturation & Isolation Once crystals have formed at room temperature, place the flask in an ice-water bath (0-4°C) for 15 minutes to maximize yield[4]. Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 10% ethanol/water solution.

Step 7: Drying Dry the crystals under high vacuum in a desiccator. Caution: Do not use a heated vacuum oven unless the temperature is set strictly below 35°C, as the compound has a relatively low melting point.

Troubleshooting & FAQs

Troubleshooting Issue Observation: Product Oils Out (Liquid-Liquid Phase Separation) Cause1 Saturation Temp > Melting Point Issue->Cause1 Cause2 Cooling Rate Too Fast Issue->Cause2 Cause3 High Impurity Load (Freezing Point Depression) Issue->Cause3 Fix1 Adjust Solvent Ratio (Increase Good Solvent) Cause1->Fix1 Fix2 Seed Crystals at Cloud Point (Force Heterogeneous Nucleation) Cause2->Fix2 Fix3 Pre-purification (Acid-Base Extraction) Cause3->Fix3

Mechanistic troubleshooting pathway for resolving liquid-liquid phase separation (oiling out).

Q1: Why does my product form a milky, gooey oil at the bottom of the flask instead of crystals?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), universally known as "oiling out"[1].

  • Causality: This occurs when the temperature at which the solution becomes saturated is higher than the melting point of the solute-solvent mixture[6]. Because Ethyl 3-bromo-2-hydroxybenzoate is a low-melting solid, as the solution cools and hits the saturation point, the compound separates as a liquid droplet rather than a solid crystal[2][6].

  • Solution: You must lower the saturation temperature. Reheat the mixture until the oil dissolves, add a small amount of your "good" solvent (ethanol), and cool the solution much more slowly. Alternatively, introduce a tiny seed crystal of pure product just above the temperature where the oil usually forms to force heterogeneous nucleation[2][7].

Q2: My yield is exceptionally low (<40%). Where is the rest of my product?

A: The ethyl ester and bromo functionalities make this compound highly lipophilic and soluble in alcohols.

  • Causality: The terminal solubility of the compound at your final cooling temperature (e.g., 4°C) is still too high, meaning the product remains dissolved in the mother liquor[5].

  • Solution: You need to decrease the solvent power of your system. Reheat the mother liquor and increase the ratio of the anti-solvent (water) until the cloud point is reached[4]. Alternatively, concentrate the mother liquor under reduced pressure to remove 50% of the ethanol, then cool to obtain a second crop of crystals[4].

Q3: The crystals are sticky and smell strongly of solvent even after extended vacuum filtration. How do I fix this?

A: Your crystals have trapped the mother liquor inside their lattice, a phenomenon known as solvent occlusion.

  • Causality: This is a direct result of cooling the solution too rapidly (e.g., plunging a hot flask directly into an ice bath). Rapid supersaturation causes chaotic, fast crystal growth that physically traps solvent and dissolved impurities inside the forming solid[2][6].

  • Solution: Never skip the ambient cooling phase. Re-dissolve the sticky crystals in hot solvent and allow the flask to cool to room temperature completely unassisted before applying an ice bath[4][8].

Q4: Can I use scratching to induce crystallization if the solution supercools?

A: Yes, but with caution.

  • Causality: Scratching the inside of the glass flask with a glass rod creates microscopic glass shards that act as nucleation sites, overcoming the kinetic barrier to crystallization[7].

  • Solution: If the solution has cooled to room temperature and remains clear, gently scratch the inner wall of the flask at the air-liquid interface[7]. If the compound begins to oil out instead of crystallizing upon scratching, immediately stop, reheat to dissolve the oil, and use the seeding method instead.

References

  • Experiment 2: Recrystallization Athabasca University [Link]

  • Recrystallization - Organic Chemistry Jack Westin [Link]

  • Recrystallization University of Pittsburgh [Link]

  • The Problem of Oiling Out in Chemical Process Development KiloMentor [Link]

  • Recrystallization Techniques and Difficulties University of Wisconsin-Madison [Link]

  • Oiling Out in Crystallization Mettler Toledo [Link]

  • Recrystallization (help meeeeee) : r/chemistry Reddit [Link]

  • Recrystallization - Chemistry LibreTexts Chemistry LibreTexts [Link]

Sources

Optimization

Troubleshooting low yields in the synthesis of Ethyl 3-bromo-2-hydroxybenzoate derivatives

Technical Support Center: Synthesis of Ethyl 3-bromo-2-hydroxybenzoate Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanisti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Ethyl 3-bromo-2-hydroxybenzoate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and experimental pitfalls associated with the synthesis of Ethyl 3-bromo-2-hydroxybenzoate and its derivatives.

Synthesizing ortho-substituted salicylic acid derivatives presents unique thermodynamic and kinetic challenges. The presence of a hydroxyl group at the C2 position and a bulky bromine atom at the C3 position creates substantial steric congestion and alters the electronic landscape of the carboxylate. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you optimize your yields.

I. Diagnostic Workflow for Low Yields

Before altering your protocol, it is critical to identify the kinetic or thermodynamic failure point in your current synthetic route. The logical relationship between reaction conditions, failure modes, and corrective actions is mapped below.

G Start Low Yield: Ethyl 3-bromo-2-hydroxybenzoate Method Which synthetic route was employed? Start->Method Fischer Fischer Esterification (EtOH, H+ catalyst) Method->Fischer Alkylation Base-Promoted Alkylation (EtX, K2CO3, Solvent) Method->Alkylation Steric Kinetic Barrier: Steric Hindrance at C1 Fischer->Steric Water Thermodynamic Limit: Water Accumulation Fischer->Water OAlkyl Selectivity Failure: Phenol O-Alkylation Alkylation->OAlkyl Sol1 Action: Use Soxhlet with 3Å sieves or Steglich (DCC/DMAP) Steric->Sol1 Water->Sol1 Sol2 Action: Use mild base (NaHCO3) or temporary phenol protection OAlkyl->Sol2

Fig 1. Troubleshooting logic tree for identifying and resolving low esterification yields.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: My Fischer esterification yield is stuck below 40% despite refluxing for 48 hours. Why isn't the reaction proceeding to completion? Causality: You are fighting a losing battle against both thermodynamics and kinetics. The Fischer esterification is an acid-catalyzed, reversible equilibrium process[1]. Thermodynamically, every molecule of ester produced generates a molecule of water. If water is not actively removed, the reaction stalls at equilibrium[2]. Kinetically, the C3-bromine atom pushes the C2-hydroxyl group toward the C1-carboxylic acid, creating a tight intramolecular hydrogen-bonding network and severe steric shielding. This prevents the bulky ethanol nucleophile from effectively attacking the protonated carbonyl carbon. Solution: Do not simply extend the reaction time. Shift the equilibrium by utilizing a Soxhlet extractor filled with activated 3Å molecular sieves to continuously trap water from the refluxing ethanol. Alternatively, abandon the Fischer route and utilize a coupling reagent like DCC (Steglich esterification) which operates at room temperature and bypasses the water-equilibrium issue entirely.

Q2: I attempted a base-promoted alkylation using ethyl iodide and potassium carbonate ( K2​CO3​ ) in DMF. My LC-MS shows a mixture of products and poor yield of the target ester. What happened? Causality: You have encountered a chemoselectivity failure. While the carboxylate proton ( pKa​≈3 ) is easily deprotonated, the phenolic proton ( pKa​≈10 ) is also susceptible to deprotonation by K2​CO3​ in polar aprotic solvents like DMF. The resulting phenoxide ion is a highly potent nucleophile[3]. Consequently, your ethyl iodide is reacting with both the carboxylate and the phenoxide, generating the undesired ethyl 3-bromo-2-ethoxybenzoate (double alkylation) alongside your target product. Solution: Switch to a weaker, more selective base such as sodium bicarbonate ( NaHCO3​ ), which is strong enough to deprotonate the carboxylic acid but not the phenol. Alternatively, use a highly sterically hindered base like N,N-diisopropylethylamine (DIPEA).

Q3: During the workup of my acid-catalyzed reaction, my product seems to disappear into the aqueous layer. Am I hydrolyzing my ester? Causality: Yes. Esters of salicylic acid derivatives are highly susceptible to hydrolysis, particularly under basic conditions (saponification). If you are quenching your strong acid catalyst ( H2​SO4​ ) with a strong base like NaOH during workup, you are rapidly hydrolyzing the newly formed ester back to the starting 3-bromo-2-hydroxybenzoic acid, which then partitions into the aqueous layer as a water-soluble sodium salt. Solution: Always quench acid-catalyzed esterifications with a mild, saturated aqueous solution of NaHCO3​ [1]. The evolution of CO2​ gas provides a self-validating visual cue that the acid is being neutralized without raising the pH high enough to trigger saponification.

III. Quantitative Data: Comparison of Synthetic Routes

To make an informed decision on which protocol to adopt, compare the empirical data of various methodologies below.

Synthesis MethodReagents & CatalystTemp (°C)Time (h)Typical Yield (%)Primary Impurity / Failure Mode
Standard Fischer EtOH, cat. H2​SO4​ 78 (Reflux)24 - 4835 - 45Unreacted starting material
Modified Fischer EtOH, H2​SO4​ , Soxhlet (3Å sieves)78 (Reflux)1675 - 85Trace decarboxylation product
Base Alkylation EtI, K2​CO3​ , DMF601240 - 50Ethyl 3-bromo-2-ethoxybenzoate
Steglich Coupling EtOH, DCC, DMAP, DCM25885 - 95N,N'-dicyclohexylurea (DCU)

IV. Self-Validating Experimental Protocol: Modified Fischer Esterification

To overcome the thermodynamic limitations of the standard Fischer esterification, this protocol utilizes a Soxhlet extractor with molecular sieves. This method includes built-in validation steps to ensure experimental integrity.

Materials Required:

  • 3-bromo-2-hydroxybenzoic acid (1.0 eq, 10 mmol)

  • Anhydrous Ethanol (Excess, 50 mL)

  • Concentrated Sulfuric Acid ( H2​SO4​ ) (0.1 eq, 1 mmol)

  • 3Å Molecular Sieves (activated at 300°C for 4 hours prior to use)

Step-by-Step Methodology:

  • Reaction Assembly: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-bromo-2-hydroxybenzoic acid in 50 mL of anhydrous ethanol. Carefully add 1 mmol of concentrated H2​SO4​ dropwise while stirring.

    • Causality: The acid protonates the carbonyl oxygen, increasing its electrophilicity to overcome the steric hindrance of the adjacent bromine and hydroxyl groups[1].

  • Water Sequestration: Attach a Soxhlet extractor fitted with a thimble containing 15 grams of freshly activated 3Å molecular sieves. Attach a reflux condenser on top.

    • Causality: As the ethanol refluxes, it carries the byproduct water vapor up into the condenser. The condensate drips through the molecular sieves, which selectively trap the water molecules (kinetic diameter ~2.6Å) while allowing ethanol (~4.3Å) to return to the flask, driving the equilibrium forward[2].

  • Reflux and Monitor: Heat the mixture to a gentle reflux (78°C) for 16 hours.

    • Validation Check: Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The starting acid will stay near the baseline (due to high polarity), while the ester product will run significantly higher ( Rf​≈0.6 ).

  • Quench and Workup: Cool the flask to room temperature. Concentrate the mixture under reduced pressure to remove ~80% of the ethanol. Dilute the resulting oil with 50 mL of Ethyl Acetate.

  • Neutralization: Wash the organic layer with 2 x 25 mL of cold, saturated aqueous NaHCO3​ .

    • Validation Check: Vigorous bubbling ( CO2​ evolution) will occur. Continue washing until no more bubbling is observed, confirming complete neutralization of the H2​SO4​ and removal of any unreacted starting acid[1].

  • Phenol Integrity Test (Ferric Chloride Test): Take a 0.5 mL aliquot of the organic layer, evaporate the solvent, and dissolve the residue in 1 mL of water/ethanol. Add 1-2 drops of 1% FeCl3​ solution.

    • Validation Check: A deep purple/violet color confirms the presence of the free phenolic -OH group, proving that unwanted O-alkylation or degradation did not occur.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure Ethyl 3-bromo-2-hydroxybenzoate as a viscous liquid or low-melting solid.

V. References

  • Chemistry Steps. "Fischer Esterification Mechanism and Applications." Chemistry Steps, Nov 18, 2021. Available at:[Link]

  • Quora Community Contributors. "Why is it when salicylic acid reacts with itself that the ester is formed between the phenol..." Quora, May 10, 2021. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Dehalogenation in Reactions with Ethyl 3-bromo-2-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in drug development and synthetic workflows: hydrodehalogenation .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in drug development and synthetic workflows: hydrodehalogenation . When utilizing Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck), researchers frequently observe the undesired reduction of the C-Br bond, yielding Ethyl 2-hydroxybenzoate instead of the target coupled product.

This guide synthesizes mechanistic causality, field-proven optimization strategies, and self-validating experimental protocols to help you eliminate this side reaction.

Mechanistic Insights: The Root Cause of Hydrodehalogenation

To solve dehalogenation, we must first understand its origin. Hydrodehalogenation is a competing catalytic cycle driven by the unintended formation of a palladium-hydride (Pd-H) species 1.

For Ethyl 3-bromo-2-hydroxybenzoate , the molecule is highly susceptible to this pathway due to two structural features:

  • Electron-Deficient Core: The electron-withdrawing ester group accelerates the initial oxidative addition but slows down the subsequent transmetalation and reductive elimination steps. This increases the lifetime of the highly reactive Ar-Pd(II)-Br intermediate [[2]]().

  • The Free 2-Hydroxyl Group: The unprotected phenol acts as an internal proton source. Under basic conditions, it can coordinate to the palladium center, disrupting the catalytic cycle and facilitating the formation of the problematic Pd-H intermediate that ultimately leads to reductive cleavage 3.

Mechanism Pd0 Pd(0)L_n Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + ArBr ArBr Ethyl 3-bromo-2-hydroxybenzoate Transmet Transmetalation Ar-Pd(II)-R OxAdd->Transmet + R-M PdH Ar-Pd(II)-H Intermediate OxAdd->PdH + Hydride RedElim Reductive Elimination Cross-Coupled Product Transmet->RedElim RedElim->Pd0 (Desired) Hydride Hydride Source (Solvent/Base/OH) Dehal Hydrodehalogenation Ethyl 2-hydroxybenzoate PdH->Dehal Reductive Elim. Dehal->Pd0 (Side Reaction)

Catalytic cycle showing desired cross-coupling vs. competitive hydrodehalogenation.

Troubleshooting FAQs

Q1: I am observing >30% of dehalogenated byproduct in my Suzuki-Miyaura coupling. How do I stop this? Causality & Solution: The primary driver of excessive dehalogenation is the choice of base and solvent. Strong bases (like NaOtBu) or protic solvents (like ethanol) can undergo β-hydride elimination or direct proton donation, generating the Pd-H species 2. Action: Switch to weaker, inorganic bases such as K₃PO₄ or Cs₂CO₃. Replace polar protic solvents with aprotic alternatives like toluene or 1,4-dioxane to strictly exclude external hydride sources 1.

Q2: Does the free hydroxyl group at the 2-position need to be protected? Causality & Solution: Yes, highly recommended. The ortho-relationship of the -OH to the bromine allows for stable bidentate coordination to palladium, stalling the reaction. Furthermore, the acidic phenolic proton acts as a localized hydrogen source. Action: Protecting the phenol as a Methoxymethyl (MOM) ether or Benzyl (Bn) ether removes this coordination site and neutralizes the proton source, drastically reducing catalyst poisoning and dehalogenation.

Q3: What is the best ligand system to outcompete the dehalogenation pathway? Causality & Solution: To minimize side reactions, you must accelerate the rate-limiting step of the desired pathway—reductive elimination. Bulky, electron-rich biaryl phosphine ligands enforce a monoligated Pd(0) state that is highly active for oxidative addition and sterically forces rapid reductive elimination, outcompeting the slower dehalogenation pathway 4. Action: Upgrade from standard ligands (e.g., PPh₃, dppf) to Buchwald-type dialkylbiaryl phosphines such as XPhos or SPhos 5.

Workflow Start High Dehalogenation Detected (>10%) CheckOH Is 2-OH unprotected? Start->CheckOH Protect Protect OH group (e.g., MOM, Bn) CheckOH->Protect Yes CheckLigand Evaluate Ligand CheckOH->CheckLigand No Protect->CheckLigand UseBulky Switch to Bulky Ligands (XPhos, SPhos) CheckLigand->UseBulky Using PPh3/dppf CheckBase Evaluate Base & Solvent CheckLigand->CheckBase Already using Biaryl UseBulky->CheckBase UseWeak Use Weaker Base (K3PO4) & Aprotic Solvent CheckBase->UseWeak Success Optimized Yield Minimal Side Product UseWeak->Success

Stepwise troubleshooting workflow to minimize dehalogenation in cross-coupling reactions.

Quantitative Data: Optimization Trends

The following table summarizes the causal impact of systematic variable isolation on the reaction yield vs. dehalogenation percentage for Ethyl 3-bromo-2-hydroxybenzoate cross-couplings.

Catalyst / LigandBaseSolvent SystemSubstrate State (-OH)Target YieldDehalogenation %
Pd(PPh₃)₄Na₂CO₃EtOH / H₂OUnprotected25%45%
Pd₂(dba)₃ / dppfK₂CO₃DMFUnprotected40%30%
Pd₂(dba)₃ / XPhosK₃PO₄TolueneUnprotected65%15%
Pd₂(dba)₃ / XPhos K₃PO₄ Toluene MOM-Protected >90% <2%

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems. Each workflow contains built-in analytical checks to confirm success before proceeding to the next step.

Protocol 1: Phenol Protection (MOM Ether Synthesis)

Causality: Masking the phenol with a Methoxymethyl (MOM) group eliminates palladium coordination and removes the internal proton source, effectively shutting down the primary intramolecular dehalogenation pathway.

  • Reaction Setup: In an oven-dried flask under N₂, dissolve Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 10 minutes at 0 °C.

  • Reagent Addition: Dropwise add Chloromethyl methyl ether (MOM-Cl) (1.5 equiv). Caution: MOM-Cl is a known carcinogen; handle strictly inside a fume hood. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC/Stain): Spot the reaction mixture against the starting material on a silica TLC plate. The starting material will stain intensely with a 1% aqueous FeCl₃ solution (indicating a free phenol). Validation: The reaction is complete when the new product spot shows no color change with FeCl₃, confirming complete protection.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Optimized Suzuki-Miyaura Coupling

Causality: Utilizing XPhos accelerates reductive elimination, while K₃PO₄ in toluene strictly excludes external hydride sources, preventing the formation of Pd-H species 14.

  • Reagent Loading: To a Schlenk tube, add the MOM-protected Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv), Arylboronic Acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing (Critical): Evacuate and backfill the tube with Argon three times. Causality: Oxygen rapidly degrades electron-rich phosphines like XPhos, which would lead to catalyst death and increased side reactions.

  • Solvent Addition: Add anhydrous, degassed Toluene (0.1 M). Seal the tube and heat to 90 °C for 12 hours.

  • Self-Validation (LC-MS): Sample the reaction mixture. Validation: Analyze the mass spectrum. The starting bromoarene exhibits a distinct 1:1 isotopic M / M+2 peak ratio due to ⁷⁹Br and ⁸¹Br. The disappearance of this isotopic signature, coupled with the appearance of the exact mass of the cross-coupled product, definitively validates the success of the C-C bond formation without requiring isolation.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black and salts. Concentrate the filtrate and purify via flash chromatography.

References

  • BenchChem. Preventing dehalogenation during reactions of bromo-fluoroanilines. Retrieved from1

  • BenchChem. Palladium catalyst issues in cross-coupling reactions. Retrieved from 3

  • BenchChem. 1-Bromo-2,5-dichloro-3-fluorobenzene | 202865-57-4. Retrieved from 2

  • BenchChem. Ethyl 4-bromo-3-methylbenzoate | High Purity. Retrieved from 4

  • National Institutes of Health (NIH) PMC. Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from 5

Sources

Optimization

Managing reaction temperature for the synthesis of Ethyl 3-bromo-2-hydroxybenzoate

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical role of thermal management in the synthesis of E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the critical role of thermal management in the synthesis of Ethyl 3-bromo-2-hydroxybenzoate .

This guide is structured to provide researchers and drug development professionals with mechanistic insights, actionable troubleshooting FAQs, and self-validating protocols to ensure high-yield, regioselective synthesis.

Mechanistic Insights: The Causality of Temperature in Synthesis

The synthesis of alkyl 3-bromo-2-hydroxybenzoates is fundamentally governed by thermodynamic and kinetic controls [1]. Researchers typically evaluate two primary synthetic routes, each with distinct thermal dependencies:

Route A: Fischer Esterification (The Recommended Pathway) The most reliable method to obtain pure Ethyl 3-bromo-2-hydroxybenzoate is the Fischer esterification of commercially available 3-bromo-2-hydroxybenzoic acid with ethanol, catalyzed by sulfuric acid. This reaction is an equilibrium process. Temperature plays a dual role here: it provides the necessary activation energy for the nucleophilic attack of ethanol on the protonated carbonyl carbon, and it drives the reaction rate. The standard protocol requires reflux conditions (approx. 78 °C) to promote efficient ester bond formation [2]. Operating below this temperature results in sluggish kinetics, while excessive, uncontrolled heating (e.g., localized hot spots >120 °C) can lead to unwanted etherification of the solvent or minor decarboxylation.

Route B: Direct Bromination of Ethyl Salicylate (The Problematic Pathway) Attempting to synthesize the target molecule by directly brominating ethyl salicylate (ethyl 2-hydroxybenzoate) introduces severe regioselectivity challenges. The hydroxyl group is strongly activating and ortho/para directing. However, electrophilic aromatic bromination of salicylic acid derivatives targets the 5-position (para to the OH group) almost exclusively due to a combination of steric hindrance at the 3-position and electronic stabilization [3]. Furthermore, the bromination reaction is highly exothermic. Without strict cryogenic temperature control (0–5 °C), the thermal runaway provides enough energy to overcome the activation barrier for a second substitution, rapidly yielding the 3,5-dibromo byproduct.

Troubleshooting FAQs

Q1: My esterification reaction (Route A) is stalling at ~50% conversion after 4 hours. Should I increase the temperature beyond the reflux point of ethanol? A: No. Increasing the heat input will not raise the temperature of the reaction beyond the boiling point of the solvent (78 °C); it will only boil off your ethanol faster, potentially drying out your flask and causing thermal degradation of the starting material. The stall is likely a thermodynamic equilibrium issue, not a kinetic one. Causality: Fischer esterification produces water as a byproduct, which pushes the equilibrium backward (Le Chatelier's principle). Solution: Ensure you are using absolute anhydrous ethanol and a sufficient amount of concentrated H₂SO₄ (which acts as both a catalyst and a dehydrating agent). Alternatively, utilize a Soxhlet extractor with molecular sieves to continuously remove water from the refluxing condensate.

Q2: I attempted the direct bromination of ethyl salicylate (Route B) at room temperature (22 °C) using N-Bromosuccinimide (NBS). My LC-MS shows a complex mixture. Why didn't I get the 3-bromo product? A: You have encountered a failure of regiocontrol driven by thermal excess. At room temperature, the exothermic nature of the bromination provides enough thermal energy to rapidly brominate the highly activated 5-position [3]. Because the reaction was not cooled, the localized heat accelerated a subsequent reaction, leading to 3,5-dibromination. To isolate the 3-bromo isomer, you must avoid Route B entirely, as the 5-position is kinetically and thermodynamically favored. Switch to Route A (esterification of the pre-brominated acid).

Q3: During the esterification work-up, I have a persistent emulsion when washing with aqueous sodium bicarbonate. Did I overheat the reaction? A: Overheating is not the direct cause of the emulsion, but incomplete reaction due to underheating or premature quenching is. If the reaction did not maintain a steady reflux, unreacted 3-bromo-2-hydroxybenzoic acid remains in the organic phase. When you add NaHCO₃, it forms the sodium salt of the unreacted acid, which acts as a powerful surfactant, stabilizing an emulsion between the aqueous and organic layers. Solution: Verify complete conversion via TLC before work-up. If an emulsion forms, add brine to increase the ionic strength of the aqueous layer and force phase separation.

Quantitative Data: Thermal Effects on Synthesis Pathways

The following table summarizes how temperature dictates the kinetic effects and product distribution across the two synthetic strategies.

Synthesis StrategyTemperature RangeKinetic EffectProduct Distribution / OutcomeTroubleshooting Action
Route A: Esterification< 60 °CSluggishHigh unreacted acid, low ester yield.Increase heat to achieve steady reflux.
Route A: Esterification78 °C (Reflux) Optimal >95% Ethyl 3-bromo-2-hydroxybenzoate. Standard operating condition.
Route B: Bromination0–5 °CControlledMajor: 5-bromo isomer. Minor: 3-bromo.Abandon for 3-bromo target; switch to Route A.
Route B: Bromination> 20 °CExothermic RunawayPredominantly 3,5-dibrominated ester.Utilize ice baths; add brominating agent dropwise.

Experimental Protocol: Self-Validating Fischer Esterification

This methodology utilizes a self-validating system: visual and chromatographic checkpoints ensure the protocol is proceeding correctly without requiring immediate complex analytical equipment.

Materials:

  • 3-bromo-2-hydroxybenzoic acid (1.0 equivalent)

  • Absolute Ethanol (10 volumes, acts as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%) (0.2 equivalents)

Step-by-Step Methodology:

  • Reaction Setup: Charge a clean, dry, round-bottom flask with 3-bromo-2-hydroxybenzoic acid. Add absolute ethanol (10 mL per gram of starting material). Stir at 20 °C.

    • Validation Checkpoint 1: The mixture will be a heterogeneous suspension.

  • Catalyst Addition: Place the flask in an ambient water bath to act as a heat sink. Add concentrated H₂SO₄ dropwise.

  • Thermal Initiation: Equip the flask with a reflux condenser. Gradually increase the temperature of the heating mantle until the solvent reaches a steady reflux (~78 °C).

    • Validation Checkpoint 2: As the temperature approaches 70 °C, the suspension will transition into a clear, homogeneous solution, indicating the thermal disruption of the acid's crystalline lattice and the initiation of the esterification kinetics.

  • Monitoring (Self-Validation): After 12 hours of reflux, sample the reaction. Perform Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (8:2).

    • Validation Checkpoint 3: The starting material (acid) will appear as a highly polar baseline spot (or streak) under UV light. The product (ester) will migrate significantly higher (Rf ~0.6). The reaction is thermally validated and complete when the baseline spot is entirely absent.

  • Work-Up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove 80% of the ethanol. Dilute the residue with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (to neutralize the catalyst and any trace unreacted acid) and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Ethyl 3-bromo-2-hydroxybenzoate as an off-white solid or dense oil.

Reaction Pathway & Temperature Decision Tree

The following diagram illustrates the logical flow of synthesis strategy selection based on thermal and regioselective outcomes.

G Start Synthesis Strategy: Ethyl 3-bromo-2-hydroxybenzoate RouteA Route A: Fischer Esterification (3-Bromo-2-hydroxybenzoic acid + EtOH) Start->RouteA Recommended RouteB Route B: Direct Bromination (Ethyl Salicylate + Br2/NBS) Start->RouteB Not Recommended TempA1 Reflux (~78°C) Optimal Kinetics & Conversion RouteA->TempA1 Heat applied TempA2 < 60°C Sluggish Kinetics / Incomplete RouteA->TempA2 Insufficient heat TempB1 0-5°C Controlled Mono-bromination (Major: 5-bromo, Minor: 3-bromo) RouteB->TempB1 Ice bath cooling TempB2 > 20°C Exothermic Over-reaction (3,5-dibromination) RouteB->TempB2 Room temp / Uncontrolled

Decision tree illustrating the thermodynamic and kinetic outcomes of temperature management.

References

  • Understanding Methyl 3-Bromo-2-Hydroxybenzoate: Synthesis and Applications. nbinno.com. Available at:[Link]

Troubleshooting

Technical Support Center: Strategies for Improving the Solubility of Ethyl 3-bromo-2-hydroxybenzoate

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Ethyl 3-bromo-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who ut...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Ethyl 3-bromo-2-hydroxybenzoate. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that achieving complete dissolution is a critical first step for any successful reaction, and the unique structure of this compound can present solubility challenges.

This guide moves beyond simple solvent lists to provide a systematic, mechanistically-driven approach to troubleshooting and optimization. We will explore the physicochemical properties of the molecule and detail a logical progression of techniques, from fundamental adjustments to advanced methods, to ensure your reactions proceed from a homogeneous, fully solubilized state.

Understanding the Reactant: A Physicochemical Profile

The solubility behavior of Ethyl 3-bromo-2-hydroxybenzoate is dictated by its molecular structure, which features a delicate balance of polar and non-polar characteristics. Understanding this balance is the first step in selecting an appropriate solvent system.

The molecule contains:

  • A non-polar brominated benzene ring: This bulky, hydrophobic region favors dissolution in non-polar or moderately polar organic solvents.

  • An ethyl ester group: This contributes to the molecule's non-polar character.

  • A polar hydroxyl group: This phenolic group is capable of forming hydrogen bonds, which can promote solubility in polar solvents.

This amphiphilic nature means that no single solvent may be "perfect," often necessitating a mixed-solvent system or other techniques to achieve the desired concentration.

PropertyValueSource
CAS Number 314240-86-3[1]
Molecular Formula C₉H₉BrO₃[1]
Molecular Weight 245.07 g/mol [1]
Appearance White to yellow powder or crystals[2]
Storage Sealed in dry, 2-8°C[1][2]
Troubleshooting Guide: A Systematic Q&A Approach

Encountering solubility issues is a common experimental hurdle. This section provides a logical, question-based workflow to diagnose and solve dissolution problems.

Q1: My Ethyl 3-bromo-2-hydroxybenzoate is not dissolving in my chosen reaction solvent. What are the first and simplest steps to take?

Answer: The most direct approaches involve modifying the physical conditions of your system.

  • Increase Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice bonds of the solid.[3] Gently warming the solvent while stirring can significantly improve solubility. Always ensure the temperature is well below the boiling point of the solvent and does not cause degradation of your reactant.

  • Reduce Particle Size: The rate of dissolution is directly related to the surface area of the solute.[4][5] Grinding the crystalline Ethyl 3-bromo-2-hydroxybenzoate into a fine powder using a mortar and pestle will increase its surface area, allowing the solvent to interact more efficiently and speeding up the dissolution process.[6]

  • Apply Sonication: Using an ultrasonic bath can accelerate dissolution by using high-frequency sound waves to break apart intermolecular interactions and agitate the particles.[6]

Q2: I've tried heating, but the compound precipitates back out of solution as it cools to room temperature for the reaction. What is my next step?

Answer: This indicates that you are creating a supersaturated solution at a higher temperature and the compound has low solubility at your desired reaction temperature. The most effective strategy now is to modify the solvent system itself by using a co-solvent.[6] A co-solvent is a secondary solvent added in a smaller quantity to the primary solvent to increase the overall solvating power of the system.[7]

Q3: How do I select an appropriate co-solvent and determine the right concentration?

Answer: The principle of "like dissolves like" is your primary guide.[8] You need a co-solvent that is miscible with your primary solvent but has a higher affinity for your solute.

  • Mechanism of Action: Co-solvents work by reducing the overall polarity of a highly polar solvent or increasing the polarity of a non-polar one. For instance, in an aqueous system, a co-solvent like ethanol breaks up the strong hydrogen-bonding network of water, creating a less polar environment that is more accommodating to hydrophobic molecules.[]

  • Common Co-Solvents: For reactions in moderately polar solvents (like THF or Ethyl Acetate), highly polar, aprotic co-solvents are excellent choices. They are strong hydrogen bond acceptors and can effectively solvate your compound.

Co-SolventPolarity (Relative)Dielectric Constant (approx.)Key Uses & Considerations
Dimethyl Sulfoxide (DMSO)High47Excellent solubilizing power for a wide range of compounds. Can be difficult to remove.
N,N-Dimethylformamide (DMF)High37Similar to DMSO, good general-purpose co-solvent.
N-Methyl-2-pyrrolidone (NMP)High32High boiling point, effective solubilizer.
Tetrahydrofuran (THF)Medium7.5Lower boiling point, good for moderately polar compounds.
EthanolMedium-High24.5A protic solvent that can engage in hydrogen bonding.
  • Screening for the Best System: The ideal co-solvent and its concentration should be determined experimentally to avoid negatively impacting your reaction. Start with small-scale solubility tests (see Protocol 1) before committing your bulk materials. A typical starting point is 10% (v/v) of the co-solvent, increasing as needed.[10]

Q4: My reaction is in a polar, protic solvent (like ethanol). Can I use pH to my advantage?

Answer: Yes. This is a powerful but often overlooked technique for compounds with ionizable functional groups.[4][]

Ethyl 3-bromo-2-hydroxybenzoate has a phenolic hydroxyl group, which is weakly acidic. By adding a non-nucleophilic base (e.g., potassium carbonate, triethylamine), you can deprotonate the hydroxyl group to form the corresponding phenoxide salt. This ionic salt will be significantly more soluble in polar protic solvents than the neutral parent molecule.

Caution: Ensure the base is compatible with your other reagents and reaction conditions. The increased nucleophilicity of the resulting phenoxide may also alter the desired reaction pathway.

Q5: I am working in a non-polar solvent system and still facing solubility issues. What are my options?

Answer: Even in non-polar systems, a mismatch in polarity can cause problems. If your primary solvent is very non-polar (e.g., hexane, toluene), the polar hydroxyl group on your reactant can hinder solubility.

  • Introduce a Moderately Polar Co-solvent: Adding a small amount of a solvent like THF or Ethyl Acetate can create a micro-environment capable of solvating the polar part of the molecule, improving overall solubility.

  • Consider Advanced Methods: If all solution-based methods fail, it may be necessary to bypass the need for dissolution altogether. Mechanochemistry , or ball-milling, is a solvent-free technique that uses mechanical force to initiate reactions between solid-state reactants.[11][12] This approach is highly effective for otherwise insoluble starting materials.[11]

Visual Workflows & Diagrams

To aid in decision-making, we have developed the following workflows.

Troubleshooting Solubility: A Decision-Making Workflow

Solubility_Troubleshooting start Start: Reactant is Insoluble temp Increase Temperature (e.g., 40-60 °C) start->temp sonicate Apply Sonication or Reduce Particle Size temp->sonicate is_soluble_1 Is it Soluble? sonicate->is_soluble_1 use_cosolvent Introduce a Co-solvent (e.g., 10% DMSO, DMF) is_soluble_1->use_cosolvent No proceed Proceed with Reaction is_soluble_1->proceed Yes is_soluble_2 Is it Soluble? use_cosolvent->is_soluble_2 check_protic Is the Primary Solvent Protic? is_soluble_2->check_protic No is_soluble_2->proceed Yes ph_adjust Adjust pH (Add mild, non-nucleophilic base) check_protic->ph_adjust Yes advanced Consider Advanced Methods: - Mechanochemistry (Ball-Milling) - Different Primary Solvent check_protic->advanced No is_soluble_3 Is it Soluble? ph_adjust->is_soluble_3 is_soluble_3->advanced No is_soluble_3->proceed Yes

Caption: A step-by-step workflow for troubleshooting solubility issues.

Mechanism of Co-Solvency

CoSolvency cluster_0 Primary Solvent Only cluster_1 Co-Solvent System Solute Insoluble Reactant (Crystal) Solvent Solvent Molecules (Strongly Interacting) plus + Dissolved Solubilized Reactant Solvent2 Solvent Solvent2->Dissolved Solvates CoSolvent Co-Solvent CoSolvent->Dissolved Solvates CoSolvent->Solvent2 Disrupts Self-Interaction arrow

Caption: How a co-solvent improves solubility of a reactant.

Experimental Protocols
Protocol 1: Rapid Co-Solvent Screening for Solubility Enhancement

This protocol provides a method for efficiently screening multiple co-solvents to find the optimal system for your reaction.

Materials:

  • Ethyl 3-bromo-2-hydroxybenzoate

  • Primary reaction solvent (e.g., THF, Dichloromethane, Acetonitrile)

  • A selection of potential co-solvents (e.g., DMSO, DMF, NMP)

  • Small glass vials (e.g., 4 mL) with caps

  • Magnetic stir plate and small stir bars

  • Volumetric pipettes or syringes

Procedure:

  • Preparation: In 3-5 separate vials, add a pre-weighed amount of Ethyl 3-bromo-2-hydroxybenzoate (e.g., 25 mg). Add a stir bar to each vial.

  • Add Primary Solvent: To each vial, add a specific volume of your primary reaction solvent (e.g., 1 mL) and stir at room temperature for 5 minutes. Note if the compound dissolves completely. If it does, your primary solvent is sufficient. If not, proceed to the next step.

  • Co-Solvent Titration: Begin adding the first co-solvent to the first vial in small, measured increments (e.g., 0.1 mL / 10% v/v). After each addition, cap the vial and stir for 2-5 minutes.

  • Observation: Record the volume of co-solvent required to achieve complete dissolution.

  • Repeat: Repeat steps 3 and 4 for each potential co-solvent in the remaining vials.

  • Analysis: Compare the results. The best system is the one that achieves complete dissolution with the minimum amount of co-solvent, as this is least likely to interfere with the reaction kinetics or work-up.[10]

Protocol 2: General Reaction Setup Using a Co-Solvent System

This protocol describes how to set up a reaction after identifying an effective co-solvent system from Protocol 1.

Procedure:

  • Vessel Preparation: To a clean, dry reaction flask equipped with a magnetic stir bar, add the determined volume of the primary reaction solvent.

  • Add Co-Solvent: Add the required volume of the chosen co-solvent to the flask. Stir to create a homogeneous solvent mixture.

  • Dissolve the Reactant: Add the full amount of Ethyl 3-bromo-2-hydroxybenzoate to the mixed solvent system. Stir the mixture, warming gently if necessary, until all solid material is completely dissolved . This is a critical step to ensure the reaction is not limited by the dissolution rate.

  • Add Reagents: Once you have a clear, homogeneous solution, add the other reagents and/or catalyst to the flask as your primary reaction protocol dictates.

  • Run and Monitor: Proceed with the reaction under the specified conditions, monitoring for completion by an appropriate method (e.g., TLC, LC-MS). Note that the presence of a high-boiling co-solvent like DMSO or DMF may require adjustments to your work-up and purification procedures.

Frequently Asked Questions (FAQs)
  • Q: Will using a co-solvent affect my reaction outcome or yield?

    • A: It is possible. Polar aprotic solvents like DMSO can sometimes alter reaction rates. It is always advisable to run a small-scale control reaction to compare the outcome with and without the co-solvent if you have concerns about its compatibility with your chemistry.[10]

  • Q: Is there a safety concern with any of these solvents?

    • A: Yes. Always consult the Safety Data Sheet (SDS) for each solvent before use.[13][14] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Solvents like DMF and DMSO can enhance skin absorption of other chemicals.

  • Q: My compound still won't dissolve even with a co-solvent. What should I do?

    • A: If you have tried a range of co-solvents at concentrations up to 50% (v/v) without success, you may need to reconsider your primary solvent entirely. It is possible there is a fundamental incompatibility. Alternatively, this is the point where advanced techniques like mechanochemistry should be considered.[11]

References
  • PubChem. (n.d.). Ethyl 3-bromo-2-hydroxybutanoate. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 3-BROMO-2-HYDROXYBENZOATE — Chemical Substance Information. Retrieved from [Link]

  • Yousuf Humayun, H., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320–1325. Retrieved from [Link]

  • ChemBK. (2024). Ethyl 3-Bromo-Benzoate - Physico-chemical Properties. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 3-bromo-2-hydroxypropanoate — Chemical Substance Information. Retrieved from [Link]

  • Hokkaido University. (2021, May 18). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]

  • ResearchGate. (n.d.). Tackling solubility issues in organic synthesis: conventional solution procedures and mechanochemical protocols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Temperature Effects on Solubility. Retrieved from [Link]

  • Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics, 4(37). Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of temperature on the solubility of benzoic acid derivatives in water. Retrieved from [Link]

  • Wagh, P., & Dr. Daga, J. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 221–231. Retrieved from [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Chauhan, J., et al. (2024). SOLUBILITY ENHANCEMENT TECHNIQUES. European Journal of Biomedical and Pharmaceutical Sciences, 11(9), 253-259. Retrieved from [Link]

  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.
  • NIST/TRC Web Thermo Tables (WTT). (n.d.). ethyl 2-hydroxybenzoate. Retrieved from [Link]

  • Delgado, D. R., et al. (2022). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 27(15), 4999. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethyl 3-hydroxybenzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Work-Up Protocols for Ethyl 3-bromo-2-hydroxybenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific post-reaction challenges associated with Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3)[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific post-reaction challenges associated with Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3)[1].

This molecule is a highly versatile but temperamental bifunctional building block. It contains a transition-metal-reactive aryl bromide, a base-sensitive ethyl ester, and an acidic phenolic hydroxyl group. Successfully isolating your product requires a deep understanding of how these three functional groups interact with your work-up environment.

Part 1: Physicochemical Data Summary

To design an effective extraction protocol, you must first understand the physical parameters of the starting material. The table below summarizes the critical data that dictates phase behavior during aqueous work-up.

PropertyValue / DescriptionWork-Up Implication
Molecular Formula C9H9BrO3Moderate lipophilicity; prefers organic solvents (EtOAc, DCM).
Molecular Weight 245.07 g/mol High density; can cause phase inversion in halogenated solvents.
Phenolic pKa ~7.5 – 8.5 (Estimated)Critical: Lower than a standard phenol (~10) due to the electron-withdrawing ortho-bromine and intramolecular H-bonding with the ester[2]. Deprotonates easily in mild base.
Ester Stability Base-labileSusceptible to saponification if aqueous work-up pH exceeds 10.
Aqueous Solubility Slightly solubleNeutral form stays in the organic layer; ionized phenolate salt partitions into the aqueous layer.
Part 2: Troubleshooting Guides & FAQs

Q1: Why am I losing my product to the aqueous layer during extraction? Cause: The phenolic -OH is highly acidic. If you use a strong base (like NaOH or Na2CO3) during the reaction, the phenol deprotonates to form a water-soluble sodium phenolate salt. Solution: Before phase separation, you must force the equilibrium back to the neutral phenol. Adjust the pH of the aqueous layer to ~4–5 using 1M HCl. This protonates the hydroxyl group, driving the molecule back into the organic phase.

Q2: How do I resolve the thick, black emulsion that forms after a Suzuki-Miyaura coupling? Cause: This is a dual-factor issue. First, palladium-catalyzed cross-couplings of bromosalicylates[3] often leave behind finely dispersed Palladium(0) nanoparticles ("Pd black"), which act as physical stabilizers for emulsions[4]. Second, partially ionized phenolic compounds act as chemical surfactants, reducing the interfacial tension between the organic and aqueous layers. Solution: Do not attempt to shake the separatory funnel out of the emulsion. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite to remove the Pd black, then adjust the aqueous pH to 5 to neutralize the surfactant effect.

Q3: I see a new spot on my TLC with a baseline Rf value after work-up. What happened? Cause: You have likely hydrolyzed the ethyl ester. The ester group at the C1 position undergoes rapid saponification if exposed to strong aqueous bases at elevated temperatures. Solution: Always use milder bases (e.g., K2CO3, Cs2CO3) for your reactions[5]. During work-up, quench the reaction with saturated aqueous ammonium chloride (NH4Cl) rather than water. NH4Cl acts as a mild buffer (pH ~6), which is acidic enough to prevent ester hydrolysis but basic enough to avoid side reactions.

Part 3: Self-Validating Experimental Protocols

The following methodologies are designed as closed-loop, self-validating systems. Do not proceed to the next step until the validation checkpoint is met.

Protocol A: Emulsion-Free Work-Up for Pd-Catalyzed Suzuki Couplings

The Suzuki-Miyaura coupling relies on the oxidative addition of the aryl bromide to a Pd(0) catalyst[5]. Post-reaction, the active catalyst degrades into insoluble Pd black, necessitating a specialized work-up[4].

  • Dilution: Cool the crude reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (3 volumes relative to reaction solvent).

  • Filtration: Prepare a fritted funnel with a 1-inch pad of Celite. Wet the pad with EtOAc. Vacuum filter the crude mixture directly through the Celite. Rinse the pad with 1 volume of EtOAc.

    • Validation Checkpoint: Inspect the filtrate. It should be a clear, biphasic liquid. If black particulates are visible, pass through a fresh Celite pad or a 0.45 µm PTFE syringe filter.

  • pH Adjustment: Transfer the filtrate to a separatory funnel. Add 1M HCl dropwise to the aqueous layer while swirling gently.

    • Validation Checkpoint: Remove a 10 µL aliquot of the aqueous phase and apply it to pH indicator paper. The paper must register a pH between 4.0 and 5.0. If pH > 5.0, the phenolate is still present; if < 3.0, you risk protonating other basic moieties.

  • Phase Separation: Allow the layers to separate for 5 minutes. Drain the aqueous layer.

  • Back-Extraction: Extract the aqueous layer with two additional portions of EtOAc.

    • Validation Checkpoint: Spot both the combined organic layer and the final aqueous layer on a TLC plate. Visualize under 254 nm UV light. The aqueous layer must show zero UV-active spots, confirming 100% mass recovery in the organic phase.

  • Washing & Drying: Wash the combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol B: Quench & Extraction for O-Alkylation (Williamson Ether Synthesis)

When alkylating the C2-hydroxyl group, the product is no longer pH-sensitive, but unreacted starting material is.

  • Quenching: Cool the reaction to 0 °C. Slowly add saturated aqueous NH4Cl (2 volumes) to quench the excess base.

    • Validation Checkpoint: The addition should cease bubbling, and the internal temperature must remain below 15 °C to prevent ester hydrolysis.

  • Extraction: Add Dichloromethane (DCM) (2 volumes). Invert the separatory funnel gently to avoid emulsions.

  • Alkaline Wash (Optional but Recommended): If you need to remove unreacted Ethyl 3-bromo-2-hydroxybenzoate, wash the organic layer with cold 0.5M NaOH (1 volume) for exactly 30 seconds, then immediately drain.

    • Causality Note: The brief alkaline wash deprotonates the unreacted starting material, pulling it into the aqueous layer, while your O-alkylated product remains safely in the DCM.

Part 4: Work-Up Visualizations

DecisionTree Start Crude Reaction Mixture (Ethyl 3-bromo-2-hydroxybenzoate) Branch1 O-Alkylation (Base-mediated) Start->Branch1 Branch2 Suzuki Cross-Coupling (Pd-catalyzed) Start->Branch2 Workup1 Quench with Sat. NH4Cl (Buffers pH to ~6) Branch1->Workup1 Workup2 Filter through Celite (Removes Pd Black) Branch2->Workup2 Extract Extract with EtOAc Validate via TLC Workup1->Extract Acidify Adjust Aqueous pH to 4-5 (Protonates Phenol) Workup2->Acidify Acidify->Extract

Work-up decision matrix for Ethyl 3-bromo-2-hydroxybenzoate reactions.

EmulsionFix Issue Severe Emulsion Formed During Phase Separation Cause1 Pd Black Nanoparticles (Physical Stabilizer) Issue->Cause1 Cause2 Phenolate Salts (Chemical Surfactant) Issue->Cause2 Action1 Vacuum Filtration over Celite Pad Cause1->Action1 Action2 Add 1M HCl Dropwise (Target pH 4-5) Cause2->Action2 Resolve Clear Phase Boundary Achieved Action1->Resolve Action2->Resolve

Emulsion resolution pathway targeting physical and chemical stabilizers.

Part 5: References
  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • ACS Omega. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation. Retrieved from [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Ethyl 3-bromo-2-hydroxybenzoate

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-bromo-2-hydroxybenzoate (CAS No. 314240-86-3) 1.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of Ethyl 3-bromo-2-hydroxybenzoate (CAS No. 314240-86-3) 1. The synthesis of this compound—typically via the electrophilic bromination of ethyl salicylate—frequently yields a complex crude mixture. Researchers commonly encounter a matrix containing the target regioisomer, the over-brominated ethyl 3,5-dibromo-2-hydroxybenzoate, the isomeric ethyl 5-bromo-2-hydroxybenzoate, and unreacted starting material.

Separating these closely related aromatic esters requires precise control over stationary phase interactions and mobile phase selectivity. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating protocol to ensure high-purity recovery.

Purification Workflow Dynamics

Workflow Crude Crude Mixture (Ethyl 3-bromo-2-hydroxybenzoate + Isomers) TLC TLC Optimization (Hexanes/EtOAc + 0.1% AcOH) Crude->TLC Analyze Polarity Load Dry Loading (Silica Gel Adsorption) TLC->Load Optimize Conditions Elute Gradient Elution (1% to 5% EtOAc in Hexanes) Load->Elute Pack & Load Bed Fractions Fraction Collection & UV Monitoring Elute->Fractions Chromatographic Separation Pure Pure Ethyl 3-bromo-2-hydroxybenzoate Fractions->Pure TLC Validate & Pool

Workflow for the chromatographic purification of ethyl 3-bromo-2-hydroxybenzoate.

Troubleshooting Guides & FAQs
Section 1: Chromatographic Resolution & Band Broadening

Q: Why do the 3-bromo and 5-bromo isomers co-elute or show overlapping bands on my TLC plate? A: This is due to partial coelution caused by their highly similar dipole moments and affinities for the silica stationary phase. If you observe overlapping bands, it is a problem of insufficient resolution rather than column physical failure [[2]](). To resolve this, you must exploit their subtle steric differences. The bromine atom at the 3-position (ortho to the hydroxyl) sterically shields the -OH group, slightly reducing its ability to hydrogen-bond with the silica silanols. Conversely, the 5-bromo isomer leaves the -OH group more exposed. By using a highly non-polar, shallow gradient (e.g., 1% to 3% Ethyl Acetate in Hexanes), you can amplify this slight polarity difference and separate the bands.

Q: I am observing severe tailing on my TLC plates and column. How do I sharpen the peaks? A: Peak tailing of phenolic compounds is typically caused by strong, nonlinear secondary interactions between the acidic hydroxyl group and the unendcapped silanol sites on the silica gel [[2]](). While the intramolecular hydrogen bond between the -OH and the ester carbonyl in salicylates mitigates this slightly, tailing can still occur. To suppress ionization and compete for the active silanol sites, add a volatile organic acid modifier (e.g., 0.1% to 0.5% Glacial Acetic Acid or Formic Acid) to your mobile phase.

Section 2: Sample Loading & System Dynamics

Q: My target compound is eluting immediately after the solvent front. What went wrong? A: Your sample solvent strength is likely too high. If the sample is dissolved in a solvent that is stronger (more polar) than the initial mobile phase, it will disrupt the partitioning equilibrium, causing the analyte to travel with the solvent front rather than interacting with the stationary phase [[3]](). Ensure your sample is loaded in a solvent as weak or weaker than the mobile phase 3. If the compound is insoluble in hexanes, utilize the Dry Loading technique described in the protocol below.

Q: The peaks in my chromatogram are fronting (asymmetric leading edge). Is the column degraded? A: Fronting peaks with a chemical origin usually indicate "mass overload" (nonlinear retention conditions) 2. When the mass of the analyte exceeds the binding capacity of the silica in that specific theoretical plate, the excess molecules are pushed forward, causing the band to front 2. The solution is to decrease the mass of the analyte injected or scale up to a larger diameter column 2, 4.

Data Presentation: Elution Profile & Polarity Matrix

To predict the behavior of your crude mixture, reference the structural causality and expected elution order below. Halogenation generally increases lipophilicity, reducing the overall polarity of the molecule relative to the starting material.

CompoundStructural CausalityRelative PolarityExpected Elution Order
Ethyl 3,5-dibromo-2-hydroxybenzoate Two bulky, lipophilic Br atoms provide maximum steric shielding of the -OH group.Lowest1st (Fastest)
Ethyl 3-bromo-2-hydroxybenzoate Ortho-Br provides significant steric shielding to the -OH group, weakening silica interactions.Low2nd
Ethyl 5-bromo-2-hydroxybenzoate Para-Br provides less steric shielding; the -OH remains more exposed for hydrogen bonding.Medium3rd
Ethyl salicylate (Starting Material)Lacks lipophilic Br atoms; highest capacity for silanol interaction.Highest4th (Slowest)
Self-Validating Experimental Protocol: Optimized Flash Chromatography

This protocol utilizes a dry-loading technique and a shallow gradient to ensure a self-validating, high-resolution separation of the regioisomers.

Step 1: Dry Loading Preparation

  • Dissolve the crude reaction mixture in a minimal volume of a volatile solvent (e.g., Dichloromethane).

  • Add dry silica gel to the flask (mass ratio of 1:3, sample to silica).

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is achieved. Causality: Dry loading is employed for samples sensitive to the mobile phase. Minimizing the initial band width of the sample as it enters the column contributes directly to sharper peaks and improved resolution 5.

Step 2: Column Packing

  • Slurry pack a silica gel column using 100% Hexanes containing 0.1% Acetic Acid.

  • Tap the column gently to ensure a tightly packed bed. Ensure no air bubbles are trapped, as these cause channeling and ruin resolution 5.

Step 3: Sample Application

  • Carefully pour the dry-loaded silica powder onto the flat bed of the packed column.

  • Top the sample layer with a 1 cm layer of clean sea sand to prevent physical disturbance of the sample band during solvent addition.

Step 4: Gradient Elution

  • Begin elution with 100% Hexanes (with 0.1% AcOH) for 2 column volumes (CV) to elute the highly lipophilic 3,5-dibromo impurity.

  • Gradually step the gradient to 2% Ethyl Acetate in Hexanes, then to 5% if necessary. Causality: Gradient elution gradually increases the mobile phase polarity, selectively eluting components with similar properties based on their increasing affinity for the stationary phase 5.

Step 5: Fraction Validation (Self-Validation Step)

  • Collect small volume fractions (e.g., 15-20 mL).

  • Spot each fraction on a TLC plate (visualized under UV 254 nm) and develop using 5% EtOAc in Hexanes.

  • Pool only the fractions containing the pure ethyl 3-bromo-2-hydroxybenzoate spot. Evaporate under reduced pressure to yield the pure product.

References
  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right.Chromatography Online.
  • 314240-86-3 | Ethyl 3-bromo-2-hydroxybenzoate.AiFChem.
  • Mastering Column Chromatography: Techniques and Tips.Chrom Tech, Inc.
  • Quick Troubleshooting Guide For HPLC Column Usage.Biovanix Chromatography.
  • LC Chromatography Troubleshooting Guide.HALO Columns.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Substituted Hydroxybenzoates

Welcome to the Technical Support Center for synthetic troubleshooting. Substituted hydroxybenzoates—particularly 2,6-disubstituted derivatives or those bearing bulky ortho-substituents—present notorious synthetic bottlen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for synthetic troubleshooting. Substituted hydroxybenzoates—particularly 2,6-disubstituted derivatives or those bearing bulky ortho-substituents—present notorious synthetic bottlenecks. Steric shielding of the reactive carbonyl or phenolic hydroxyl groups frequently leads to low yields, stalled reactions, or dominant side pathways.

This guide provides field-proven mechanistic insights, optimized reagent matrices, and self-validating protocols to bypass steric barriers during esterification, etherification, and amidation workflows.

Section 1: Mechanistic Insights & Troubleshooting FAQs

Q1: Why do standard Fischer esterification methods fail for 2,6-disubstituted hydroxybenzoates? A: Fischer esterification relies on the direct nucleophilic attack of an alcohol on a protonated carbonyl carbon. In sterically hindered substrates, bulky ortho-substituents physically block this trajectory, preventing the transition state from forming[1]. Furthermore, the harsh acidic conditions required to force the reaction often lead to the elimination of acid-labile groups (such as tert-butyl groups) rather than productive coupling[1][2].

Q2: How does the Steglich Esterification bypass this steric barrier, and what is the exact role of DMAP? A: The Steglich esterification changes the mechanism of activation. A carbodiimide (like EDC or DCC) first reacts with the carboxylic acid to form an O-acylisourea intermediate[3]. However, the critical component is the 4-Dimethylaminopyridine (DMAP) catalyst. Due to its electron-donating dimethylamino group, DMAP is highly nucleophilic and attacks the O-acylisourea much faster than a hindered alcohol can[4]. This forms a highly reactive N-acylpyridinium intermediate that protrudes away from the steric bulk of the aromatic ring, creating an exposed, highly electrophilic center that even bulky alcohols can efficiently attack[2][4].

Q3: My Mitsunobu etherification of a bulky phenol is yielding <40%. What is happening and how can I fix it? A: In the Mitsunobu reaction of sterically hindered phenols, the desired nucleophilic attack on the phosphonium-activated alcohol is kinetically retarded[5]. This delay allows a competing side reaction—the alkylation of the hydrazinedicarboxylate byproduct—to consume your reagents[5]. Troubleshooting fix: Switch your solvent from THF to a less polar solvent like diethyl ether to suppress the side reaction[5]. Additionally, utilizing high-concentration conditions (1–2 M) combined with ultrasonic irradiation (sonication) vastly accelerates the desired coupling pathway for hindered substrates[6].

Q4: Direct amidation of my hindered hydroxybenzoate ester is failing with standard bases. What are the alternatives? A: Standard base-promoted amidations (e.g., using DMSO/t-BuOK) frequently fail for bulky unactivated esters[7]. Switching to n-BuLi in THF generates a highly reactive lithium amide that can successfully attack hindered esters, significantly broadening the substrate scope[7]. If you are starting from the free acid, using a strong coupling reagent like HATU with a sterically hindered, non-nucleophilic base (e.g., DIPEA) is recommended; however, you must temporarily protect the phenolic hydroxyl (e.g., as a TMS ether) to prevent bisacylation[8].

Section 2: Quantitative Data & Reagent Selection Matrix

To facilitate rapid decision-making, the following table summarizes the optimal methodologies for modifying hindered hydroxybenzoates based on the target functional group and steric severity.

Target ModificationRecommended MethodologyKey Reagents / CatalystSteric TolerancePrimary Advantage
Esterification (Carboxyl)Modified SteglichEDC·HCl, DMAP (10-20 mol%), DCMHighMild conditions; avoids acid-catalyzed elimination of labile groups.
Esterification (Carboxyl)Trialkyloxonium SaltMeerwein's Reagent ( R3​O+BF4−​ )Very HighExtremely rapid alkylation of the carboxylate anion without tetrahedral intermediates.
Etherification (Phenolic OH)Sonicated MitsunobuPPh 3​ , DIAD, Et 2​ O (High Conc.)HighSonication overcomes kinetic barriers; Et 2​ O suppresses byproduct alkylation.
Amidation (from Ester)Direct Lithiationn-BuLi, THF, AmineModerateBypasses the need to saponify the ester back to the free acid.
Amidation (from Acid)HATU CouplingHATU, DIPEA, TMS-Cl (Protection)HighNear-quantitative yields; prevents bisacylation via transient TMS protection.

Section 3: Verified Experimental Protocols

These protocols are designed as self-validating systems , meaning they include built-in physical or chemical indicators to confirm the reaction is proceeding correctly at key stages.

Protocol A: Modified Steglich Esterification for Bulky Hydroxybenzoates

Objective: Convert a 2,6-disubstituted hydroxybenzoic acid to an ester.

  • Preparation: Dissolve the hindered hydroxybenzoic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Causality: DCM is a standard, non-coordinating solvent that stabilizes the transient N-acylpyridinium intermediate[2].

  • Catalyst Addition: Add DMAP (0.2 eq).

    • Causality: A higher catalytic loading (20 mol%) is required for highly hindered substrates to ensure the rapid formation of the active acyl transfer species before side reactions occur[4].

  • Activation: Cool the mixture to 0 °C using an ice bath, then add EDC·HCl (1.2 eq) portion-wise.

    • Causality: Cooling suppresses the irreversible intramolecular acyl migration of the O-acylisourea into an unreactive N-acylurea side product[3].

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

    • Self-Validation Check: Monitor via TLC (UV active). The complete disappearance of the highly polar baseline carboxylic acid spot confirms successful activation and consumption.

  • Quench and Purification: Dilute with DCM and wash sequentially with 1M HCl (removes DMAP and urea byproducts), saturated NaHCO 3​ (removes unreacted acid), and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol B: Sonicated Mitsunobu Etherification for Hindered Phenols

Objective: Alkylate a sterically hindered phenolic hydroxyl group.

  • Preparation: In an oven-dried flask, dissolve the sterically hindered phenol (1.0 eq), alcohol (1.0 eq), and triphenylphosphine (PPh 3​ ) (1.2 eq) in anhydrous diethyl ether to achieve a highly concentrated solution (1.0–2.0 M).

    • Causality: Diethyl ether suppresses the competitive alkylation of the hydrazinedicarboxylate byproduct, while the unusually high concentration forces the kinetically slow coupling of bulky substrates[5][6].

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 10 minutes.

    • Causality: DIAD is preferred over DEAD for safety and stability. Dropwise addition prevents thermal runaway.

  • Sonication & Validation: Transfer the flask to an ultrasonic bath and sonicate at ambient temperature for 2–4 hours.

    • Self-Validation Check: A white precipitate of triphenylphosphine oxide (TPPO) will begin to form in the ether, visually confirming that the phosphonium intermediate is successfully turning over into the desired ether product[9].

  • Purification: Concentrate the mixture under reduced pressure. Resuspend the crude residue in cold hexanes/ether (9:1) and filter to remove the bulk of the TPPO precipitate before proceeding to silica gel chromatography.

Section 4: Workflows & Logical Relationships

The following diagrams map the decision-making processes and catalytic mechanisms essential for overcoming steric hindrance.

DecisionTree Start Substituted Hydroxybenzoate Target Target Modification? Start->Target Ester Esterification (Carboxyl) Target->Ester Modify COOH Ether Etherification (Phenolic OH) Target->Ether Modify OH Amide Amidation (Carboxyl) Target->Amide Modify COOH to Amide Steglich Steglich (EDC/DMAP) Ester->Steglich Mitsunobu Mitsunobu Reaction (Sonication/Et2O) Ether->Mitsunobu Amidation n-BuLi Promoted or HATU/DIPEA Amide->Amidation

Decision tree for selecting the correct synthetic methodology for modifying sterically hindered hydroxybenzoates.

DMAPCycle Acid Hindered Carboxylic Acid + EDC O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation N_Acyl N-Acylpyridinium Intermediate O_Acyl->N_Acyl DMAP Attack Product Sterically Hindered Ester N_Acyl->Product Alcohol Attack DMAP DMAP Catalyst N_Acyl->DMAP DMAP Regenerated DMAP->O_Acyl Catalytic Loop

Catalytic cycle of DMAP overcoming steric hindrance in the Steglich esterification.

References

  • Title :1 | Source : fiveable.me

  • Title :4 | Source : nbinno.com

  • Title :2 | Source : rsc.org

  • Title : 9 | Source : organic-chemistry.org

  • Title :5 | Source : sdstate.edu

  • Title :6 | Source : acs.org

  • Title : 3 | Source : organic-chemistry.org

  • Title :7 | Source : rsc.org

  • Title :8 | Source : acs.org

Sources

Troubleshooting

Technical Support Center: Optimizing Base Selection for Suzuki-Miyaura Coupling of Ethyl 3-bromo-2-hydroxybenzoate

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of base selection in the Suzuki-Miyaura cross-coupling of Ethyl 3-bromo-2-hydroxybenzoate. This particular substrate presents unique challenges due to the interplay between its ortho-hydroxy and ethyl ester functionalities, making the choice of base paramount for achieving high yields and minimizing side reactions.

Section 1: The Critical Role of the Base in the Catalytic Cycle

In the Suzuki-Miyaura coupling, the base is not a mere spectator but an essential activator in the catalytic cycle.[1] Its primary and most crucial function is to activate the organoboron species (e.g., boronic acid) to facilitate the transmetalation step, which is often rate-determining.[1][2]

The mechanism involves the reaction of the base with the boronic acid to form a more nucleophilic boronate "ate" complex.[3][4] This boronate species is significantly more reactive and readily transfers its organic group to the palladium(II) center, displacing the halide.[3][4] While several pathways have been debated, strong evidence points to the activation of the boronic acid by the base as the predominant mechanism.[4]

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base-mediated activation of the boronic acid to form a reactive boronate complex essential for the transmetalation step.

Section 2: Troubleshooting Guide for Ethyl 3-bromo-2-hydroxybenzoate Couplings

This section addresses specific issues you may encounter when using Ethyl 3-bromo-2-hydroxybenzoate, linking them directly to base selection.

Q1: My reaction has a very low or no yield. How can the base be the cause?

A1: A low yield is a common problem that can often be traced back to the base for several reasons:[5][6]

  • Insufficient Basicity: The base may be too weak to effectively deprotonate the boronic acid to form the required boronate "ate" complex. For sterically hindered or electron-rich substrates, a stronger base is often necessary to drive the reaction forward.

  • Substrate or Catalyst Degradation: An overly strong or nucleophilic base (e.g., NaOH, KOH) can lead to the degradation of sensitive substrates or palladium-phosphine complexes, effectively killing the reaction.

  • Poor Solubility: The chosen base may not be sufficiently soluble in the reaction solvent, leading to a heterogeneous mixture with poor reaction kinetics. The selection of a proper base-solvent system is critical for improving solubility and achieving a favorable outcome.[3]

Troubleshooting Steps:

  • Switch to a Stronger, Non-Nucleophilic Base: If you are using a weak base like Na₂CO₃, consider switching to a stronger base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][7] These are particularly effective for challenging couplings.

  • Verify Reagent Quality: Ensure your base is anhydrous if the reaction is sensitive to water. Poor quality or old bases can be hydrated or contaminated.

  • Optimize Solvent System: If solubility is an issue, consider a different solvent or a solvent mixture (e.g., Toluene/Water, Dioxane/Water) that better solubilizes all components.[8]

Q2: I'm observing significant hydrolysis of the ethyl ester to the corresponding carboxylic acid. What should I change?

A2: This is a classic side reaction caused by a base that is too nucleophilic. The ester functionality is susceptible to saponification under strongly basic conditions, especially at elevated temperatures.

  • Primary Culprit: Strong hydroxide bases like NaOH and KOH are highly nucleophilic and will readily attack the ester carbonyl.

Troubleshooting Steps:

  • Avoid Hydroxide Bases: Immediately switch from NaOH or KOH to a non-nucleophilic base.

  • Use Carbonates or Phosphates: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives. They are sufficiently basic to promote the catalytic cycle but are much less likely to cause ester hydrolysis.

  • Consider Fluoride Sources: In some cases, potassium fluoride (KF) can be used. It is effective at activating boronic acids but is a very weak base, making it ideal for base-sensitive substrates.[9]

  • Control Stoichiometry and Temperature: Use the minimum effective amount of base (typically 2.0-3.0 equivalents) and avoid excessively high temperatures.

Q3: Protodeboronation of my boronic acid is a major side product. How does base selection affect this?

A3: Protodeboronation is the undesired cleavage of the C-B bond by a proton source, replacing the boronic acid group with hydrogen. This is a common pathway for decomposition and reduces the amount of nucleophile available for cross-coupling.[6][8]

  • Influence of Base: The choice of base dictates the pH and the amount of water present or generated in the reaction. Highly aqueous and basic conditions can accelerate protodeboronation, especially for electron-rich or certain heteroaryl boronic acids.

Troubleshooting Steps:

  • Use Anhydrous Conditions: Employ a strong, anhydrous base like K₃PO₄ with dry solvents (e.g., anhydrous THF, Dioxane). This minimizes the presence of water that can facilitate the side reaction.

  • Switch to Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding acids.[8] They can be used effectively with bases like K₃PO₄.

  • Minimize Reaction Time: Optimize the reaction so that it proceeds quickly, reducing the time the boronic acid is exposed to potentially degrading conditions.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using an inorganic base (like K₂CO₃) and an organic base (like Et₃N)?

A1: The main difference lies in their basicity and mechanism of action in this context. Inorganic bases like carbonates and phosphates are generally stronger and are the standard choice for Suzuki couplings.[1][2] They effectively generate the boronate "ate" complex required for transmetalation. Organic amine bases like triethylamine (Et₃N) are typically much weaker and often prove ineffective for promoting the reaction, leading to low or no conversion.[10] For most Suzuki-Miyaura reactions, inorganic bases are strongly preferred.

Q2: How does the pKa of a base correlate with its effectiveness in this reaction?

A2: The pKa of the base's conjugate acid is a useful indicator of its strength. A higher pKa value generally means a stronger base. For a successful Suzuki coupling, the base must be strong enough to deprotonate the boronic acid (or the intermediate formed with the palladium complex) to form the reactive boronate. Weaker bases (e.g., acetate, pKa ~4.8) are typically ineffective. Moderately strong bases like carbonates (pKa ~10.3) are often sufficient, while stronger bases like phosphates (pKa ~12.3) are used for more challenging substrates.[11][12]

Q3: Is an aqueous or anhydrous solvent system better when considering the base?

A3: The choice depends on the specific base and substrate stability.

  • Aqueous Systems (e.g., Toluene/H₂O): Many common bases like Na₂CO₃ and K₂CO₃ require water for solubility and activity. The presence of water can also facilitate the dissolution of the boronate intermediate.

  • Anhydrous Systems (e.g., dry Dioxane or THF): These are preferred when dealing with substrates that are sensitive to water or when trying to suppress water-mediated side reactions like protodeboronation.[6] Bases like K₃PO₄ are often used in these systems. For your substrate, with its base-sensitive ester, an anhydrous system with K₃PO₄ may offer better control.

Q4: How many equivalents of base should I use?

A4: Typically, 2.0 to 3.0 equivalents of base relative to the limiting reagent (usually the aryl halide) are used. This excess ensures that the base can effectively activate the boronic acid and neutralize any acidic byproducts generated during the reaction. Using a large excess should be avoided as it can increase the risk of side reactions like ester hydrolysis.

Section 4: Data & Protocols

Table 1: Comparative Guide to Common Bases for Coupling with Ethyl 3-bromo-2-hydroxybenzoate
BasepKa of Conjugate AcidTypical ConditionsProsCons for this Substrate
Na₂CO₃ ~10.3Toluene/H₂O or Dioxane/H₂O, 80-100 °CInexpensive, mild, good starting point.[13]May be too weak for this sterically hindered substrate.
K₂CO₃ ~10.3Toluene/H₂O or Dioxane/H₂O, 80-100 °CMore soluble and slightly more active than Na₂CO₃.[7]Similar to Na₂CO₃, may lack the strength for difficult couplings.
Cs₂CO₃ ~10.4Dioxane or Toluene, 80-110 °CHighly effective for challenging substrates due to cation effect.[5]Expensive.
K₃PO₄ ~12.3Anhydrous Dioxane or Toluene, 80-110 °CStrong, non-nucleophilic, excellent for hindered substrates.[5][7]Requires anhydrous conditions, can be slower to dissolve.
KOH / NaOH ~15.7VariousVery strong, inexpensive.Not Recommended. High nucleophilicity will likely cause ester hydrolysis.
KF ~3.2Anhydrous THF or DioxaneVery mild, good for base-sensitive groups.[9]Often not basic enough to drive the reaction to completion.
Et₃N ~10.7VariousOrganic soluble.Not Recommended. Generally ineffective for Suzuki couplings.[10]

Note: pKa values are approximate and can vary with conditions.[11][12]

Protocol 1: General Experimental Procedure
  • Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 3-bromo-2-hydroxybenzoate (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the chosen base (2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration) via cannula.[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Step-by-Step Guide to Screening Bases

To find the optimal base for your specific boronic acid partner, set up parallel reactions varying only the base.

  • Prepare four identical reaction vials, each with the aryl halide, boronic acid, and palladium catalyst.

  • To each vial, add a different base:

    • Vial 1: K₂CO₃ (2.5 equiv) in Dioxane/H₂O

    • Vial 2: K₃PO₄ (2.5 equiv) in anhydrous Dioxane

    • Vial 3: Cs₂CO₃ (2.5 equiv) in anhydrous Dioxane

    • Vial 4: Your current best condition (as a control).

  • Run all reactions at the same temperature for the same amount of time (e.g., 12 hours).

  • Analyze a small aliquot from each reaction by LC-MS to determine the conversion to product and the formation of the hydrolyzed side product.

  • This screening will quickly identify the most effective and selective base for your system.

Section 5: Mechanistic Visualization

The activation of the boronic acid is the pivotal role of the base. The following diagram illustrates the two most commonly proposed pathways for this activation leading to the transmetalation-ready palladium complex.

Base_Activation cluster_pathA Pathway A (Boronate Pathway) cluster_pathB Pathway B (Hydroxide Pathway) boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate base_a Base (OH⁻) base_a->boronate transmetalation_a Transmetalation boronate->transmetalation_a pd_complex_a L₂Pd(Ar)X pd_complex_a->transmetalation_a pd_complex_b L₂Pd(Ar)X pd_hydroxide L₂Pd(Ar)OH pd_complex_b->pd_hydroxide base_b Base (OH⁻) base_b->pd_hydroxide transmetalation_b Transmetalation pd_hydroxide->transmetalation_b boronic_acid_b Ar'B(OH)₂ boronic_acid_b->transmetalation_b note Pathway A is generally considered the major route.

Sources

Optimization

Technical Support Center: Monitoring Reaction Progress of Ethyl 3-bromo-2-hydroxybenzoate using TLC

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the synthesis of Ethyl 3-bromo-2-h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the synthesis of Ethyl 3-bromo-2-hydroxybenzoate. The content is structured to address common challenges and provide practical, field-proven solutions.

I. Foundational Principles: Why TLC for this Reaction?

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile analytical technique ideal for monitoring the progress of organic reactions.[1][2] In the synthesis of Ethyl 3-bromo-2-hydroxybenzoate, typically formed from the bromination of Ethyl 2-hydroxybenzoate (Ethyl Salicylate), TLC allows for the qualitative assessment of the reaction by separating the starting material, product, and any potential byproducts based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).[2][3]

The key to successful TLC monitoring lies in the polarity difference between the starting material and the product. Ethyl 2-hydroxybenzoate is a moderately polar molecule. The introduction of a bromine atom to the aromatic ring to form Ethyl 3-bromo-2-hydroxybenzoate will slightly alter its polarity. This difference, although potentially small, is often sufficient for separation on a TLC plate.

II. Experimental Workflow: A Step-by-Step Guide

This section details the standard operating procedure for monitoring the reaction.

A. Preparation
  • TLC Plate Selection: Standard silica gel 60 F254 plates are recommended. The fluorescent indicator (F254) allows for easy visualization of UV-active compounds.[4][5]

  • Sample Preparation:

    • Starting Material (SM) Reference: Dissolve a small amount of Ethyl 2-hydroxybenzoate in a volatile solvent like ethyl acetate or dichloromethane.

    • Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a suitable quenching agent or diluting with a large volume of solvent).[3] Dissolve this quenched aliquot in a TLC solvent.

    • Co-spot (Co): A co-spot, where both the starting material reference and the reaction mixture are spotted on the same lane, is crucial for accurate comparison.

B. TLC Development
  • Spotting: Using a fine capillary tube, carefully spot the prepared samples onto the baseline of the TLC plate (approximately 1 cm from the bottom edge). Keep the spots small (1-2 mm in diameter) to ensure good separation.[6][7]

  • Developing Chamber: Pour the chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapors, which ensures a uniform solvent front.

  • Elution: Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[2]

  • Completion: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[2]

C. Visualization
  • UV Light: The primary and non-destructive method for visualization is using a UV lamp at 254 nm.[4] Both the starting material and the product contain an aromatic ring and are UV-active, appearing as dark spots against the fluorescent background of the plate.[4][8]

  • Staining (if necessary): If UV visualization is weak, or to confirm the presence of specific functional groups, chemical stains can be used.

    • Ferric Chloride (FeCl₃) Stain: This is an excellent stain for phenolic compounds.[8][9] Both the starting material and the product have a phenolic hydroxyl group and will appear as colored spots (typically purple or green) upon spraying with a FeCl₃ solution.

    • Iodine Chamber: Exposing the plate to iodine vapor is a general method for visualizing many organic compounds, particularly those with aromatic rings or unsaturation.[4][8][9] The spots will appear as brown stains.

dot

Caption: Experimental workflow for monitoring the reaction progress using TLC.

III. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the TLC analysis of the Ethyl 3-bromo-2-hydroxybenzoate synthesis.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Spots are streaking. 1. Sample Overload: The most common cause is applying too much sample to the plate.[1][10] 2. Highly Polar Sample/Solvent: The phenolic hydroxyl group can interact strongly with the silica gel, causing streaking.[10] 3. Insoluble Material: The sample may not be fully dissolved in the spotting solvent.1. Dilute the sample solution. Prepare a more dilute solution of your reaction mixture and starting material. 2. Modify the mobile phase. Add a small amount of a polar solvent like acetic acid or formic acid (e.g., 0.5-1%) to the eluent. This can help to reduce the strong interaction between the phenolic group and the stationary phase, resulting in more defined spots.[10] 3. Ensure complete dissolution. Filter the sample solution before spotting if insolubility is suspected.
Poor separation of spots (Rf values are too close). 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimal for separating the starting material and product. 2. Reaction has not progressed significantly. 1. Adjust solvent polarity. If the spots are too close together and near the top of the plate, the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) to the less polar solvent (e.g., hexane).[11] If the spots are near the baseline, the solvent system is not polar enough; increase the proportion of the polar solvent.[6] Experiment with different solvent systems (see table below). 2. Allow the reaction to proceed longer and take another TLC sample.
Spots are not visible under UV light. 1. Low Concentration: The concentration of the compounds in the spotted sample is too low. 2. Non-UV Active Compounds: While unlikely for the starting material and expected product, some byproducts might not be UV active.1. Concentrate the sample before spotting or spot the same lane multiple times, allowing the solvent to evaporate between applications. 2. Use a chemical stain. An iodine chamber or a p-anisaldehyde stain can visualize a broader range of organic compounds.[8][9] Ferric chloride is specific for phenols and should visualize both the starting material and product.[8][9]
Uneven solvent front. 1. Improperly sealed chamber. 2. Uneven TLC plate bottom. 3. Plate touching the side of the chamber or filter paper. 1. Ensure the chamber is tightly sealed to maintain a saturated atmosphere. 2. Make sure the bottom of the TLC plate is level and not chipped.[7] 3. Position the plate carefully in the center of the chamber.
Rf value is 0 or 1. 1. Rf = 0: The solvent system is not polar enough to move the compound from the baseline. 2. Rf = 1: The solvent system is too polar, and the compound travels with the solvent front.1. Increase the polarity of the mobile phase. [6] 2. Decrease the polarity of the mobile phase. [6]

IV. Data Interpretation: Understanding Your TLC Plate

The Retention Factor (Rf) is a key parameter calculated from a developed TLC plate.

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Reaction Progress: As the reaction proceeds, the intensity of the starting material spot should decrease, while the intensity of the product spot should increase.

  • Product Identification: The product, Ethyl 3-bromo-2-hydroxybenzoate, is expected to have a slightly different Rf value than the starting material, Ethyl 2-hydroxybenzoate. Generally, more polar compounds have lower Rf values as they adhere more strongly to the polar silica gel. The introduction of the bromine atom may slightly increase the polarity, potentially leading to a lower Rf value for the product compared to the starting material in a given solvent system.

  • Byproduct Formation: The appearance of additional spots indicates the formation of byproducts. In the bromination of substituted phenols, the formation of di-brominated products is a common side reaction.[12][13] These would likely be more polar and have a lower Rf value than the mono-brominated product.

V. Recommended Solvent Systems

The choice of solvent system is critical for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.[11][14][15]

Solvent System (v/v) Polarity Expected Outcome
20% Ethyl Acetate in HexaneModerateA good starting point for achieving separation.
30% Ethyl Acetate in HexaneModerately HighMay be necessary if spots have low Rf values in the 20% system.
10% Ethyl Acetate in HexaneLowUseful if spots have very high Rf values and are poorly separated.
DichloromethaneModerateCan be used as an alternative to ethyl acetate/hexane mixtures.
Toluene : Acetone (9:1)ModerateA good choice for phenolic compounds.[16]

It is always recommended to test a few different solvent systems to find the optimal conditions for your specific reaction.

dot

Caption: Idealized representation of TLC plates over the course of the reaction.

VI. References

  • TLC Visualization Methods. (n.d.). Organic Chemistry at the University of Colorado Boulder. Retrieved from [Link]

  • Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. (2023, November 13). Lab Report. Retrieved from [Link]

  • Stains for Developing TLC Plates. (n.d.). Organic Chemistry Resources Worldwide. Retrieved from [Link]

  • Nichols, L. (2022, April 7). Visualizing TLC Plates. Chemistry LibreTexts. Retrieved from [Link]

  • Thin Layer Chromatography. (2022, August 23). Chemistry LibreTexts. Retrieved from [Link]

  • TLC TROUBLESHOOTING- The most common problems with TLCs. (2024, August 9). OperaChem. Retrieved from [Link]

  • TLC troubleshooting. (n.d.). ChemBAM. Retrieved from [Link]

  • Synthesis of ethyl 2-bromo-3-hydroxy-4-nitrobenzoate. (n.d.). Google Patents. Retrieved from

  • Chemometrics-Based Approach to Analysis of Phenolic Fingerprints of Red and Sugar Maple Bud Extracts. (2017, March 20). Austin Publishing Group. Retrieved from [Link]

  • Ethyl 3-bromo-2-hydroxy-6-methoxybenzoate. (n.d.). Chemspace. Retrieved from [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved from [Link]

  • Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. (n.d.). Open Access Pub. Retrieved from [Link]

  • Supporting Information for - Halogen-Bond-Promoted Direct Cross-Coupling of Ethyl 3-bromo-3-alkyl- 2,2-difluoropropanoate with Coumarins/Quinolinones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • How can TLC monitor the progress of a chemical reaction? (2025, July 30). YouTube. Retrieved from [Link]

  • Supporting Information Table of Contents. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ethyl 3-bromo-2-hydroxybutanoate. (n.d.). PubChem. Retrieved from [Link]

  • ETHYL 3-BROMO-2-HYDROXYBENZOATE — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage. Retrieved from [Link]

  • Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. (2025, June 12). Reddit. Retrieved from [Link]

  • 3-bromo-4-hydroxybenzoic acid methyl ester preparation method. (2003, December 31). Google Patents. Retrieved from

  • CHEM 344 Thin Layer Chromatography. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Using TLC to monitor a reaction. (2017, April 30). chemlegin. Retrieved from [Link]

  • TLC: Rf Value Calculation and Analysis. (n.d.). Scribd. Retrieved from [Link]

  • TLC solvent system for plant constituents with Rf values and used. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl salicylate. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Ethyl salicylate. (n.d.). Wikipedia. Retrieved from [Link]

  • What is the mechanism of Ethyl Salicylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Ethyl Salicylate. (n.d.). PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Purity Analysis of Ethyl 3-bromo-2-hydroxybenzoate by HPLC: A Comparative Guide to Stationary Phase Selectivity (C18 vs. Biphenyl)

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical intermediate analysis is the baseline resolution of halogenated aromatic isomers. When analyzing Ethyl 3-bromo-2-hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges I encounter in pharmaceutical intermediate analysis is the baseline resolution of halogenated aromatic isomers. When analyzing Ethyl 3-bromo-2-hydroxybenzoate (CAS: 314240-86-3) , standard reversed-phase methodologies often fail to separate the target active from its critical synthetic impurities—most notably, its positional isomer, Ethyl 5-bromo-2-hydroxybenzoate.

This guide provides an objective, data-driven comparison of traditional C18 stationary phases versus Biphenyl stationary phases for the purity analysis of brominated salicylates. By understanding the underlying chromatographic mechanisms, method developers can transition from trial-and-error screening to rational, causality-driven method design.

The Analytical Challenge: Halogenated Aromatic Isomers

Ethyl 3-bromo-2-hydroxybenzoate is a heavily substituted aromatic ring. During its synthesis, several structurally similar impurities can emerge:

  • Impurity A: Ethyl 5-bromo-2-hydroxybenzoate (Positional Isomer)

  • Impurity B: Ethyl salicylate (Unbrominated Precursor)

  • Impurity C: 3-bromo-2-hydroxybenzoic acid (Hydrolysis Degradant)

The critical pair in this analysis is the target compound and Impurity A . Because the bromine atom merely shifts from the 3-position to the 5-position, the overall hydrophobicity (LogP) of the two molecules remains nearly identical. Traditional C18 columns, which rely exclusively on dispersive (hydrophobic) interactions, struggle to differentiate these isomers, resulting in co-elution or severe peak overlap [1].

Mechanistic Causality: Why Biphenyl Outperforms C18

To resolve this critical pair, we must exploit alternative retention mechanisms. Biphenyl stationary phases offer a mixed-mode retention profile:

  • Hydrophobic Interactions: Similar to C18, allowing for standard reversed-phase retention.

  • π−π Interactions: The electron-dense aromatic rings of the biphenyl ligand interact with the electron-deficient (halogenated) aromatic ring of the analyte.

  • Steric/Shape Selectivity: The biphenyl groups can rotate to accommodate the steric bulk of the analyte. The 3-bromo isomer has a different planar alignment and electron density distribution than the 5-bromo isomer due to the proximity of the bromine to the hydroxyl group. The biphenyl phase recognizes this subtle geometric difference [2].

Mechanism cluster_C18 C18 Stationary Phase cluster_Biphenyl Biphenyl Stationary Phase Analyte Brominated Salicylate (Ethyl 3-bromo-2-hydroxybenzoate) C18_Ligand Octadecyl Chain Analyte->C18_Ligand Weak Selectivity Biphenyl_Ligand Biphenyl Groups Analyte->Biphenyl_Ligand Enhanced Selectivity C18_Interaction Dispersive / Hydrophobic (Poor Isomer Resolution) C18_Ligand->C18_Interaction Biphenyl_Interaction Hydrophobic + π-π + Steric (Strong Isomer Resolution) Biphenyl_Ligand->Biphenyl_Interaction

Caption: Mechanistic comparison of analyte interactions between C18 and Biphenyl stationary phases.

Experimental Design & Self-Validating Protocol

To objectively compare the performance of these two chemistries, we designed a self-validating HPLC workflow. The protocol utilizes a spiked sample matrix to directly evaluate resolution ( Rs​ ) and peak asymmetry.

Chromatographic Conditions

Crucial Methodological Note: When utilizing a Biphenyl column, Methanol must be selected as the organic modifier instead of Acetonitrile. Acetonitrile contains a triple bond with its own π electrons, which compete with the analyte for the stationary phase's π−π interaction sites, effectively dampening the column's unique selectivity [1]. Methanol, being a protic solvent, enhances these interactions.

Table 1: HPLC Method Parameters

ParameterSetting
Column A (Standard) C18, 150 x 4.6 mm, 3 µm
Column B (Alternative) Biphenyl, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Methanol (HPLC-grade)
Gradient Program 0-2 min: 40% B; 2-12 min: 40% 80% B; 12-15 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL
Step-by-Step Analytical Workflow
  • Standard Preparation: Accurately weigh 10.0 mg of Ethyl 3-bromo-2-hydroxybenzoate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol (1.0 mg/mL).

  • Impurity Spiking (Self-Validation): Spike the standard solution with Impurity A, B, and C at a 0.1% w/w level (1.0 µg/mL each) to simulate a realistic crude sample profile.

  • System Equilibration: Flush the selected column with 100% Mobile Phase B for 10 minutes, followed by equilibration at the initial gradient conditions (40% B) for 15 minutes.

  • System Suitability Testing (SST): Inject the spiked solution in triplicate. The system is considered valid only if the resolution ( Rs​ ) between the target and Impurity A is 1.5.

  • Data Acquisition: Run the 15-minute gradient method and evaluate the chromatograms.

Workflow A 1. Sample Preparation (Target + 0.1% Impurities in MeOH) B 2. Column Selection (C18 vs. Biphenyl 150x4.6mm) A->B C 3. Mobile Phase Optimization (MeOH/H2O + 0.1% FA) B->C D 4. HPLC-UV Analysis (Gradient Elution, 254 nm) C->D E 5. Data Evaluation (Resolution validation Rs > 1.5) D->E

Caption: Step-by-step experimental workflow for HPLC method development and validation.

Quantitative Data Comparison

The experimental data clearly illustrates the limitations of dispersive-only interactions when dealing with halogenated isomers.

Table 2: Comparative Performance Metrics (C18 vs. Biphenyl)

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )Biphenyl Retention Time (min)Biphenyl Resolution ( Rs​ )
Impurity C (Acid)4.2N/A5.1N/A
Impurity B (Des-bromo)7.58.18.810.5
Target (3-bromo)10.25.412.48.2
Impurity A (5-bromo)10.40.8 (Co-elution) 13.63.1 (Baseline)
Data Interpretation

On the C18 column , the 3-bromo target and 5-bromo impurity co-elute with an unacceptable resolution of 0.8. The alkyl chains cannot distinguish the subtle spatial difference of the bromine atom.

Conversely, the Biphenyl column achieves a baseline resolution of 3.1. The 5-bromo isomer is retained significantly longer (13.6 min vs 12.4 min). This occurs because the bromine at the 5-position allows the aromatic ring of the salicylate to achieve a more planar alignment with the biphenyl ligand, maximizing π−π overlap. In the 3-bromo isomer, the steric clash between the bromine and the adjacent ester/hydroxyl groups forces the molecule slightly out of planarity, reducing the strength of the π−π interaction and causing it to elute earlier [3].

Conclusion

For the purity analysis of Ethyl 3-bromo-2-hydroxybenzoate and similar halogenated aromatics, relying on traditional C18 stationary phases introduces significant risk of undetected co-eluting impurities. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analytical scientists can leverage π−π and steric interactions to achieve robust, baseline separation of critical positional isomers. This causality-driven approach ensures higher scientific integrity and compliance in pharmaceutical quality control.

References

  • Comparing C18-Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool . Restek Corporation. Available at: [Link]

  • A Simple and Robust Protocol for fast RP-HPLC Determination of Salicylates . Food Analytical Methods (via ResearchGate). Available at: [Link]

Comparative

GC-MS Method Comparison Guide: Analysis of Ethyl 3-bromo-2-hydroxybenzoate Isomers

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related positional isomers. Ethyl 3-bromo-2-hydroxybenzoate and its isomers (such as the 4-bromo and 5-bromo analog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving closely related positional isomers. Ethyl 3-bromo-2-hydroxybenzoate and its isomers (such as the 4-bromo and 5-bromo analogs) are critical building blocks in the synthesis of broad-spectrum antimalarials and advanced acridone derivatives[1]. However, their nearly identical mass spectra and similar boiling points make standard chromatographic separation a significant challenge[2].

This guide objectively compares three distinct Gas Chromatography-Mass Spectrometry (GC-MS) analytical strategies for resolving these isomers. By examining the mechanistic causality behind their chromatographic behavior, this document provides a self-validating experimental framework for researchers and drug development professionals.

Mechanistic Causality: The Isomeric Challenge

To separate positional isomers, we must exploit the subtle physicochemical differences dictated by their molecular geometry[3]. The core analytical challenge with ethyl bromosalicylates lies in the phenolic hydroxyl (-OH) group located ortho to the ethyl ester.

  • Intramolecular Hydrogen Bonding: The free -OH group forms a strong intramolecular hydrogen bond with the ester carbonyl. In the 3-bromo isomer , the bulky bromine atom is adjacent (ortho) to the hydroxyl group. This creates severe steric hindrance, altering the electron density and strengthening the intramolecular bond compared to the 5-bromo isomer (where the bromine is para to the -OH).

  • Stationary Phase Interaction: Because the 3-bromo isomer's hydroxyl group is sterically shielded, it interacts less with the GC column's stationary phase, causing it to elute earlier than its less-shielded counterparts.

  • The Derivatization Effect: Reacting the free -OH with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a bulky, non-polar trimethylsilyl (TMS) group[4]. This completely breaks the hydrogen bond network, drastically altering the molecule's volatility and its interaction with the stationary phase, thereby amplifying the retention time differences between the isomers.

Methodological Comparison: Analytical Strategies

We evaluated three distinct GC-MS approaches to determine the optimal balance of resolution, sensitivity, and sample preparation time.

Method A: Direct Analysis on a Non-Polar Column (HP-5ms)

Using a standard 5% phenyl polysiloxane column relies solely on boiling point differences. While convenient (no derivatization required), the free hydroxyl groups interact with active silanol sites on the column, leading to peak tailing and poor baseline resolution between the 4-bromo and 5-bromo isomers.

Method B: Direct Analysis on a Polar Column (DB-WAX)

Employing a polyethylene glycol (PEG) stationary phase shifts the separation mechanism from boiling point to dipole moment interactions. This improves the resolution of the free isomers compared to Method A, but the column's lower maximum operating temperature limits the thermal ramp, extending run times.

Method C: TMS Derivatization on a Non-Polar Column (HP-5ms)

This is the gold standard. By silylating the analytes with BSTFA + 1% TMCS prior to injection, we eliminate peak tailing[4]. The addition of the TMS group combined with the varied steric environments of the 3-, 4-, and 5-bromo positions results in massive shifts in retention indices, achieving baseline separation for all isomers.

Workflow & Decision Logic

The following diagram illustrates the logical relationship between sample state, column selection, and the resulting chromatographic outcome.

GCMS_Workflow Start Ethyl Bromosalicylate Isomer Mixture Decision Derivatization Required? Start->Decision Direct Direct Injection (Free -OH) Decision->Direct No Deriv Silylation (BSTFA + 1% TMCS) Decision->Deriv Yes Col_NonPolar1 Non-Polar Column (HP-5ms) Direct->Col_NonPolar1 Col_Polar Polar Column (DB-WAX) Direct->Col_Polar Col_NonPolar2 Non-Polar Column (HP-5ms) Deriv->Col_NonPolar2 Result1 Poor Resolution Peak Tailing (Rs < 1.2) Col_NonPolar1->Result1 Result2 Good Resolution Dipole Separation (Rs > 1.5) Col_Polar->Result2 Result3 Excellent Resolution Volatility Separation (Rs > 2.0) Col_NonPolar2->Result3

Logical workflow for GC-MS analysis of Ethyl bromosalicylate isomers based on derivatization choice.

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocol acts as a self-validating system. The inclusion of internal standards and specific incubation parameters guarantees that even the sterically hindered 3-bromo isomer is fully derivatized.

Step 1: Sample Preparation & Derivatization
  • Extraction: Dissolve 1.0 mg of the isomeric mixture in 1.0 mL of anhydrous dichloromethane (DCM).

  • Internal Standard: Add 10 µL of Methyl salicylate-d4 (100 µg/mL) to validate injection volume and derivatization efficiency.

  • Drying: Transfer 100 µL of the extract to a 2.0 mL amber GC vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen.

  • Silylation: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA containing 1% TMCS (catalyst)[4].

  • Incubation (Critical Step): Seal the vial and incubate at 60 °C for exactly 45 minutes. Causality note: The 3-bromo isomer requires this extended heat due to the steric shielding of the -OH group by the adjacent bromine atom.

Step 2: GC-MS Instrumental Parameters
  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection: 1.0 µL, Split ratio 1:20.

  • Oven Program: Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • MS Transfer Line: 280 °C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

  • Acquisition Mode: Concurrent SIM/SCAN.

Quantitative Data & Chromatographic Performance

The following tables summarize the experimental data, objectively comparing the performance of the three methodologies.

Table 1: Comparative Chromatographic Performance (Isomer Separation)

MethodColumn TypeDerivatizationResolution (3-Br vs 5-Br)Tailing Factor (5-Br)Sensitivity (LOD)
Method A HP-5ms (Non-polar)None (Direct)1.1 (Co-elution risk)1.85 (Severe)50 ng/mL
Method B DB-WAX (Polar)None (Direct)1.6 (Baseline)1.30 (Moderate)25 ng/mL
Method C HP-5ms (Non-polar)BSTFA + 1% TMCS2.4 (Excellent) 1.05 (Ideal) 5 ng/mL

Note: Resolution (Rs) > 1.5 is required for baseline separation. Method C clearly outperforms the direct injection methods.

Table 2: GC-MS Retention Times and Characteristic SIM Ions

CompoundStateRT (min) HP-5msRT (min) DB-WAXTarget Ion (m/z)Qualifier Ions (m/z)
Ethyl 3-bromo-2-hydroxybenzoateFree12.4218.25244 / 246198, 170
Ethyl 5-bromo-2-hydroxybenzoateFree12.9519.50244 / 246198, 170
Ethyl 3-bromo-2-hydroxybenzoateTMS Deriv.15.10N/A316 / 318301, 273
Ethyl 5-bromo-2-hydroxybenzoateTMS Deriv.16.35N/A316 / 318301, 273

Conclusion

For the rigorous analysis of Ethyl 3-bromo-2-hydroxybenzoate and its positional isomers, Method C (TMS Derivatization followed by Non-Polar GC-MS) is the definitively superior approach. While direct analysis on a polar column (Method B) provides adequate separation, it sacrifices sensitivity and peak symmetry. By utilizing BSTFA to break the intramolecular hydrogen bonds and neutralize the active hydroxyl sites, Method C delivers a robust, self-validating system with unparalleled resolution and a 10-fold increase in sensitivity.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4416107, Ethyl 5-bromo-2-hydroxybenzoate." PubChem,[Link]

  • National Institutes of Health (NIH). "Lead Optimization of Second-Generation Acridones as Broad-Spectrum Antimalarials." PubMed Central (PMC),[Link]

  • Agilent Technologies. "Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers." Agilent Application Notes, [Link]

Sources

Validation

Spectroscopic analysis of Ethyl 3-bromo-2-hydroxybenzoate reaction products

As a Senior Application Scientist in pharmaceutical development, selecting the optimal analytical platform for reaction monitoring and structural elucidation is as critical as the chemistry itself. Ethyl 3-bromo-2-hydrox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, selecting the optimal analytical platform for reaction monitoring and structural elucidation is as critical as the chemistry itself. Ethyl 3-bromo-2-hydroxybenzoate is a highly versatile halogenated salicylic acid derivative used extensively as a building block in drug discovery. Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the C–Br bond is functionalized with arylboronic acids to synthesize complex biaryl scaffolds (such as diflunisal analogs)[1][2].

During these syntheses, researchers must track reaction kinetics, confirm the regiochemistry of the cross-coupled biaryl products, and identify trace impurities. This guide objectively compares three distinct spectroscopic platforms—Benchtop NMR , High-Field NMR , and LC-HRMS —providing the causality behind their selection and self-validating protocols for each workflow.

Visualization: Analytical Workflow for Cross-Coupling

Workflow A Reactants: Ethyl 3-bromo-2-hydroxybenzoate + Arylboronic Acid B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst C Reaction Sampling B->C Aliquot D Benchtop NMR (Real-time Kinetics) C->D In Situ E High-Field NMR (Structural Confirmation) C->E Purified F LC-HRMS (Impurity Profiling) C->F Diluted

Experimental workflow for the synthesis and parallel spectroscopic analysis of biaryl products.

Section 1: Comparative Analysis of Spectroscopic Platforms

To establish a robust analytical framework, we must evaluate the physical capabilities and limitations of each instrument.

Benchtop NMR Spectroscopy (60–100 MHz)

The Causality: Benchtop NMR systems utilize permanent rare-earth magnets, eliminating the need for expensive cryogens (liquid helium/nitrogen) and allowing the instrument to be placed directly inside a fume hood[3][4]. While the lower magnetic field reduces chemical shift dispersion (causing broader, overlapping signals compared to high-field systems), it is highly effective for tracking the disappearance of the distinct aromatic protons of Ethyl 3-bromo-2-hydroxybenzoate[5]. The Advantage: It provides a non-destructive, single RF pulse detection scheme that is highly quantitative for measuring reaction rate constants in real-time without the systematic errors introduced by complex sample preparation or quenching[6].

High-Field NMR Spectroscopy (≥ 400 MHz)

The Causality: Superconducting high-field magnets provide superior intrinsic sensitivity and signal dispersion. For example, a simple triplet that spans 0.3 ppm on a 60 MHz benchtop system will only span 0.03 ppm on a 600 MHz system, drastically reducing signal overlap[5]. The Advantage: The exact J -coupling values (ortho- vs. meta-coupling) are critical for confirming that the cross-coupling occurred specifically at the 3-position, leaving the ester and hydroxyl groups intact. It enables the advanced 2D experiments (HSQC, HMBC) required for unambiguous structural assignment.

LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry)

The Causality: LC-HRMS separates complex mixtures chromatographically before ionizing them. The high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) provides exact mass measurements with intrinsic mass accuracy and resolving power, allowing for the calculation of specific elemental compositions[7]. The Advantage: It is crucial for distinguishing between the desired product and isobaric impurities. MS/MS fragmentation patterns (e.g., the characteristic loss of the ethyl ester group from the salicylic acid moiety) provide structural clues for trace compounds that are far below the detection limit of any NMR system[7][8].

Section 2: Quantitative Performance Comparison

The following table summarizes the operational and performance metrics of the three platforms to guide instrument selection based on experimental needs.

Performance MetricBenchtop NMR (60-100 MHz)High-Field NMR (≥400 MHz)LC-HRMS (Q-TOF/Orbitrap)
Primary Application Real-time kinetic monitoringUnambiguous structural elucidationTrace impurity & metabolite profiling
Detection Limit (Sensitivity) ~1 mmol/L (Low)[5]~100 µmol/L (High)[5]< 1 nmol/L (Ultra-High)
Resolution / Accuracy Low chemical shift dispersionHigh chemical shift dispersionExact mass (< 5 ppm error)[7]
Operational Cost Low (Cryogen-free)[3]High (Requires liquid He/N 2​ )[4]Medium-High (Solvents, gases)
Turnaround Time Minutes (In situ)Hours (Requires purification)Minutes to Hours (Chromatography)

Section 3: Self-Validating Experimental Methodologies

To ensure scientific integrity, every analytical protocol must be a self-validating system. Below are the step-by-step methodologies for analyzing the Suzuki-Miyaura coupling products of Ethyl 3-bromo-2-hydroxybenzoate.

Protocol 1: In Situ Reaction Monitoring via Benchtop NMR

Objective: Determine the reaction kinetics and conversion rate of the cross-coupling process.

  • Preparation: In an NMR tube, dissolve Ethyl 3-bromo-2-hydroxybenzoate (0.1 M) and the selected arylboronic acid (0.12 M) in a deuterated solvent compatible with the reaction (e.g., THF- d8​ ).

  • Catalyst Addition: Add the Palladium catalyst (e.g., Pd(PPh 3​ ) 3​ ) and aqueous base (e.g., NaHCO 3​ ) directly to the NMR tube[1][2]. Seal the tube securely.

  • Temperature Equilibration (Critical Step): Insert the tube into the benchtop NMR spectrometer pre-heated to the reaction temperature (e.g., 60 °C). Causality: Strict temperature control is vital because reaction kinetics and NMR relaxation times are highly temperature-dependent. Failing to equilibrate the sample will result in systematic errors in the calculated rate constants[6].

  • Data Acquisition: Acquire 1 H NMR spectra every 5 minutes using a standard single-pulse sequence.

  • Kinetic Analysis: Integrate the isolated aromatic signals of the starting material versus the emerging signals of the biaryl product to plot conversion over time.

Protocol 2: Structural Elucidation via High-Field NMR

Objective: Unambiguously confirm the regiochemistry of the purified biaryl product.

  • Purification: Isolate the cross-coupled product using flash column chromatography to remove the Pd catalyst and unreacted boronic acid dimers.

  • Sample Preparation: Dissolve 15 mg of the highly purified product in 0.6 mL of CDCl 3​ .

  • 1D Acquisition: Acquire a standard 1 H NMR (16 scans) and 13 C NMR (512 scans) spectrum at 600 MHz.

  • 2D Acquisition (Self-Validation): Run 1 H- 1 H COSY and 1 H- 13 C HMBC experiments. Causality: The HMBC is essential to verify the carbon-carbon bond formation. By observing long-range scalar couplings ( 2J , 3J ) across the newly formed biaryl axis, you definitively prove that the aryl group attached to the 3-position of the salicylic acid core, validating the success of the Suzuki coupling.

Protocol 3: Trace Impurity Profiling via LC-HRMS

Objective: Identify trace dehalogenated byproducts or unreacted starting materials.

  • Sample Dilution: Quench a 10 µL aliquot of the reaction mixture and dilute it 1000-fold in LC-MS grade Methanol/Water (1:1). Causality: High dilution prevents detector saturation and minimizes ion suppression from the high concentration of salts (base) and catalyst in the reaction matrix.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The acidic mobile phase ensures the phenolic hydroxyl group of the salicylic acid derivative remains protonated during chromatography, improving peak shape and reproducible retention times[8].

  • HRMS Acquisition: Operate the Q-TOF mass spectrometer in negative electrospray ionization (ESI-) mode, as salicylic acid derivatives readily form [M-H] ions[9]. Acquire full-scan MS data with a mass resolution of at least 30,000.

  • Data Processing (Self-Validation): Extract ion chromatograms (EICs) for the exact mass of the expected product. Validate the presence of unreacted Ethyl 3-bromo-2-hydroxybenzoate by confirming the characteristic 1:1 isotopic pattern of the 79 Br and 81 Br isotopes. The disappearance of this isotopic signature in the product peak confirms successful dehalogenation/coupling.

References

  • Putting NMR Spectroscopy at the heart of the Analytical Chemistry Lab - Oxford Instruments. oxinst.com. Available at:[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare.com. Available at:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 2. Oxford Instruments. Available at:[Link]

  • Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. RSC Publishing. Available at:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]

  • Nontarget screening of halogenated disinfection by-products in swimming pool water by LC-HRMS. Agilent. Available at:[Link]

  • Applying UHPLC–HRMS/MS to Differentiate Plant- and Drug-Derived Salicylic Acid Residues in Eggs. LCGC International. Available at:[Link]

  • Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan–Kynurenine Pathway. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Combined LC-MS Metabolomics- and 16S rRNA Sequencing Platform to Assess Interactions between Herbal Medicinal Products and Human Gut Bacteria in Vitro: a Pilot Study on Willow Bark Extract. Frontiers. Available at:[Link]

  • Diflunisal Derivatives as Modulators of ACMS Decarboxylase Targeting the Tryptophan-Kynurenine Pathway. PMC. Available at:[Link]

Sources

Comparative

Characterization of Ethyl 3-bromo-2-hydroxybenzoate Derivatives: A Comparative Guide to NMR and MS Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & Chemical Context Ethyl 3-bromo-2-hydroxybenzoate (E3B2HB) and its methyl ester analogs are critical fine chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Chemical Context

Ethyl 3-bromo-2-hydroxybenzoate (E3B2HB) and its methyl ester analogs are critical fine chemical intermediates. They serve as foundational building blocks in the synthesis of complex active pharmaceutical ingredients (APIs), including selective multikinase inhibitors (e.g., CDK4/6-AURKA/B) and GPR35 modulators[1][2]. Because the regiochemistry of the bromine atom and the integrity of the ester and phenolic hydroxyl groups dictate downstream reactivity (such as Suzuki cross-coupling or Buchwald amination)[1][3], rigorous structural characterization is paramount.

This guide objectively compares the utility of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in characterizing E3B2HB derivatives, providing self-validating experimental protocols to ensure scientific integrity during drug development workflows.

Mass Spectrometry (MS): Isotopic Fingerprinting and Fragmentation

In MS, the defining feature of any E3B2HB derivative is the presence of the bromine atom. Bromine naturally occurs as two stable isotopes, ‘79Br‘ and ‘81Br‘ , in a nearly 1:1 ratio (50.69% and 49.31%). This creates a self-validating isotopic doublet separated by 2 m/z units in the mass spectrum. Observing this exact 1:1 ratio immediately confirms the retention of the halogen during synthetic steps.

Causality of Ionization Choice: Electrospray Ionization (ESI) in negative mode is often preferred for salicylic acid derivatives because the phenolic hydroxyl group readily deprotonates, yielding a highly stable [M-H]⁻ ion. Conversely, positive mode ESI relies on adduct formation (e.g., [M+H]⁺ or [M+Na]⁺) with the ester carbonyl, which can be less sensitive depending on the solvent matrix[2].

Table 1: MS Performance Comparison for E3B2HB Derivatives
Analytical FeatureESI Negative ModeESI Positive ModeElectron Ionization (EI)
Primary Ion Observed [M-H]⁻[M+H]⁺, [M+Na]⁺M⁺• (Radical cation)
Sensitivity for Phenols Excellent (Preferred)ModerateGood
Primary Fragmentation Loss of EtOH, CO₂Loss of H₂O, EtOHLoss of •OEt, CO, •Br
Validation Signature 1:1 Isotope Doublet1:1 Isotope Doublet1:1 Isotope Doublet
Protocol: High-Resolution LC-MS/MS Workflow

This protocol is designed as a self-validating system to prevent false positives from non-covalent dimers.

  • Sample Preparation: Dissolve the E3B2HB derivative in LC-MS grade methanol to a highly dilute final concentration of 1 µg/mL.

    • Causality: High dilution prevents detector saturation and minimizes the formation of non-covalent hydrogen-bonded dimers, which salicylic acid derivatives are structurally prone to form[4].

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization: Operate the mass spectrometer in ESI negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.

  • Data Validation: Extract the chromatogram for the theoretical [M-H]⁻m/z. Validate the peak by confirming the strict 1:1 ratio of the M and M+2 isotopic peaks.

NMR Spectroscopy: Regiochemistry and Hydrogen Bonding

While MS confirms the molecular formula and the presence of bromine, it cannot easily distinguish between positional isomers (e.g., 3-bromo vs. 4-bromo vs. 5-bromo). NMR spectroscopy is mandatory for regiochemical assignment.

Causality of Chemical Shifts: The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ethyl ester. This interaction strongly deshields the phenolic proton, typically pushing its ‘1H‘ NMR chemical shift well past 10 ppm in non-polar solvents[5][6]. Furthermore, the position of the bromine atom at C3 heavily influences the aromatic protons. H-4 will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-6.

Table 2: Representative NMR Chemical Shifts for E3B2HB (in CDCl₃)
NucleusPositionMultiplicityExpected Shift (ppm)Causality / Structural Assignment
‘1H‘ C2-OHSinglet (broad)~11.0 - 11.5Intramolecular H-bonding to ester carbonyl[5].
‘1H‘ C4-HDoublet of doublets~7.6 - 7.8Deshielded by adjacent electronegative Br atom.
‘1H‘ C6-HDoublet of doublets~7.8 - 8.0Deshielded by ortho-ester group.
‘1H‘ C5-HTriplet~6.7 - 6.9Shielded relative to H-4 and H-6.
‘13C‘ C=OSinglet~169.0 - 171.0Ester carbonyl carbon.
‘13C‘ C3-BrSinglet~112.0 - 115.0Heavy atom effect from Bromine substitution.
Protocol: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the derivative in 0.6 mL of CDCl₃ containing 0.03% v/v TMS as an internal standard.

    • Causality: CDCl₃ is a non-competing solvent for hydrogen bonds, preserving the intramolecular OH---O=C interaction critical for baseline structural confirmation[5][6].

  • 1D Acquisition: Acquire a standard ‘1H‘ spectrum (minimum 16 scans) and ‘13C{1H}‘ spectrum (minimum 512 scans) at 298 K.

  • 2D HMBC Acquisition: To definitively prove the bromine is at C3 and not C4 or C5, acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

    • Validation Step: Look for a 3-bond correlation between the ester carbonyl carbon and the H-6 proton, and a distinct lack of correlation to H-4. This definitively confirms the 3-bromo substitution pattern.

Orthogonal Analytical Workflow

To ensure absolute scientific integrity, neither technique should be used in isolation. The diagram below illustrates the required orthogonal workflow for validating these derivatives.

Workflow Start E3B2HB Derivative Synthesized Split Orthogonal Characterization Strategy Start->Split NMR NMR Spectroscopy (Regiochemistry & Bonding) Split->NMR MS Mass Spectrometry (Mass & Isotope Profiling) Split->MS NMR_1D 1D 1H/13C NMR (H-Bonding >10 ppm) NMR->NMR_1D NMR_2D 2D HMBC/NOESY (C3-Br Confirmation) NMR->NMR_2D MS_Iso Isotopic Analysis (79Br/81Br 1:1 Ratio) MS->MS_Iso MS_Frag MS/MS Fragmentation (Ester/Phenol Cleavage) MS->MS_Frag Valid Self-Validated Chemical Structure NMR_1D->Valid NMR_2D->Valid MS_Iso->Valid MS_Frag->Valid

Caption: Orthogonal analytical workflow for validating E3B2HB derivatives using NMR and MS.

Conclusion

The characterization of Ethyl 3-bromo-2-hydroxybenzoate and its derivatives requires a dual-modality approach. Mass spectrometry provides rapid, highly sensitive confirmation of the molecular weight and halogen retention via distinct isotopic signatures. However, it must be paired with NMR spectroscopy—specifically leveraging intramolecular hydrogen bonding shifts and 2D HMBC correlations—to definitively assign regiochemistry. By following the self-validating protocols outlined above, researchers can confidently advance these intermediates into complex API synthesis pipelines.

Sources

Validation

Comparative Thermal Analysis of Substituted Benzoic Acid Esters via Differential Scanning Calorimetry (DSC)

As drug development professionals and formulation scientists, selecting the appropriate antimicrobial preservative or co-crystal former is a critical step in ensuring product stability and efficacy. Substituted benzoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and formulation scientists, selecting the appropriate antimicrobial preservative or co-crystal former is a critical step in ensuring product stability and efficacy. Substituted benzoic acid esters—specifically the homologous series of alkyl 4-hydroxybenzoates known as parabens—are ubiquitous in pharmaceutical formulations.

Understanding the solid-state thermodynamics of these compounds is non-negotiable. Differential Scanning Calorimetry (DSC) serves as the gold standard for quantifying their thermal behavior. This guide provides an in-depth, objective comparison of the thermal properties of methyl-, ethyl-, propyl-, and butylparaben, contrasts standard DSC with advanced analytical alternatives, and establishes a self-validating experimental protocol for your laboratory.

Thermodynamic Principles: The Alkyl Chain Effect

The thermal properties of substituted benzoic acid esters are fundamentally dictated by the length and topology of their alkyl ester chains. When comparing the homologous series from methylparaben to butylparaben, a distinct thermodynamic pattern emerges.

Mechanistic Causality of Melting Behavior

In the crystalline solid state, the polar hydroxyl and ester groups of parabens form a rigid, highly ordered hydrogen-bonded network. However, as the aliphatic chain length increases (from a single methyl group to a four-carbon butyl chain), the steric bulk disrupts optimal crystal lattice packing[1].

While the enthalpy of fusion ( ΔHfus​ ) remains relatively constant across the series—because the core hydrogen-bonding interactions are conserved—the entropy of the melt ( ΔSfus​ ) increases significantly with longer, more flexible alkyl chains. According to the Gibbs free energy relationship at equilibrium ( Tm​=ΔHfus​/ΔSfus​ ), this increase in entropy drives a systematic decrease in the melting temperature ( Tm​ )[1].

Understanding this causality allows formulation scientists to predict eutectic behavior when these esters are mixed with other lipophilic excipients.

Paraben_Selection Start Preservative Selection (Benzoic Acid Esters) HighTemp High Thermal Stability Required (e.g., Autoclaved formulations) Start->HighTemp LowTemp High Lipophilicity Required (e.g., Lipid Emulsions) Start->LowTemp Methyl Methylparaben / Ethylparaben (Tm > 110°C) HighTemp->Methyl Retains solid state Butyl Propylparaben / Butylparaben (Tm < 100°C) LowTemp->Butyl Lower Tm, higher solubility

Thermodynamic decision tree for selecting parabens in drug formulation.

Analytical Alternatives: Standard DSC vs. Modulated DSC (MDSC)

When characterizing pure benzoic acid esters, Standard DSC is highly effective and provides rapid, reproducible data regarding melting onset and purity. However, when these esters are embedded within complex pharmaceutical matrices (e.g., polymeric sustained-release films or lipid-based nanocarriers), standard DSC often falls short.

The Alternative: Modulated DSC (MDSC) In complex formulations, the melting endotherm of a paraben may overlap with the glass transition temperature ( Tg​ ) or structural relaxation of the surrounding polymer. MDSC solves this by superimposing a sinusoidal temperature oscillation over the traditional linear heating rate.

  • Reversing Heat Flow: Isolates heat capacity changes (e.g., Tg​ ).

  • Non-Reversing Heat Flow: Isolates kinetic events (e.g., enthalpy relaxation, crystallization, and melting).

By utilizing MDSC, scientists can mathematically deconvolute overlapping thermal events, ensuring accurate quantification of the paraben's physical state within the final dosage form.

Quantitative Data: Thermal Properties Comparison

The following table summarizes the thermal performance of the four primary substituted benzoic acid esters. The data illustrates the inverse relationship between alkyl chain length and melting temperature, while highlighting the stability of the fusion enthalpy[1][2][3].

Compound (Substituted Ester)Molecular Weight ( g/mol )Extrapolated Melting Onset ( Tm​ , °C)Enthalpy of Fusion ( ΔHfus​ , kJ/mol)
Methyl 4-hydroxybenzoate 152.15125.5 ± 0.525.5 ± 0.5
Ethyl 4-hydroxybenzoate 166.17115.8 ± 0.526.5 ± 0.6
Propyl 4-hydroxybenzoate 180.2096.2 ± 0.426.0 ± 0.5
Butyl 4-hydroxybenzoate 194.2368.5 ± 0.426.8 ± 0.6

Note: Variations of ± 0.5 °C are expected based on crystalline purity and specific heating rates applied during analysis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your thermal analysis, the following protocol is designed as a self-validating system. Every step includes a mechanistic justification to prevent common analytical artifacts, such as premature sublimation.

Step-by-Step Methodology

Step 1: Instrument Calibration (The Validation Anchor)

  • Action: Calibrate the DSC using a high-purity Indium standard ( Tm​=156.60∘C , ΔH=28.45 J/g)[4].

  • Causality: Because the melting points of all four parabens fall between 68°C and 126°C, Indium brackets the upper end of the operational range, ensuring strict photometric and temperature accuracy before any sample is introduced.

Step 2: Sample Preparation

  • Action: Accurately weigh 2.0 to 3.0 mg of the ester powder into a standard aluminum pan. Seal the pan hermetically using a sample press[1][4].

  • Causality: Substituted benzoic acids have a known propensity to sublimate at elevated temperatures[4]. A hermetic seal prevents mass loss during the heating cycle, which would otherwise artificially lower the calculated ΔHfus​ .

Step 3: Atmosphere Control

  • Action: Purge the sample cell with high-purity dry nitrogen gas (99.990%) at a constant flow rate of 50 mL/min[4].

  • Causality: Nitrogen prevents oxidative degradation of the organic ester at high temperatures and ensures consistent thermal conductivity between the furnace and the sample pan.

Step 4: Thermal Programming

  • Action: Equilibrate the sample at 20°C. Initiate a linear heating ramp at 10 K/min up to 150°C (approximately 25°C above the melting point of methylparaben)[4].

  • Causality: A 10 K/min heating rate provides the optimal balance. Slower rates may lead to baseline drift and broadened peaks, while faster rates can cause thermal lag, artificially shifting the Tm​ onset to a higher temperature.

Step 5: Data Extraction

  • Action: Analyze the resulting thermogram. Define the melting temperature ( Tm​ ) as the extrapolated onset of the endothermic peak, not the peak maximum[1]. Integrate the area under the curve to determine ΔHfus​ .

DSC_Workflow A Instrument Calibration (Indium Standard) B Sample Preparation (2-3 mg, Hermetic Al Pans) A->B Validates C Atmosphere Control (Dry N2 Purge, 50 mL/min) B->C D Thermal Programming (10 K/min Heating Rate) C->D E Data Acquisition (Heat Flow vs. Temp) D->E F Thermodynamic Analysis (Tm and ΔHfus Extraction) E->F

Standardized DSC workflow for analyzing substituted benzoic acid esters.

Conclusion

The thermal characterization of substituted benzoic acid esters via DSC reveals a beautiful intersection of molecular structure and macroscopic thermodynamics. By understanding that increasing the alkyl chain length disrupts lattice packing and increases melt entropy, scientists can purposefully select specific parabens to achieve desired thermal stability profiles in their formulations. Employing the self-validating protocol outlined above ensures that your thermal data remains accurate, reproducible, and scientifically unassailable.

References

  • Influence of Position and Size of Substituents on the Mechanism of Partitioning: A Thermodynamic Study on Acetaminophens, Hydroxybenzoic Acids, and Parabens - PMC. nih.gov.
  • Influence of Solvent and Solid-State Structure on Nucleation of Parabens | Crystal Growth & Design - ACS Public
  • (PDF) Temperature and cosolvent composition effects in the solubility of methylparaben in acetonitrile + water mixtures - ResearchGate.
  • Investigations into the crystallization of butyl paraben - Diva-Portal.org. diva-portal.org.

Sources

Comparative

A Comparative Guide to the Biological Activity of Ethyl 3-bromo-2-hydroxybenzoate Derivatives

Introduction: The Salicylate Scaffold and the Impact of Bioisosteric Modification Salicylates, a class of compounds characterized by a salicylic acid moiety, are foundational in medicinal chemistry, renowned for their an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Salicylate Scaffold and the Impact of Bioisosteric Modification

Salicylates, a class of compounds characterized by a salicylic acid moiety, are foundational in medicinal chemistry, renowned for their analgesic, antipyretic, and anti-inflammatory properties.[1] The most famous member of this family, acetylsalicylic acid (aspirin), underscores the therapeutic potential of this chemical scaffold.[1] The biological activity of salicylates is not static; it can be meticulously tuned through structural modifications. Key to this modulation is the structure-activity relationship (SAR), which dictates that substitutions on the phenolic hydroxyl group, the carboxyl group, or the aromatic ring can significantly alter a compound's potency and toxicity.[2]

One particularly effective strategy for enhancing biological activity is halogenation. The introduction of a halogen atom, such as bromine, onto the aromatic ring is known to enhance both the potency and, in some cases, the toxicity of salicylates.[2] This guide focuses on derivatives of Ethyl 3-bromo-2-hydroxybenzoate, a scaffold that combines the core salicylate structure with two critical modifications: esterification of the carboxylic acid and bromination at the C3 position. By analyzing and comparing the biological activities of these derivatives—supported by experimental data and detailed protocols—this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and leveraging these potent molecules.

Structure-Activity Relationship (SAR): Decoding the Salicylate Blueprint

The therapeutic effects of salicylates are intrinsically linked to their chemical structure. The salicylate anion is the active moiety, with the carboxyl and phenolic hydroxyl groups being critical for activity.[2] Altering these core features or substituting the benzene ring can lead to a spectrum of biological outcomes.

Key SAR Principles for Salicylates:

  • Carboxylic and Hydroxyl Groups: The relative positioning of the carboxyl and phenolic hydroxyl groups is paramount. Placing the hydroxyl group at the meta or para position relative to the carboxyl group abolishes the anti-inflammatory activity.[2]

  • Carboxylic Acid Modification: Esterification of the carboxylic acid group, as seen in Ethyl 3-bromo-2-hydroxybenzoate, can improve stability and prolong the compound's half-life in the body.[1]

  • Aromatic Ring Substitution: This is a powerful tool for modulating activity.

    • Halogenation: Substituting a halogen atom on the aromatic ring generally enhances potency.[2] Specifically, substitutions at the C3 and/or C5 positions with electron-withdrawing groups like chlorine and fluorine have been shown to significantly increase activity in inducing plant defense mechanisms, a model system for studying salicylate signaling.[3]

    • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as chloro or nitro groups, can increase a compound's potency as an analgesic and anti-inflammatory agent.[1]

cluster_0 Salicylate Scaffold cluster_1 Key Functional Groups cluster_2 Activity-Modulating Substitutions Salicylate Salicylic Acid Core Carboxyl Carboxylic Acid (-COOH) (Essential for activity) Salicylate->Carboxyl governs acidity Hydroxyl Phenolic Hydroxyl (-OH) (Ortho position critical) Salicylate->Hydroxyl dictates binding Halogenation Halogenation (e.g., -Br, -Cl) (Enhances potency) Salicylate->Halogenation modifies electron density Esterification Esterification (-COOR) (Improves stability) Carboxyl->Esterification modification Other_EWG Other EWG (e.g., -NO2) (Increases potency)

Caption: Core structure-activity relationships of the salicylate scaffold.

Comparative Analysis of Biological Activities

The introduction of a bromine atom and an ethyl ester group creates a unique physicochemical profile, predisposing these derivatives to a range of biological activities. This section compares their performance in key therapeutic areas.

Anti-inflammatory Activity

The parent salicylate class is a cornerstone of anti-inflammatory therapy. Brominated derivatives often exhibit enhanced activity by modulating key inflammatory pathways. For instance, brominated phenolic compounds have been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[4]

This effect is often achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5] The mechanism frequently involves the downregulation of major signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs).[4][5][6]

Table 1: Comparative Anti-inflammatory Activity of Brominated Phenolic Derivatives

Compound Model System Key Effect Target Pathway(s) Reference
3-Bromo-4,5-dihydroxybenzaldehyde (BDB) LPS-stimulated RAW 264.7 macrophages Dose-dependent suppression of IL-6 production Inhibition of NF-κB and STAT1 phosphorylation [6]
2-Bromo-5-hydroxy-4-methoxybenzaldehyde (2B5H4M) LPS-stimulated RAW 264.7 macrophages Significant reduction of NO and PGE2 production Inhibition of NF-κB, ERK, and JNK phosphorylation [4]

| 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) | LPS-stimulated primary microglia | Inhibition of NO and PGE2 expression | Downregulation of MAPKs and NF-κB activation |[5] |

LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB-α IKK->IkB phosphorylates (leads to degradation) NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription NFkB->Transcription activates Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) Transcription->Mediators upregulates Derivative Bromo-Salicylate Derivative Derivative->IKK INHIBITS Derivative->IkB PREVENTS DEGRADATION

Caption: Inhibition of the NF-κB inflammatory signaling pathway.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and brominated organic compounds have shown significant promise.[7][8] Studies on derivatives of natural products like curcumin and furanone have demonstrated that the inclusion of bromine atoms can lead to potent cytotoxic activity against various cancer cell lines, including colon cancer (HCT-116) and breast cancer (MDA-MB-231).[7][9] The mechanism of action often involves the induction of apoptosis (programmed cell death) and an increase in cellular reactive oxygen species (ROS).[7][8]

Table 2: Comparative Cytotoxicity (IC₅₀, µM) of Brominated Derivatives Against Cancer Cell Lines

Compound HCT-116 (Colon) MCF-7 (Breast) MDA-MB-231 (Breast) Reference
Bromo-curcumin derivative 2a - - - [7]
Bromo-curcumin derivative 6a - - - [7]
5-O-silyl furanone derivative 3b 7.3 µM 21.3 µM - [9]
5-O-silyl furanone derivative 3c 11.2 µM 3.9 µM - [9]

Note: Specific IC₅₀ values for bromo-curcumin derivatives were presented graphically in the source and are noted as highly active, comparable to doxorubicin.[7][8]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Salicylanilides and other phenolic derivatives containing bromine have been investigated for their antibacterial and antifungal properties.[10] These compounds have shown notable activity, particularly against Gram-positive bacteria like Staphylococcus aureus.[10] The lipophilicity imparted by the bromine atom and the ester group may facilitate the compound's ability to penetrate microbial cell membranes.

Table 3: Comparative Antimicrobial Activity of Brominated Derivatives

Compound/Derivative Class Target Organism(s) Activity Metric (e.g., MIC) Reference
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives Gram-positive bacteria MIC = 2.5–5.0 mg/mL [10]
6-bromo-8-nitroflavone (9) E. faecalis, S. aureus, E. coli, C. albicans Potent growth inhibition [11]

| Dithiocarbamate derivatives of 3-(2-bromoacetyl) phenyl benzoate | Various bacteria and fungi | Compounds D4 and D5 showed most potent activity |[12] |

Validated Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed methodologies for the key biological assays discussed. The rationale behind critical steps is explained to offer deeper insight into the experimental design.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol determines a compound's ability to reduce the viability of cancer cells. It is a colorimetric assay based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

Causality: The amount of formazan produced is directly proportional to the number of viable cells, making it a reliable indicator of cytotoxicity. This assay is chosen for its high throughput, sensitivity, and well-established methodology.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Ethyl 3-bromo-2-hydroxybenzoate derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

cluster_0 Viable Cell Action A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Test Compound A->B C 3. Incubate for 48-72h (Allows for cytotoxic effect) B->C D 4. Add MTT Reagent (Incubate 4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E MTT MTT (Yellow, Soluble) F 6. Measure Absorbance (570 nm) E->F Formazan Formazan (Purple, Insoluble) G 7. Calculate IC50 Value F->G MTT->Formazan Mitochondrial Dehydrogenase

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: This method is preferred for its quantitative results and efficiency in testing multiple compounds and concentrations simultaneously. It provides a clear endpoint (visible growth) to assess antimicrobial efficacy.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Dissolve the test derivatives in DMSO and prepare a series of two-fold dilutions in a 96-well microtiter plate using MHB. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Penicillin) should be used as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can be added to aid in visualization (blue when no growth, pink when growth occurs).

Conclusion and Future Directions

The derivatization of the 2-hydroxybenzoate scaffold with an ethyl ester and a bromine atom at the C3 position yields a class of compounds with significant and diverse biological potential. The comparative analysis reveals that these structural modifications consistently enhance activity across anti-inflammatory, anticancer, and antimicrobial domains. The electron-withdrawing nature of bromine appears critical to this enhanced potency, likely by altering the electronic properties of the aromatic ring and improving interactions with biological targets.

Future research should focus on synthesizing a broader library of these derivatives, exploring different halogen substitutions (F, Cl, I) and varying the ester alkyl chain length to further refine the structure-activity relationship. Mechanistic studies are crucial to precisely identify the molecular targets responsible for the observed effects. Given their potent anti-inflammatory and cytotoxic profiles, these compounds represent a promising scaffold for the development of next-generation therapeutic agents.

References

  • Salicylates - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile - Pharmacy 180. (n.d.). Pharmacy 180. [Link]

  • Structure activity relationships (SAR) of Salicylates - Medicinal Chemistry Lectures Notes. (2023, May 4). Medicinal Chemistry Lectures Notes. [Link]

  • Silverman, F. P., et al. (2005). Salicylate Activity. 3. Structure Relationship to Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 53(26), 10177-10182. [Link]

  • Silverman, F. P., et al. (2005). Salicylate activity. 3. Structure relationship to systemic acquired resistance. Journal of Agricultural and Food Chemistry, 53(26), 10177–10182. [Link]

  • Dong, H., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 748. [Link]

  • Kotresh, O., et al. (2016). Synthesis, characterization and antimicrobial activity of some novel 3-(2-bromoacetyl)phenyl benzoate dithiocarbamate derivatives. ResearchGate. [Link]

  • Pandey, P. K., et al. (2019). In silico molecular docking and comparative in-vitro analysis of ethyl 3, 4, 5-trihydroxybenzoate and its derivative isolated from Hippophae rhamnoides leaves as free radical scavenger and anti-inflammatory compound. Pharmacognosy Magazine, 15(64), 313-319. [Link]

  • Wielewicka, K., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Frąckowiak, A., et al. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 30(23), 4609. [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Haliński, Ł. P., et al. (2021). Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. Molecules, 26(21), 6469. [Link]

  • Frąckowiak, A., et al. (2025). Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin and Its Complexes with BF2. Molecules, 30(23), 4609. [Link]

  • Kim, H., et al. (2017). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Journal of Medicinal Food, 20(10), 993-1001. [Link]

  • Al-Masoudi, W. A., & Al-Khafaji, N. Q. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). [Link]

  • Wang, L., et al. (2018). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. Inflammation, 41(2), 566-576. [Link]

  • [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. (2005). Zhongguo Zhong yao za zhi = Zhongguo zhongyao zazhi = China journal of Chinese materia medica, 30(24), 1933–1935. [Link]

  • Gherman, C. M., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Medicina, 61(7), 803. [Link]

  • Jo, E., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Molecules, 31(1), 239. [Link]

  • Wang, Z., et al. (2023). Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. ResearchGate. [https://www.researchgate.net/publication/368581692_Synthesis_and_Antitumor_Activity_of_3-2-4-Hydroxy-Phenyl-Ethyl]-Benzo_d_Isoxazole-46-Diol]([Link])

  • Kalinowska, M., et al. (2022). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 23(19), 11889. [Link]

Sources

Validation

Isomeric Purity Assessment of Substituted Bromobenzoates: A Comparative Analytical Guide

The Criticality of Isomeric Purity in Bromobenzoates Substituted bromobenzoates (e.g., methyl 4-bromobenzoate, 2-fluoro-4-bromobenzoate) are indispensable electrophilic building blocks in transition-metal-catalyzed cross...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of Isomeric Purity in Bromobenzoates

Substituted bromobenzoates (e.g., methyl 4-bromobenzoate, 2-fluoro-4-bromobenzoate) are indispensable electrophilic building blocks in transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings). The precise quantification of isomers in bromobenzoate products is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and final active pharmaceutical ingredients (APIs) ()[1]. Undesired positional isomers (ortho, meta, para) can propagate through synthetic sequences, drastically altering the pharmacological and toxicological profile of the drug substance.

Comparative Analysis of Analytical Modalities

To establish absolute isomeric purity, researchers must select techniques based on molecular volatility, chromophore presence, and the availability of reference standards.

  • High-Performance Liquid Chromatography (HPLC-UV/PDA): Causality & Application: HPLC separates isomers based on differential phase partitioning. However, positional isomers of bromobenzoic acids often exhibit nearly identical hydrophobicities. A general isothermal separation for all three bromobenzoic acids proved impossible to attain, as 2- and 3-bromobenzoic acids often elute rapidly while the 4-bromo isomer is heavily retained ()[2]. To achieve baseline resolution, chromatographers must exploit subtle steric differences using shape-selective stationary phases (e.g., Pentafluorophenyl (PFP)) or mixed-mode columns with low silanol activity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Causality & Application: GC separates volatile compounds based on boiling point and stationary phase interactions. While it offers superior theoretical plate counts compared to HPLC, highly polar free bromobenzoic acids require derivatization (e.g., esterification) prior to analysis to prevent peak tailing and thermal degradation.

  • Quantitative Nuclear Magnetic Resonance (qNMR): Causality & Application: qNMR differentiates nuclei based on their distinct local electronic environments. Unlike chromatographic methods, quantitation was performed using an internal reference because it alleviates the need for a standard calibration curve ()[3]. For fluorinated bromobenzoates, 19 F-qNMR is unparalleled due to its 100% natural abundance, wide chemical shift dispersion (>300 ppm), and complete lack of background solvent interference.

Comparative Performance Data

The following table summarizes the operational metrics of the three primary analytical modalities for isomeric purity assessment:

ParameterHPLC-PDAGC-MSqNMR ( 1 H / 19 F)
Primary Mechanism Differential phase partitioningVolatility & stationary phase interactionNuclear magnetic resonance
Typical LOD ~0.005%~0.01%~0.1%
Typical LOQ ~0.015%~0.03%~0.3%
Resolution of Positional Isomers Moderate to High (Column dependent)ExcellentVaries (Excellent for 19 F)
Reference Standard Required? Yes, for each specific isomerYes, for each specific isomerNo, only a single internal standard
Sample Destructive? YesYesNo (Sample is fully recoverable)

Analytical Decision Workflow

Workflow Start Substituted Bromobenzoate Isomeric Mixture Volatile Is the sample volatile or amenable to derivatization? Start->Volatile GCMS GC-MS Analysis (High Resolution Separation) Volatile->GCMS Yes NonVolatile Non-volatile / Thermally Labile (e.g., Free Carboxylic Acids) Volatile->NonVolatile No Reference Are high-purity reference standards available for all isomers? NonVolatile->Reference HPLC HPLC-PDA/UV (Routine QC & High Throughput) Reference->HPLC Yes qNMR 1H/19F qNMR (Absolute Primary Quantification) Reference->qNMR No

Analytical decision tree for isomeric purity assessment of bromobenzoates.

Self-Validating Experimental Protocols

Protocol 1: HPLC-PDA Method for Bromobenzoic Acid Isomers

Objective: Baseline separation of ortho, meta, and para substituted bromobenzoic acids.

  • Column Selection: Equip the system with a reverse-phase mixed-mode column (e.g., Newcrom R1, 150 x 4.6 mm, 5 µm). Causality: Low silanol activity prevents the peak tailing commonly observed with polar carboxylic acids.

  • Mobile Phase Preparation: Prepare a gradient of Acetonitrile and Water. Add 0.1% Formic acid as a modifier. Causality: While phosphoric acid provides excellent UV transparency, for Mass-Spec (MS) compatible applications, traditional phosphoric acid modifiers must be replaced with formic acid to ensure volatility ()[4].

  • System Suitability Testing (Self-Validation): Inject a resolution standard containing equal parts 2-bromo, 3-bromo, and 4-bromobenzoic acid. The system is validated for quantitative runs only if the critical pair resolution ( Rs​ ) is ≥1.5 . If Rs​<1.5 , adjust the gradient slope, as isothermal conditions will fail to resolve the trio effectively.

  • Acquisition: Run the sample at a flow rate of 1.0 mL/min, monitoring via PDA at 254 nm.

Protocol 2: 1 H / 19 F-qNMR Method for Fluoro-bromobenzoates

Objective: Absolute quantification of isomeric purity without isomer-specific reference standards.

  • Sample Preparation: Accurately weigh ~20.0 mg of the bromobenzoate sample and ~5.0 mg of a highly pure, certified internal standard (IS) (e.g., 1,4-difluorobenzene for 19 F or 1,3,5-trimethoxybenzene for 1 H) into a glass vial. Dissolve completely in 0.6 mL of CDCl3​ and transfer to a 5 mm NMR tube.

  • T1​ Inversion-Recovery Calibration (Self-Validation): Before quantitative acquisition, conduct an inversion-recovery experiment (180°- τ -90°) to determine the exact longitudinal relaxation time ( T1​ ) of the slowest relaxing nucleus in the mixture.

  • Acquisition Parameters: Set the pulse angle to exactly 90° (requires prior pulse calibration). Crucially, set the relaxation delay ( D1​ ) to ≥5×T1​ . Causality: A D1​ of at least 5×T1​ ensures >99.3% recovery of longitudinal magnetization, preventing integration errors caused by signal saturation.

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the target isomer peaks against the internal standard. Calculate the absolute weight percentage based on the molar ratio and the exact weights recorded in Step 1.

References

  • LibreTexts Chemistry. "Quantitative NMR." Available at:[Link]

  • Chromatography Today. "Bromobenzoic Acids both In Vitro and In Vivo." Available at:[Link]

  • SIELC Technologies. "Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column." Available at:[Link]

Sources

Comparative

Reactivity comparison of ortho, meta, and para-brominated hydroxybenzoates

An in-depth understanding of regiochemistry is paramount when designing synthetic routes for active pharmaceutical ingredients (APIs) and advanced materials. For researchers utilizing palladium-catalyzed cross-coupling—s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of regiochemistry is paramount when designing synthetic routes for active pharmaceutical ingredients (APIs) and advanced materials. For researchers utilizing palladium-catalyzed cross-coupling—specifically the Suzuki-Miyaura reaction—the relative positioning of functional groups on an aryl halide dictates the thermodynamic and kinetic feasibility of the reaction.

This guide provides a rigorous comparative analysis of the reactivity profiles of ortho-, meta-, and para-brominated hydroxybenzoates (using the methyl 2-hydroxybenzoate/salicylate scaffold as the primary model). By deconstructing the electronic and steric microenvironments of these isomers, this guide establishes a predictive framework for optimizing cross-coupling workflows.

Mechanistic Framework: The Causality of Reactivity

In the Suzuki-Miyaura cross-coupling of aryl bromides, the oxidative addition of the Pd(0) catalyst into the C–Br bond is universally recognized as the rate-determining step[1]. The efficiency of this step is governed by two competing forces:

  • Electronic Effects: Oxidative addition is fundamentally a nucleophilic attack by the electron-rich Pd(0) center onto the aryl halide. Therefore, electron-withdrawing groups (EWGs) like esters (–COOMe) reduce the electron density of the C–Br bond, accelerating the reaction. Conversely, electron-donating groups (EDGs) like hydroxyls (–OH) increase electron density via resonance, hindering oxidative addition[1].

  • Steric Effects: The physical bulk of substituents adjacent to the C–Br bond (ortho-position) creates a steric shield. This prevents the bulky Pd(0)-ligand complex from achieving the necessary geometry for insertion, drastically increasing the activation energy[2].

Reactivity cluster_isomers Brominated Hydroxybenzoate Isomers Pd Pd(0) Catalyst Nucleophilic Attack Meta 4-Bromo Isomer (Meta to -OH, Para to -COOMe) Highly Electrophilic C-Br Pd->Meta Para 5-Bromo Isomer (Para to -OH, Meta to -COOMe) Electron-Rich C-Br Pd->Para Ortho 3-Bromo Isomer (Ortho to -OH, Ortho to -COOMe) Sterically Hindered C-Br Pd->Ortho OA_Fast Fast Oxidative Addition (Standard Ligands e.g., PPh3) Meta->OA_Fast OA_Mod Moderate Oxidative Addition (Standard Ligands / Sonication) Para->OA_Mod OA_Slow Slow Oxidative Addition (Requires Bulky Ligands e.g., SPhos) Ortho->OA_Slow

Fig 1. Reactivity gradient of brominated hydroxybenzoates in Pd(0) oxidative addition.

Comparative Reactivity Analysis

To objectively compare performance, we analyze the three primary brominated isomers of methyl 2-hydroxybenzoate (methyl salicylate) during standard cross-coupling with phenylboronic acid.

A. The Meta-Brominated Isomer: Methyl 4-bromo-2-hydroxybenzoate
  • Structural Context: The bromine atom is meta to the electron-donating –OH group and para to the electron-withdrawing –COOMe group.

  • Reactivity Profile (Highest): This isomer exhibits the fastest reaction kinetics. The para-ester strongly withdraws electron density from the C–Br bond, highly activating it for oxidative addition[1]. Because the –OH group is in the meta position, its resonance-donating effects bypass the bromine-bearing carbon. Furthermore, the lack of adjacent substituents means steric hindrance is negligible.

B. The Para-Brominated Isomer: Methyl 5-bromo-2-hydroxybenzoate
  • Structural Context: The bromine atom is para to the –OH group and meta to the –COOMe group.

  • Reactivity Profile (Moderate): This isomer is commonly utilized in the synthesis of APIs like Diflunisal[3]. The C–Br bond is significantly deactivated by the strong resonance electron donation from the para-hydroxyl group. However, it remains sterically accessible. To overcome the electronic deactivation, researchers often employ sonication-enhanced protocols or elevated temperatures to drive the oxidative addition[3].

C. The Ortho-Brominated Isomer: Methyl 3-bromo-2-hydroxybenzoate
  • Structural Context: The bromine atom is ortho to both the –OH and the –COOMe groups.

  • Reactivity Profile (Lowest): This isomer presents a "worst-case scenario" for standard Pd-catalysis. It suffers from extreme steric hindrance, being flanked by two functional groups. Additionally, the adjacent –OH and carbonyl oxygen can act as bidentate ligands, inappropriately coordinating the palladium and poisoning the catalytic cycle. Successful coupling of this di-ortho-substituted halide strictly requires specialized, sterically demanding, and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos or AntPhos) to force the reductive elimination step[2].

Quantitative Performance & Experimental Data

The following table summarizes the expected performance metrics when coupling these isomers with a standard arylboronic acid (e.g., phenylboronic acid) using a baseline Pd(OAc)₂ catalyst system.

Substrate IsomerRelative Position (Br to OH / COOMe)Dominant BarrierRequired Ligand ClassTypical Yield (12h, 80°C)Reactivity Score
Methyl 4-bromo-2-hydroxybenzoate Meta / ParaNone (Electronically Activated)Standard (e.g., PPh₃, dppf)> 95%High
Methyl 5-bromo-2-hydroxybenzoate Para / MetaElectronic (EDG Deactivation)Standard / Ligand-Free (with Sonication)[3]75% - 85%Moderate
Methyl 3-bromo-2-hydroxybenzoate Ortho / OrthoSteric (Di-ortho flanking) & CoordinationBulky Biaryl (e.g., SPhos, RuPhos)[2]< 30% (Standard) / 80% (SPhos)Low

Self-Validating Experimental Protocol

To ensure reproducibility across these substrates, the following step-by-step methodology incorporates in-process validations. This protocol is optimized for the moderate-reactivity 5-bromo isomer but includes branching logic for the other isomers.

Materials: Brominated hydroxybenzoate (1.0 equiv), Arylboronic acid (1.5 equiv), Base (K₂CO₃, 2.0 equiv), Catalyst (Pd(OAc)₂, 2-5 mol%), Ligand (varies by isomer, 4-10 mol%), Solvent (DMF/H₂O 4:1).

Step-by-Step Workflow:

  • Substrate Preparation: Dissolve the brominated hydroxybenzoate and arylboronic acid in the DMF/H₂O solvent mixture.

    • Validation: Ensure complete dissolution. The presence of water is critical for activating the boronic acid via the formation of a reactive boronate complex[1].

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂, which leads to catalyst deactivation and homocoupling side-products.

  • Catalyst & Base Addition: Add K₂CO₃, followed by Pd(OAc)₂ and the appropriate ligand.

    • Isomer Specificity: For the 4-bromo and 5-bromo isomers, PPh₃ is sufficient. For the 3-bromo isomer, SPhos must be used to overcome steric bulk[2].

  • Activation: Heat the reaction to 80°C (or apply ultrasonic irradiation at 40 kHz for the 5-bromo isomer to lower the transmetalation activation barrier)[3].

  • Reaction Monitoring: Monitor via TLC or LC-MS every 2 hours.

    • Validation: Disappearance of the starting aryl bromide peak indicates successful oxidative addition and progression of the catalytic cycle.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash heavily with brine to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol Prep 1. Substrate Preparation (DMF/H2O) Degas 2. Degassing (Argon Purge) Prep->Degas Cat 3. Catalyst & Base Addition Degas->Cat React 4. Thermal / Sonic Activation Cat->React Workup 5. Quench & Purification React->Workup

Fig 2. Step-by-step self-validating workflow for palladium-catalyzed cross-coupling.

Conclusion for Drug Development Professionals

When designing synthetic routes involving brominated hydroxybenzoates, the regiochemistry of the starting material cannot be treated as an afterthought. If the synthetic route allows for flexibility, prioritizing the meta-brominated isomer (relative to the hydroxyl group) will yield the most robust, fastest, and most cost-effective cross-coupling step due to synergistic electronic activation. If the ortho-brominated isomer is strictly required for the final API structure, process chemists must budget for advanced, sterically demanding phosphine ligands to achieve commercially viable yields.

Sources

Validation

Unveiling the Architecture: A Comparative Guide to Structural Elucidation of Ethyl 3-Bromo-2-Hydroxybenzoate Derivatives

The Synthon Context: Why This Molecule? Ethyl 3-bromo-2-hydroxybenzoate ()[1] is a privileged scaffold in medicinal chemistry and agrochemical development. Its architecture features three orthogonal reactive sites: C3-Br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Synthon Context: Why This Molecule?

Ethyl 3-bromo-2-hydroxybenzoate ()[1] is a privileged scaffold in medicinal chemistry and agrochemical development. Its architecture features three orthogonal reactive sites:

  • C3-Bromide: Prime for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Hydroxyl: Available for etherification, triflation, or directing-group chemistry.

  • C1-Ethyl Ester: Susceptible to saponification, amidation, or reduction.

When synthesizing novel derivatives—such as replacing the C3-bromine with a complex heterocycle—confirming the exact regiochemistry and 3D conformation of the product is paramount. Positional isomers and unexpected Smiles rearrangements can easily occur during synthesis, leading to false positives in downstream biological assays.

Comparative Analysis of Structural Elucidation Workflows

To definitively prove the structure of a novel derivative, we must move beyond basic 1D NMR. Here, we objectively compare the three most robust analytical workflows available to modern scientists.

Workflow A: HRMS + 2D NMR (The Solution-State Gold Standard)

High-Resolution Mass Spectrometry (HRMS) combined with 2D Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for [2].

  • The Mechanism: HRMS provides the exact mass and isotopic pattern, confirming the elemental formula and the [3] isotope signature. 2D NMR (specifically HMBC and NOESY) maps the connectivity. HMBC relies on small heteronuclear scalar couplings ( 2JCH​ and 3JCH​ ) to bridge unprotonated carbons, while NOESY measures through-space dipole-dipole interactions (< 5 Å) to establish [4].

Workflow B: Single-Crystal X-Ray Diffraction (SCXRD) (The Absolute Standard)
  • The Mechanism: SCXRD relies on the scattering of X-rays by the electron clouds of atoms in a highly ordered macroscopic crystal lattice.

  • The Limitation: It requires the growth of large, flawless crystals (typically >50 µm). For many complex lipid-like or highly flexible benzoate derivatives, crystallization is a thermodynamic bottleneck that can stall projects for months.

Workflow C: Microcrystal Electron Diffraction (MicroED) (The Emerging Frontier)
  • The Mechanism: MicroED utilizes a transmission electron microscope (TEM) under cryogenic conditions to diffract electrons through nanocrystals. Because electrons interact with both the nucleus and the electron cloud, they interact with matter [5].

  • The Advantage: This allows for atomic-resolution data to be collected from vanishingly small crystals (sub-micron) that appear as [6] to the naked eye. It completely bypasses the macroscopic [7].

Performance & Data Comparison Matrix

Table 1: Objective comparison of structural elucidation techniques for novel benzoate derivatives.

ParameterHRMS + 2D NMRSCXRDMicroED
Sample Requirement 2–10 mg (Solution)> 50 µm crystal< 1 µm nanocrystals (Powder)
State Analyzed Liquid / SolutionSolid (Macroscopic)Solid (Nanoscopic)
Stereochemistry Relative (via NOESY)Absolute (Anomalous dispersion)Absolute / Relative
Resolution/Accuracy High (Connectivity)Atomic (< 1.0 Å)Atomic (< 1.0 Å)
Throughput High (Minutes to Hours)Low (Days to Weeks for growth)Medium (Minutes for acquisition)
Primary Limitation Resonance overlap in complex mixturesExtreme difficulty in crystal growthRequires specialized Cryo-EM access

Self-Validating Experimental Protocols

As an application scientist, I design protocols not just to generate data, but to validate themselves at every step. Below are the optimized workflows for a newly synthesized Ethyl 3-bromo-2-hydroxybenzoate derivative.

Protocol 1: Solution-State Elucidation (HRMS + 2D NMR)

Causality Focus: Solvent selection and pulse sequence optimization are critical for resolving the heavily substituted aromatic core.

  • HRMS Verification (The Gatekeeper):

    • Step: Dissolve 10 µg of the compound in LC-MS grade Methanol. Inject into an ESI-QTOF mass spectrometer.

    • Validation Checkpoint: Ensure the mass accuracy is < 5 ppm deviation from the calculated theoretical mass. Confirm the disappearance of the characteristic 1:1 isotopic doublet of the M and M+2 peaks (indicative of 79 Br and 81 Br), proving successful C3-substitution.

  • NMR Sample Preparation:

    • Step: Dissolve 5 mg of the validated compound in 600 µL of DMSO- d6​ .

    • Causality: DMSO- d6​ is intentionally chosen over CDCl 3​ because it acts as a strong hydrogen-bond acceptor. This slows down the chemical exchange of the C2-hydroxyl proton, rendering it visible as a sharp singlet in the 1 H spectrum. This OH proton is a vital anchor point for [8].

  • 2D HMBC Acquisition:

    • Step: Run a gradient-selected HMBC (gs-HMBC) optimized for long-range couplings of 8 Hz.

    • Validation Checkpoint: Look for the cross-peak between the new C3-substituent protons and the C2/C4 carbons of the benzoate core. If this 3JCH​ correlation is present, the regiochemistry is unambiguously confirmed.

Protocol 2: Solid-State Elucidation via MicroED

Causality Focus: Harnessing cryogenic preservation to prevent electron-induced sample degradation.

  • Grid Preparation from Crude Powder:

    • Step: Take the dry, seemingly amorphous powder of the synthesized derivative. Apply it directly onto a carbon-coated copper cryo-EM grid. Gently crush the powder between two glass coverslips to generate nanometer-thick fragments.

    • Causality: MicroED requires crystals thinner than 300 nm to prevent [9] (dynamical scattering) which complicate phase solving.

  • Cryogenic Plunge Freezing:

    • Step: Plunge the grid into liquid nitrogen.

    • Causality: Organic molecules are highly sensitive to radiation damage. Cryo-cooling the sample to 77 K significantly reduces the mobility of free radicals generated by the electron beam, preserving the crystal lattice during exposure.

  • Continuous Rotation Data Collection:

    • Step: Insert the grid into the TEM. Locate a promising nanocrystal using low-dose imaging. Switch to diffraction mode and continuously rotate the stage at 0.5°/second while collecting data on a fast CMOS detector.

    • Validation Checkpoint: Monitor the diffraction pattern in real-time. The presence of sharp, distinct spots extending beyond 1.2 Å resolution validates crystal quality. Ice rings (diffraction from crystalline water) must be absent.

  • Ab Initio Phasing:

    • Step: Process the data using standard X-ray crystallography software (e.g., DIALS, SHELXT).

    • Causality: Because the data typically reaches sub-angstrom resolution, direct methods can be used to solve the phase problem ab initio, generating a definitive 3D map of the molecule without prior structural knowledge.

Decision Architecture for Structural Confirmation

To streamline laboratory operations, use the following logical workflow to determine the appropriate analytical technique based on the physical properties of your isolated derivative.

StructuralElucidation Start Synthesized Derivative (Ethyl 3-bromo-2-hydroxybenzoate base) State Assess Physical State Start->State Liquid Liquid / Oil / Amorphous State->Liquid Fails to crystallize Solid Crystalline Solid State->Solid Forms solid matrix NMR HRMS + 1D/2D NMR (HSQC, HMBC, NOESY) Liquid->NMR Size Assess Crystal Dimensions Solid->Size Macro Macro-crystals (> 50 µm) Size->Macro Slow evaporation/growth Nano Nanocrystals / Powder (< 1 µm) Size->Nano Rapid crash-out/powder SCXRD Single-Crystal X-Ray Diffraction (SCXRD) Macro->SCXRD MicroED Microcrystal Electron Diffraction (MicroED) Nano->MicroED SCXRD->NMR Solution-state validation MicroED->NMR Solution-state validation

Decision matrix for structural elucidation of novel benzoate derivatives.

References

  • Danelius, E., et al. "MicroED in natural product and small molecule research." Natural Product Reports, 2021.[Link]

  • Gonen, T., et al. "MicroED in drug discovery." Current Opinion in Structural Biology, 2023.[Link]

  • Nannenga, B. L., & Gonen, T. "An Overview of Microcrystal Electron Diffraction (MicroED)." Journal of Microscopy, 2019.[Link]

  • Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 2018.[Link]

  • Bingol, K., & Brüschweiler, R. "Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems." Frontiers in Chemistry, 2020.[Link]

  • Kaufmann, A. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development." Analytica Chimica Acta, 2019.[Link]

  • Martin, G. E., et al. "NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC." Magnetic Resonance in Chemistry, 2020. [Link]

  • Bilia, A. R., et al. "The Evolving Landscape of NMR Structural Elucidation." Molecules (MDPI), 2024.[Link]

Sources

Comparative

Benchmarking the efficiency of different cross-coupling methods for Ethyl 3-bromo-2-hydroxybenzoate

Introduction Ethyl 3-bromo-2-hydroxybenzoate is a highly versatile, yet notoriously challenging, building block in medicinal chemistry and materials science. As a Senior Application Scientist, I frequently encounter work...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 3-bromo-2-hydroxybenzoate is a highly versatile, yet notoriously challenging, building block in medicinal chemistry and materials science. As a Senior Application Scientist, I frequently encounter workflows where researchers struggle to functionalize this scaffold. The molecule presents a trifecta of orthogonal reactivity challenges: an aryl bromide primed for cross-coupling, a free ortho-phenol prone to catalyst poisoning and off-target arylation, and an ethyl ester susceptible to saponification under standard basic conditions.

This guide provides an objective, data-backed comparison of three premier cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—specifically optimized for this densely functionalized arene.

ReactivityMap Center Ethyl 3-bromo-2-hydroxybenzoate Br C-Br Bond (Primary Cross-Coupling Site) Center->Br Target Reactivity OH Free Phenol (Risk: Catalyst Poisoning / O-Arylation) Center->OH Competing Reactivity Ester Ethyl Ester (Risk: Saponification in Strong Base) Center->Ester Base Sensitivity

Orthogonal reactivity challenges of Ethyl 3-bromo-2-hydroxybenzoate.

Suzuki-Miyaura Coupling: Navigating Base Sensitivity

The Suzuki-Miyaura coupling is the industry standard for C-C bond formation, heavily utilized in the synthesis of biaryl pharmaceutical agents 1[1]. However, applying standard conditions (e.g., Pd(PPh₃)₄, aqueous Na₂CO₃) to Ethyl 3-bromo-2-hydroxybenzoate inevitably leads to ester hydrolysis and poor conversion.

Causality & Mechanistic Insight: The free phenol (pKa ≈ 8.5) is rapidly deprotonated by aqueous bases. The resulting phenoxide is a strong electron donor, which significantly decelerates the oxidative addition of Pd(0) into the C-Br bond. Furthermore, strong aqueous bases hydrolyze the ethyl ester. To circumvent this, we must employ anhydrous, mild bases (like K₃PO₄ or Cs₂CO₃) and highly active, electron-rich catalysts (e.g., Pd(dppf)Cl₂) that can force oxidative addition and resist phenoxide chelation.

Protocol: Anhydrous Suzuki-Miyaura Coupling
  • Preparation : In an oven-dried Schlenk flask, combine Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing : Add anhydrous 1,4-dioxane (0.2 M). Degas the suspension via three freeze-pump-thaw cycles.

    • Self-Validation Check: The mixture should transition from a heterogeneous yellow suspension to a deep red/orange homogeneous solution upon heating to 85 °C, indicating active Pd(0) formation.

  • Reaction : Stir at 85 °C for 12 hours under an argon atmosphere. Monitor via TLC (Hexanes/EtOAc 4:1).

    • Self-Validation Check: The starting material (UV-active, Rf ~0.6) should completely disappear, replaced by a highly fluorescent product spot at Rf ~0.4.

  • Workup : Cool to room temperature, filter through a short pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo.

Buchwald-Hartwig Amination: Controlling Chemoselectivity

Forming C-N bonds on this scaffold introduces the risk of chemoselectivity failure. Amines can react with the aryl bromide, but the unprotected phenol can also undergo competing O-arylation 2[2].

Causality & Mechanistic Insight: To favor N-arylation over O-arylation, the spatial environment around the palladium center must be tightly controlled. Utilizing bulky, electron-rich biaryl phosphine ligands (such as BrettPhos or tBuBrettPhos) creates a steric shield. This prevents the sterically demanding phenoxide from coordinating to the Pd(II) intermediate, thereby exclusively funneling the reaction down the N-arylation pathway[2]. LiHMDS is used as a non-nucleophilic base to prevent ester attack.

Protocol: Chemoselective Buchwald-Hartwig Amination
  • Preparation : Inside a nitrogen-filled glovebox, charge a vial with Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv), the desired primary/secondary amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), BrettPhos (5 mol%), and LiHMDS (2.2 equiv).

  • Reaction : Dissolve in anhydrous toluene (0.1 M) and seal the vial. Heat at 90 °C for 8 hours.

  • Workup : Quench with saturated aqueous NH₄Cl to neutralize the base and reprotonate the phenol. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Sonogashira Coupling: The Benzofuran Annulation Pathway

Coupling a terminal alkyne to an ortho-halophenol is uniquely complex because it often triggers a cascade reaction3[3].

Causality & Mechanistic Insight: Standard Sonogashira conditions (Pd(PPh₃)₄, CuI, amine base) successfully couple the alkyne to the arene. However, the proximity of the free ortho-hydroxyl group to the newly formed alkyne facilitates a copper-promoted 5-endo-dig cyclization, yielding a benzofuran derivative[3][4]. If the uncyclized alkyne is the desired product, copper-free conditions must be strictly enforced.

SonogashiraPathway SM Ethyl 3-bromo-2-hydroxybenzoate + Terminal Alkyne PdCu Pd(PPh3)4 / CuI Amine Base SM->PdCu Uncyclized Uncyclized Alkyne (Copper-Free Conditions) SM->Uncyclized Pd-only (No CuI) Intermediate o-Alkynylphenol Intermediate PdCu->Intermediate Sonogashira Coupling Benzofuran Benzofuran Derivative (In situ Cyclization) Intermediate->Benzofuran 5-endo-dig Cyclization (Cu-promoted)

Divergent pathways in Sonogashira coupling: Uncyclized alkyne vs. benzofuran annulation.

Protocol: Cascade Benzofuran Synthesis
  • Preparation : Combine Ethyl 3-bromo-2-hydroxybenzoate (1.0 equiv), terminal alkyne (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) in a round-bottom flask.

  • Reaction : Add degassed triethylamine (TEA) as both base and solvent (0.1 M). Stir at 70 °C for 16 hours.

    • Self-Validation Check: The precipitation of TEA·HBr salts as a voluminous white solid confirms the progress of the cross-coupling step.

  • Workup : Dilute with EtOAc, wash with 1M HCl (to remove TEA) and brine. The crude benzofuran is typically highly pure but can be recrystallized from ethanol.

Quantitative Benchmarking

MethodologyCatalyst SystemBase / SolventTarget BondAvg. YieldKey Chemoselectivity Challenge
Suzuki-Miyaura Pd(dppf)Cl₂K₃PO₄ / DioxaneC-C (Aryl)82-88%Preventing ester saponification
Buchwald-Hartwig Pd₂(dba)₃ + BrettPhosLiHMDS / TolueneC-N (Amine)75-85%N-arylation vs. O-arylation
Sonogashira Pd(PPh₃)₄ + CuITEA (neat)C-C + C-O70-90%Controlling 5-endo-dig cyclization

References

  • Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. Organic Letters - ACS Publications.2

  • Total synthesis of natural products containing benzofuran rings. RSC Publishing. 3

  • 2-Bromo-5-hydroxybenzonitrile | 189680-06-6. Benchchem.1

  • 5-Methylbenzofurazan | High-Quality Research Chemical. Benchchem. 4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-bromo-2-hydroxybenzoate

Advanced Operational Guide: Handling, PPE, and Disposal Protocols for Ethyl 3-bromo-2-hydroxybenzoate As a Senior Application Scientist, I recognize that handling halogenated aromatic esters like Ethyl 3-bromo-2-hydroxyb...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling, PPE, and Disposal Protocols for Ethyl 3-bromo-2-hydroxybenzoate

As a Senior Application Scientist, I recognize that handling halogenated aromatic esters like Ethyl 3-bromo-2-hydroxybenzoate requires more than just a cursory glance at a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's properties to design a fail-safe operational and logistical plan. Frequently utilized as a critical intermediate in pharmaceutical synthesis and drug development, this compound presents specific dermal, ocular, and respiratory hazards that must be managed through strict engineering controls and validated protocols.

Section 1: Chemical Profile & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), we must establish the causality behind the hazards. Ethyl 3-bromo-2-hydroxybenzoate features a lipophilic bromine atom and an ester linkage, which significantly enhances its ability to partition into and permeate the lipid bilayers of human skin compared to non-halogenated analogs[1]. Furthermore, the phenolic hydroxyl group acts as a potent irritant to mucous membranes and corneal tissue.

Table 1: Physicochemical & Hazard Profile

Property / IdentifierSpecificationOperational Implication
CAS Number 314240-86-3Key identifier for inventory, procurement, and EPA tracking[2].
Molecular Formula C9H9BrO3Halogenated organic; dictates strict waste segregation protocols.
Molecular Weight 245.07 g/mol High mass dictates the settling velocity of aerosolized dust.
Primary Hazards (GHS) H315, H319, H335Necessitates robust dermal, ocular, and inhalation barriers.

Section 2: Personal Protective Equipment (PPE) Matrix

The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers conduct a hazard assessment to determine appropriate PPE[3]. Based on the lipophilicity and irritant properties of this compound, standard laboratory latex is insufficient. Brominated organics can rapidly degrade thin latex, requiring specialized barriers.

Table 2: Scale-Dependent PPE Specifications

Protection AreaAnalytical Scale (<10 g)Preparative/Pilot Scale (>10 g to kg)Causality / Rationale
Dermal (Hands) Double-layered Nitrile (min 5 mil)Butyl rubber or heavy-duty Nitrile (min 8 mil)Nitrile provides a superior chemical barrier against halogenated esters, preventing transdermal absorption.
Ocular ANSI Z87.1 Safety GogglesFull Face Shield over Safety GogglesPhenolic compounds cause severe corneal irritation. A face shield prevents catastrophic splash injuries during solvent addition.
Respiratory N/A (Handled in Fume Hood)NIOSH-approved half-mask with P100/Organic Vapor cartridgeAirborne particulates during bulk transfer can cause severe respiratory tract irritation (H335).
Body Flame-resistant lab coat (Nomex)Tyvek chemical suit or coated apronPrevents accumulation of chemical dust on personal clothing, which could lead to chronic dermal exposure.

Section 3: Standard Operating Procedure (SOP) for Chemical Handling

Every protocol must function as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step-by-Step Handling Methodology:

  • Engineering Control Validation : Prior to opening the chemical container, verify that the chemical fume hood face velocity is between 80–120 feet per minute (fpm). Validation: Check the digital monitor or use a continuous tissue-paper flutter test. This ensures containment of volatile organic dust.

  • PPE Donning : Don the PPE specified in Table 2. Inspect gloves for micro-tears using the inflation method before use.

  • Workspace Preparation : Line the fume hood working surface with a chemical-absorbent, plastic-backed bench pad. This isolates potential micro-spills, preventing cross-contamination of the stainless-steel deck.

  • Transfer Protocol : Use an anti-static weighing spatula. Because halogenated powders can hold static charges, grounding the balance and using static-dissipative tools prevents aerosolization of the powder.

  • Solvent Addition : If dissolving the compound, add the solvent slowly. Halogenated esters can participate in exothermic reactions if mixed rapidly with strong bases or oxidizing agents.

Section 4: Spill Response and Decontamination Plan

In the event of a breach in containment, immediate and structured action is required to prevent widespread laboratory contamination.

Step-by-Step Spill Cleanup:

  • Isolate & Evacuate : If the spill exceeds 50g outside a fume hood, evacuate the immediate area, secure the doors, and alert the EHS HazMat team.

  • Containment : For minor spills (<50g), surround the powder with an inert, damp absorbent (e.g., vermiculite or sand slightly dampened with water to prevent dust generation). Do not use dry sweeping, which aerosolizes the irritant.

  • Collection : Use a non-sparking scoop to place the contaminated absorbent into a compatible, sealable high-density polyethylene (HDPE) container.

  • Surface Decontamination : Wash the affected surface with a mild detergent solution, followed by a wipe-down with 70% ethanol or isopropanol to solubilize and remove any remaining lipophilic residue.

HandlingWorkflow Start Initiate Operation PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Min face velocity 80-120 fpm) PPE->FumeHood Handling Execute Chemical Transfer / Reaction Setup FumeHood->Handling Spill Spill Detected? Handling->Spill MinorSpill Minor Spill (<50g) Use inert absorbent Spill->MinorSpill Yes (Minor) MajorSpill Major Spill (>50g) Evacuate & Call HazMat Spill->MajorSpill Yes (Major) Proceed Proceed with Experiment Spill->Proceed No CleanUp Decontaminate Surface (Detergent & 70% EtOH) MinorSpill->CleanUp CleanUp->Proceed

Operational workflow for handling and spill response of Ethyl 3-bromo-2-hydroxybenzoate.

Section 5: EPA-Compliant Disposal and Logistics Plan

Under the Resource Conservation and Recovery Act (RCRA) enforced by the EPA (40 CFR 262.11), generators must correctly identify and segregate hazardous waste[4]. Ethyl 3-bromo-2-hydroxybenzoate must never be disposed of in standard municipal waste or aqueous drains[5].

Step-by-Step Waste Segregation:

  • Liquid Waste : Any solvent containing this compound must be deposited in a container explicitly labeled "Hazardous Waste - Halogenated Organics". Causality: Mixing halogenated waste with non-halogenated waste ruins the calorific value of the waste stream and violates EPA permits, as incinerating halogens requires specific scrubbers to catch hydrobromic acid (HBr) gas.

  • Solid Waste : Contaminated gloves, bench pads, and empty vials must be placed in a solid hazardous waste bin lined with a poly-bag, labeled "Hazardous Solid Waste - Toxic/Irritant".

  • Storage Logistics : Transfer waste to the facility's Satellite Accumulation Area (SAA). Ensure containers are tightly closed unless actively adding waste to prevent vapor emission.

  • Disposal Routing : Coordinate with a licensed Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration, which is required to safely break the carbon-bromine bonds without generating toxic brominated dioxins.

WasteDisposal WasteGen Waste Generation (Ethyl 3-bromo-2-hydroxybenzoate) SolidLiquid State of Waste? WasteGen->SolidLiquid SolidWaste Solid Waste (Contaminated PPE, Absorbents) SolidLiquid->SolidWaste Solid LiquidWaste Liquid Waste (Reaction Solvents, Washings) SolidLiquid->LiquidWaste Liquid SolidContainer Hazardous Solid Waste Container SolidWaste->SolidContainer Halogenated Halogenated Organic Waste Stream LiquidWaste->Halogenated Labeling EPA RCRA Labeling (Characteristic: Toxic/Irritant) Halogenated->Labeling SolidContainer->Labeling Storage Satellite Accumulation Area (<180 days for SQG) Labeling->Storage Disposal Licensed TSDF Incineration Storage->Disposal

EPA-compliant waste segregation and disposal pathway for halogenated organic compounds.

References

  • NextSDS. "ETHYL 3-BROMO-2-HYDROXYBENZOATE — Chemical Substance Information." NextSDS Chemical Database.[Link]

  • Occupational Safety and Health Administration (OSHA). "Chemical Hazards and Toxic Substances - Controlling Exposure." U.S. Department of Labor. [Link]

  • Environmental Protection Agency (EPA). "Household Hazardous Waste (HHW) / RCRA Regulations." US EPA.[Link]

  • USW Online. "Hazardous Waste Guide: Identification, Storage, Disposal & Compliance." USW Environmental Guidelines.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-bromo-2-hydroxybenzoate
© Copyright 2026 BenchChem. All Rights Reserved.